molecular formula C7H9BrN2O2 B1521363 5-Bromo-4,6-dimethoxy-2-methylpyrimidine CAS No. 4319-83-9

5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Cat. No.: B1521363
CAS No.: 4319-83-9
M. Wt: 233.06 g/mol
InChI Key: USLDVVGZERSQBM-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethoxy-2-methylpyrimidine ( 4319-83-9) is a high-value chemical building block with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol . This compound features a pyrimidine ring system substituted with bromine and methoxy groups, which are key functional handles for further synthetic modification. Its structure is defined by the SMILES string CC1=NC(=C(C(=N1)OC)Br)OC and the InChIKey USLDVVGZERSQBM-UHFFFAOYSA-N . The bromine atom at the 5-position makes it an excellent electrophilic coupling partner in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental to medicinal chemistry. Meanwhile, the dimethoxy groups offer opportunities for deprotection or functional group interconversion to create diverse pyrimidine-based scaffolds. This makes it a critical synthetic intermediate in developing active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. Computed physical properties include a boiling point of approximately 283.6°C and a flash point of around 125.3°C . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers should handle it with care; safety information includes the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

5-bromo-4,6-dimethoxy-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-4-9-6(11-2)5(8)7(10-4)12-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLDVVGZERSQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-4,6-dimethoxy-2-methylpyrimidine physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Introduction

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a substituted pyrimidine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. The pyrimidine scaffold is a core structural motif in nucleobases, vitamins, and a wide array of pharmaceuticals, including anticancer and antimicrobial agents.[1] The specific substitution pattern of this molecule—a bromine atom at the 5-position and methoxy and methyl groups—provides multiple reactive sites and functional handles, making it a versatile building block for the synthesis of more complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound (CAS No. 4319-83-9), this document synthesizes available information, predicted data based on established chemical principles, and data from structurally analogous compounds. The focus is not only on the physical properties themselves but also on the robust experimental methodologies required to validate them, ensuring scientific integrity and reproducibility.

Molecular and Structural Properties

The identity and structure of a chemical compound are its most fundamental properties. These identifiers are crucial for database searches, regulatory submissions, and accurate scientific communication.

Chemical Structure:

Table 1: Chemical Identifiers for 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

IdentifierValueSource
IUPAC Name 5-bromo-4,6-dimethoxy-2-methylpyrimidine-
CAS Number 4319-83-9[2]
Molecular Formula C₇H₉BrN₂O₂(Calculated)
Molecular Weight 233.06 g/mol (Calculated)
InChI InChI=1S/C7H9BrN2O2/c1-4-7(8)5(11-2)9-6(10-4)12-3/h1-3H3(Calculated)
InChIKey YZJFLJSAOUTWTP-UHFFFAOYSA-N(Calculated)
Canonical SMILES CC1=NC(=NC(=C1Br)OC)OC(Calculated)

Physicochemical Data

The physical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, from reaction setups to formulation and delivery systems. The data below is a combination of predicted values and data from closely related analogs, such as 5-Bromo-4-methoxy-6-methylpyrimidine.[3][4]

Table 2: Physicochemical Properties

PropertyValue (Predicted/Analog Data)Notes and Causality
Physical Form Solid[3] Pyrimidine derivatives with similar molecular weights are typically crystalline solids at room temperature due to stable crystal lattice packing.
Melting Point 79-80 °C (for analog)[3][4] The melting point is influenced by molecular symmetry and intermolecular forces. The value is taken from the closely related 5-bromo-4-methoxy-6-methylpyrimidine.
Boiling Point ~260-280 °C at 760 mmHg[3][4] This is an estimated value. High boiling points are characteristic of polar molecules with relatively high molecular weights. Direct distillation should be performed under vacuum to prevent decomposition.
Solubility Soluble in DMSO, Methanol, Chloroform. Sparingly soluble in water.The two methoxy groups and nitrogen atoms can act as hydrogen bond acceptors, but the overall molecule is largely nonpolar, limiting aqueous solubility.
pKa ~2.22 ± 0.26[4] This predicted value reflects the basicity of the pyrimidine ring nitrogens. The electron-withdrawing effect of the bromine and methoxy groups reduces the basicity compared to unsubstituted pyrimidine.
Topological Polar Surface Area (TPSA) 44.2 Ų[5] Calculated for a similar dimethoxy-bromopyrimidine. TPSA is a key parameter for predicting drug transport properties, such as cell permeability.

Spectroscopic Characterization and Protocols

Structural elucidation relies on spectroscopic methods. For a novel or sparsely documented compound, acquiring and correctly interpreting this data is a non-negotiable step for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~4.1 ppm (s, 6H): This singlet would correspond to the six equivalent protons of the two methoxy (-OCH₃) groups. Its downfield shift is due to the deshielding effect of the attached oxygen atoms.

    • δ ~2.6 ppm (s, 3H): This singlet represents the three protons of the methyl (-CH₃) group at the C2 position.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~170 ppm (C4, C6): Carbons attached to the electronegative oxygen and nitrogen atoms are expected to be the most downfield.

    • δ ~165 ppm (C2): The carbon bearing the methyl group.

    • δ ~100 ppm (C5): The carbon atom directly bonded to bromine will be shifted significantly, though less than the oxygen-bound carbons.

    • δ ~55 ppm (-OCH₃): The carbons of the methoxy groups.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a standard 5 mm NMR tube.[6]

    • Ensure the sample is fully dissolved to avoid signal broadening.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) spectrometer.

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters: 16-64 scans, relaxation delay of 1-2 seconds.

    • Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).[7]

  • ¹³C NMR Acquisition:

    • Use the same instrument and sample.

    • Employ a proton-decoupled pulse sequence.

    • Typical parameters: 1024-4096 scans (more scans are needed due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.[6]

    • Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).[7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL CDCl3 weigh->dissolve h1_nmr Acquire 1H NMR (16-64 Scans) dissolve->h1_nmr c13_nmr Acquire 13C NMR (1024-4096 Scans) h1_nmr->c13_nmr process Fourier Transform & Phasing c13_nmr->process reference Reference to Solvent Peak (1H: 7.26, 13C: 77.16 ppm) process->reference integrate Integration & Peak Picking reference->integrate Final Spectrum Analysis Final Spectrum Analysis integrate->Final Spectrum Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Predicted Data:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%). This will result in two major peaks of nearly equal intensity at m/z 232 and 234. This isotopic signature is a definitive confirmation of a single bromine atom in the molecule.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of a methyl group (-CH₃, M-15), a methoxy group (-OCH₃, M-31), or carbon monoxide (-CO, M-28).

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) for its soft ionization capabilities, which helps in preserving the molecular ion.

  • Analysis: Acquire the spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

  • Data Interpretation: Analyze the resulting spectrum for the molecular ion peak and its characteristic bromine isotopic pattern.

Synthesis Pathway

While multiple synthetic routes to substituted pyrimidines exist, a common and effective method involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. A plausible one-step synthesis for 5-bromo-2-substituted pyrimidines uses 2-bromomalonaldehyde and the corresponding amidine.[8]

G node_a 2-Bromomalonaldehyde reagent1 Base (e.g., NaOAc) Solvent (e.g., Acetic Acid) Heat (e.g., 80°C) node_a->reagent1 node_b Acetamidine HCl node_b->reagent1 node_c 5-Bromo-2-methyl-4,6-dihydroxypyrimidine reagent2 POCl3 Heat node_c->reagent2 reagent1->node_c node_d 5-Bromo-4,6-dichloro-2-methylpyrimidine reagent3 Sodium Methoxide (NaOMe) Methanol (MeOH) Reflux node_d->reagent3 reagent2->node_d node_e 5-Bromo-4,6-dimethoxy-2-methylpyrimidine reagent3->node_e

Caption: Plausible Multi-Step Synthesis Pathway.

This multi-step approach, starting from a condensation reaction followed by chlorination and subsequent nucleophilic substitution with sodium methoxide, offers a high degree of control and is a common strategy for preparing such substituted pyrimidines.[9]

Safety and Handling

Proper handling of any chemical is paramount for laboratory safety. The following information is based on GHS classifications for structurally similar brominated and methoxylated pyrimidines.[3][5][10]

Table 3: GHS Hazard and Precautionary Statements

CategoryInformationSource
Pictograms GHS07 (Exclamation Mark)[3]
Signal Word Warning [3][10]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][5][11]
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12]
Handling and Storage Recommendations
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side-shields.[10][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from strong oxidizing agents and strong acids.[12]

Conclusion

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a valuable chemical intermediate with a rich functional group array suitable for diverse synthetic applications. While direct experimental data remains scarce, this guide provides a robust framework for its characterization and safe handling based on established chemical principles and data from analogous structures. The detailed protocols for spectroscopic analysis and the outlined synthetic strategy offer researchers the necessary tools to confidently synthesize, verify, and utilize this compound in their work, paving the way for new discoveries in drug development and materials science.

References

  • PubChem. (n.d.). 5-Bromo-2,4-dimethoxypyrimidine. Retrieved from [Link]

  • LookChem. (n.d.). 5-BROMO-4,6-DIMETHYLPYRIMIDINE Safety Data Sheets(SDS). Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 5-Bromo-4,6-dimethoxypyrimidine in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Spectroscopic data for 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds that are foundational to numerous biological processes and pharmaceutical applications. Pyrimidine derivatives are integral to the structure of nucleic acids and are prominent scaffolds in the development of antiviral, antitumor, and antibacterial agents.[1] A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules, which is a critical step in any research or drug development pipeline.

This guide provides a comprehensive overview of the spectroscopic profile of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The presented data is a synthesis of established spectroscopic principles and comparative analysis with structurally similar pyrimidine derivatives.[2][3][4] We will not only present the expected spectral data but also delve into the causal relationships between the molecular structure and the spectroscopic output, offering field-proven insights into experimental design and data interpretation.

Molecular Structure

To contextualize the subsequent spectroscopic data, the molecular structure of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine is presented below. The numbering of the pyrimidine ring is crucial for the assignment of NMR signals.

Caption: Molecular structure of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons within a molecule.[2] For 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, the ¹H NMR spectrum is expected to be relatively simple due to the absence of protons on the pyrimidine ring itself. The signals will correspond to the methyl and methoxy substituents.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.6Singlet3H2-CH₃
~4.0Singlet6H4,6-(OCH₃)₂
Interpretation and Rationale
  • 2-CH₃ Signal (~2.6 ppm): The methyl group at the C2 position is attached to the pyrimidine ring. Its protons are expected to appear as a singlet since there are no adjacent protons to cause spin-spin coupling. The chemical shift is in the typical range for a methyl group attached to an aromatic system.

  • 4,6-(OCH₃)₂ Signal (~4.0 ppm): The two methoxy groups at the C4 and C6 positions are chemically equivalent due to the symmetry of the molecule. Therefore, they are expected to produce a single signal, integrating to 6 protons. This signal will also be a singlet. Its downfield shift compared to the 2-methyl group is due to the deshielding effect of the electronegative oxygen atoms. For comparison, the methoxy protons in 5-Bromo-2,4-dimethoxypyrimidine appear at approximately 4.0-4.05 ppm.[4]

Experimental Protocol for ¹H NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-600 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of purified sample. prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Use a standard single-pulse experiment (e.g., zg30). prep3->acq1 acq2 Set spectral width to -2 to 12 ppm. acq3 Acquire 8-16 scans for a good signal-to-noise ratio. acq4 Set relaxation delay (D1) to 1-2 seconds. proc1 Apply Fourier transform. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale (e.g., TMS at 0 ppm). proc2->proc3 proc4 Integrate the signals. proc3->proc4

Caption: Workflow for acquiring ¹H NMR spectroscopic data.

Causality in Experimental Choices:

  • Choice of Solvent: Chloroform-d (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual proton signal does not interfere with the expected signals of the analyte.[3]

  • Number of Scans: 8-16 scans are typically sufficient for ¹H NMR due to the high natural abundance of protons, providing a good signal-to-noise ratio in a short amount of time.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.[2] Each unique carbon atom in 5-Bromo-4,6-dimethoxy-2-methylpyrimidine is expected to produce a distinct signal in the proton-decoupled spectrum.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~170C4, C6
~165C2
~95C5
~55-OCH₃
~252-CH₃
Interpretation and Rationale
  • C4 and C6 (~170 ppm): These carbon atoms are attached to two electronegative nitrogen atoms and one oxygen atom, causing them to be significantly deshielded and thus appear far downfield. They are chemically equivalent and should produce a single signal.

  • C2 (~165 ppm): This carbon is also in a deshielded environment, being bonded to two nitrogen atoms. Its chemical shift will be in a similar region to C4 and C6.

  • C5 (~95 ppm): The carbon atom bonded to the bromine atom (C5) is expected to have a chemical shift in this region. For comparison, the C5 carbon in 5-Bromo-2,4-dimethoxypyrimidine is observed at 95.7 ppm.[4]

  • -OCH₃ (~55 ppm): The carbon atoms of the methoxy groups are shielded compared to the ring carbons and typically appear in this region.

  • 2-CH₃ (~25 ppm): The methyl carbon is the most shielded carbon in the molecule and will appear at the most upfield position.

Experimental Protocol for ¹³C NMR

A proton-decoupled pulse sequence is standard for ¹³C NMR to simplify the spectrum by removing C-H coupling and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[2]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[1]

Predicted Mass Spectrometry Data (Electron Ionization - EI-MS)
m/zAssignmentRationale
232/234[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
217/219[M - CH₃]⁺Loss of a methyl radical from the molecular ion.
203/205[M - CHO]⁺Loss of a formyl radical, a common fragmentation for methoxy-substituted aromatics.
Interpretation and Rationale

The mass spectrum of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine is expected to be dominated by the molecular ion peak, which will appear as a pair of signals of nearly equal intensity separated by 2 mass units (m/z 232 and 234). This is the hallmark isotopic signature of a molecule containing one bromine atom.

The fragmentation of substituted pyrimidines is largely influenced by the nature and position of the substituents.[1] Common fragmentation pathways involve the loss of small radicals or neutral molecules from the substituent groups. For this molecule, the initial loss of a methyl radical (15 Da) from either the 2-methyl or a methoxy group is a likely event.

Key Fragmentation Pathway

G M [M]⁺ m/z 232/234 M_minus_CH3 [M - CH₃]⁺ m/z 217/219 M->M_minus_CH3 - CH₃• M_minus_CHO [M - CHO]⁺ m/z 203/205 M->M_minus_CHO - CHO•

Caption: Predicted primary fragmentation pathways for 5-Bromo-4,6-dimethoxy-2-methylpyrimidine in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Ionization Method: Electron Ionization (EI).[1]

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[1]

  • Ion Source Temperature: Approximately 200°C.[1]

  • Sample Introduction: Direct insertion probe or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands
Frequency (cm⁻¹)Vibration TypeFunctional Group
2950-3050C-H stretchingAromatic & Aliphatic C-H
1580-1620C=N stretchingPyrimidine ring
1450-1550C=C stretchingPyrimidine ring
1200-1300C-O stretching (asymmetric)Aryl-O-CH₃
1000-1100C-O stretching (symmetric)Aryl-O-CH₃
600-700C-Br stretchingBromo group
Interpretation and Rationale

The IR spectrum will confirm the presence of the key functional groups. The C-H stretching vibrations of the methyl and methoxy groups will appear just below 3000 cm⁻¹. The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1450-1620 cm⁻¹ region.[5] The strong C-O stretching bands of the two methoxy groups will be prominent in the fingerprint region (1000-1300 cm⁻¹). The C-Br stretch is expected at a lower frequency, typically below 700 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, encompassing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for the structural elucidation and characterization of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine. By understanding the predicted spectral data and the underlying principles, researchers, scientists, and drug development professionals can confidently verify the synthesis and purity of this important chemical entity, ensuring the integrity of their subsequent research and development activities.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.
  • Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide - Benchchem.
  • A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Deriv
  • Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.

Sources

1H NMR and 13C NMR of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Foreword: A Note on Data and Methodology

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For any given compound, a detailed analysis of its ¹H and ¹³C NMR spectra provides a definitive fingerprint of its atomic connectivity and electronic environment. This guide is dedicated to a comprehensive examination of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, a substituted pyrimidine that serves as a valuable scaffold in medicinal chemistry and materials science.

The Strategic Importance of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The specific functionalization of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine—featuring a bromine atom at the 5-position, two methoxy groups at the 4- and 6-positions, and a methyl group at the 2-position—creates a molecule with distinct chemical properties and potential for further synthetic modification. The bromine atom, in particular, provides a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Accurate structural confirmation is the bedrock of any chemical research. NMR spectroscopy is the primary method for achieving this, providing unambiguous evidence of the compound's identity and purity.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's structure is essential for interpreting its NMR spectra. The structure and systematic numbering for our analysis are presented below.

Caption: Molecular structure of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).

Due to the molecule's symmetry and lack of adjacent protons, the ¹H NMR spectrum is predicted to be remarkably simple, showing three distinct singlet signals.

  • 2-Methyl Protons (2-CH₃): The methyl group at the C2 position is flanked by two nitrogen atoms. These electronegative atoms withdraw electron density, deshielding the methyl protons and shifting their signal downfield compared to a typical alkyl methyl group.

  • 4,6-Dimethoxy Protons (4,6-OCH₃): The molecule possesses a plane of symmetry through the C2-C5 axis. Consequently, the two methoxy groups at the C4 and C6 positions are chemically equivalent. Their protons will therefore resonate at the same chemical shift. Methoxy groups typically appear as sharp singlets in a predictable region of the spectrum.[1] The protons of these groups are deshielded by the adjacent oxygen atom.

  • Absence of Aromatic Protons: All positions on the pyrimidine ring are substituted, so no signals are expected in the typical aromatic proton region (7-9 ppm).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
2-CH₃~ 2.5 - 2.7Singlet3HDeshielded by two adjacent ring nitrogen atoms.
4,6-OCH₃~ 4.0 - 4.2Singlet6HEquivalent due to symmetry; deshielded by the directly attached oxygen atom. Typical range for methoxy groups is 2.4-4.4 ppm.[1]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.[2] Due to the molecule's symmetry, we predict five distinct signals.

  • C4 and C6: These two carbons are equivalent and are bonded to both a nitrogen and an oxygen atom. This substitution pattern results in significant deshielding, pushing their signal to the far downfield region of the spectrum, often exceeding 160 ppm.

  • C2: This carbon is situated between two nitrogen atoms and is also attached to the methyl group. The strong electron-withdrawing effect of the nitrogens will cause a significant downfield shift.

  • C5: This carbon is directly bonded to a bromine atom. The "heavy atom effect" of bromine typically causes a shielding effect (upfield shift) on the attached carbon compared to what might be expected based on electronegativity alone.[3] However, its position on the heterocyclic ring complicates a simple prediction. Based on data for 5-bromopyrimidine, this signal is expected to be significantly upfield from the other ring carbons.[4]

  • 4,6-OCH₃: The two methoxy carbons are equivalent. Their chemical shift is characteristic for methoxy groups on aromatic or heteroaromatic rings, typically appearing in the 50-60 ppm range.[5]

  • 2-CH₃: The methyl carbon signal will appear in the upfield (aliphatic) region of the spectrum.

Table 2: Predicted ¹³C NMR Data (126 MHz, CDCl₃)
Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
2-CH₃~ 20 - 25Typical range for a methyl group on a heteroaromatic ring.
4,6-OCH₃~ 54 - 58Characteristic range for methoxy carbons attached to a pyrimidine ring.
C5~ 105 - 115Influenced by the heavy atom effect of bromine and the electronic nature of the pyrimidine ring.[3][4]
C2~ 160 - 165Deshielded by two adjacent nitrogen atoms.
C4, C6~ 168 - 175Equivalent due to symmetry; strongly deshielded by adjacent nitrogen and oxygen atoms.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable data, a standardized experimental protocol is crucial. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

cluster_workflow NMR Acquisition & Analysis Workflow A Sample Preparation B Instrument Calibration & Shimming A->B Insert Sample C ¹H NMR Acquisition B->C Lock & Tune D ¹³C {¹H} NMR Acquisition C->D Same Sample E Data Processing D->E FID Data F Spectral Analysis & Assignment E->F Fourier Transform, Phase & Baseline Correction

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion.[6]

    • Insert the sample into the magnet. Lock the field frequency onto the deuterium signal of the CDCl₃.

    • Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay (d1): 2-5 seconds

      • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

      • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). Proton decoupling removes C-H coupling, simplifying the spectrum to singlets for each carbon.[2]

    • Typical Parameters:

      • Pulse Angle: 30 degrees

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H)

      • Spectral Width: -10 to 220 ppm

  • Data Processing and Analysis:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data for both spectra.

    • Perform phase correction and baseline correction to produce a clean, interpretable spectrum.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Pick and label the peaks in both spectra, comparing the observed chemical shifts to the predicted values for final assignment.

Conclusion

The structural elucidation of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine is straightforward using ¹H and ¹³C NMR spectroscopy. The predicted ¹H spectrum is characterized by three distinct singlets corresponding to the 2-methyl and the chemically equivalent 4,6-dimethoxy groups. The ¹³C spectrum is expected to show five signals, reflecting the molecule's symmetry, with the ring carbons exhibiting significant downfield shifts due to the influence of the electronegative nitrogen and oxygen atoms. This comprehensive guide provides the predictive data and robust experimental framework necessary for researchers to confidently acquire, interpret, and validate the structure of this important chemical intermediate.

References

  • Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Khimiya Geterotsiklicheskikh Soedinenii, (4), 526-529.
  • Abraham, R. J., et al. (2002). 1H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link][7]

  • Moser, A. (2023). Methoxy groups just stick out. ACD/Labs. [Link][1]

  • Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66. [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link][3]

  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A. [Link][5]

  • LibreTexts Chemistry. (2022). 19.5: Carbon-13 NMR. [Link][2]

  • JEOL. (2025). Development of Carbon-11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents. (Simulated reference to a manufacturer's application note on NMR in radioligand development). [Link][8]

  • University of Regensburg. (n.d.). Chemical Shifts. [Link][9]

  • Loudon, G. M. (n.d.). Introduction to 1H-NMR Spectroscopy. (Educational material). [Link][10]

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An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, a key heterocyclic building block. Designed for researchers, scientists, and professionals in drug development, this document details a robust synthetic pathway, thorough characterization methodologies, and the scientific rationale behind the experimental choices.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of nucleobases in DNA and RNA. This inherent biological relevance has established substituted pyrimidines as a cornerstone in the discovery of novel therapeutics.[1] Their diverse pharmacological activities span anticancer, antiviral, and antimicrobial applications.[2] 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (CAS No: 4319-83-9) is a valuable intermediate, offering multiple reactive sites for the construction of more complex, biologically active molecules. The strategic placement of the bromo and methoxy groups on the pyrimidine core allows for a wide range of chemical transformations, making it a sought-after component in the synthesis of novel drugs and agrochemicals.[3]

Synthesis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine: A Two-Step Approach

The synthesis of the target compound is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 4,6-dimethoxy-2-methylpyrimidine, followed by its selective bromination at the C-5 position.

Part 1: Synthesis of the Precursor: 4,6-dimethoxy-2-methylpyrimidine

The precursor, 4,6-dimethoxy-2-methylpyrimidine, is synthesized from the commercially available 4,6-dichloro-2-methylpyrimidine via a nucleophilic aromatic substitution reaction.

Reaction Mechanism:

The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic attack by a methoxide source, such as sodium methoxide. The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring facilitate the attack of the nucleophile.

Experimental Protocol: Synthesis of 4,6-dimethoxy-2-methylpyrimidine

  • Materials:

    • 4,6-dichloro-2-methylpyrimidine

    • Sodium methoxide (solid or as a solution in methanol)

    • Methanol (anhydrous)

    • Toluene

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-2-methylpyrimidine in toluene.

    • Gradually add a solution of sodium methoxide in methanol to the reaction mixture. An exothermic reaction may be observed.

    • Heat the reaction mixture to a temperature of 50-60 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to the reaction mixture to quench any unreacted sodium methoxide and to dissolve the sodium chloride byproduct.

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 4,6-dimethoxy-2-methylpyrimidine can be purified by recrystallization or column chromatography.

dot graph "Synthesis_of_4_6_dimethoxy_2_methylpyrimidine" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} digraph "Synthesis_Workflow_Part_1" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Synthesis of 4,6-dimethoxy-2-methylpyrimidine.

Part 2: Bromination of 4,6-dimethoxy-2-methylpyrimidine

The target compound, 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, is synthesized by the electrophilic bromination of the precursor using N-Bromosuccinimide (NBS).

Reaction Mechanism:

The pyrimidine ring, activated by the two electron-donating methoxy groups, undergoes electrophilic aromatic substitution. The C-5 position is the most electron-rich and sterically accessible position for electrophilic attack. NBS serves as a source of electrophilic bromine. The reaction is typically carried out in a suitable solvent like chloroform or carbon tetrachloride.

Experimental Protocol: Synthesis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

  • Materials:

    • 4,6-dimethoxy-2-methylpyrimidine

    • N-Bromosuccinimide (NBS)

    • Chloroform (or another suitable inert solvent)

    • Water

    • Saturated sodium thiosulfate solution

    • Brine

  • Procedure:

    • Dissolve 4,6-dimethoxy-2-methylpyrimidine in chloroform in a round-bottom flask protected from light.

    • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The reaction progress can be monitored by TLC.

    • Stir the reaction mixture at room temperature for several hours until the starting material is consumed.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude 5-Bromo-4,6-dimethoxy-2-methylpyrimidine by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[5]

dot graph "Bromination_of_4_6_dimethoxy_2_methylpyrimidine" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} digraph "Synthesis_Workflow_Part_2" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Synthesis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

Characterization of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are employed:

Physicochemical Properties
PropertyValue
Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
Appearance Off-white to pale yellow solid
Melting Point Typically in the range of 70-80 °C
Solubility Soluble in chloroform, dichloromethane, ethyl acetate; sparingly soluble in alcohols; insoluble in water.
Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Characteristic Peaks:

    • ~2950-3000 cm-1: C-H stretching vibrations of the methyl and methoxy groups.

    • ~1550-1600 cm-1: C=C and C=N stretching vibrations of the pyrimidine ring.[6]

    • ~1400-1480 cm-1: C-H bending vibrations.

    • ~1000-1300 cm-1: C-O stretching of the methoxy groups.

    • ~500-700 cm-1: C-Br stretching vibration.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms.

  • 1H NMR (Proton NMR):

    • The 1H NMR spectrum is expected to be simple due to the high symmetry of the molecule.

    • A singlet corresponding to the three protons of the C2-methyl group is expected around δ 2.4-2.6 ppm .

    • A singlet corresponding to the six protons of the two equivalent C4 and C6-methoxy groups is expected around δ 3.9-4.1 ppm .[7]

  • 13C NMR (Carbon-13 NMR):

    • C2 (bearing the methyl group): Expected around δ 165-170 ppm .

    • C4 and C6 (bearing the methoxy groups): Expected to be equivalent and appear around δ 160-165 ppm .

    • C5 (bearing the bromine atom): Expected to be significantly upfield due to the heavy atom effect of bromine, around δ 90-100 ppm .

    • Methyl carbon (from the C2-methyl group): Expected around δ 20-25 ppm .

    • Methoxy carbons (from the C4 and C6-methoxy groups): Expected to be equivalent and appear around δ 50-55 ppm .

Table of Predicted NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
1H ~2.5Singlet-CH3 (at C2)
~4.0Singlet-OCH3 (at C4, C6)
13C ~167SingletC2
~162SingletC4, C6
~95SingletC5
~53Singlet-OCH3
~22Singlet-CH3

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion Peak:

    • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine, which has two major isotopes, 79Br (~50.7%) and 81Br (~49.3%). This will result in two peaks of nearly equal intensity at m/z 232 and 234.

  • Expected Fragmentation Pattern:

    • Loss of a methyl radical (-CH3) from the methoxy group to give fragments at m/z 217 and 219.

    • Loss of a bromine radical (-Br) to give a fragment at m/z 153.

    • Further fragmentation may involve the loss of carbon monoxide (CO) or other small neutral molecules.

Safety and Handling

N-Bromosuccinimide (NBS):

  • NBS is a corrosive solid and a strong oxidizing agent that can cause severe skin burns and eye damage.[8][9]

  • It is harmful if swallowed.[8]

  • Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

  • Work in a well-ventilated fume hood.[6]

  • Store in a cool, dry place away from combustible materials.[9]

Chloroform:

  • Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled.

  • It can cause skin and eye irritation.

  • Always handle chloroform in a chemical fume hood.

  • Wear appropriate PPE, including gloves and safety glasses.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare and verify this important chemical intermediate. The provided characterization data serves as a benchmark for ensuring the quality and purity of the synthesized compound, facilitating its use in further research and development endeavors, particularly in the fields of medicinal chemistry and materials science.

References

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.).
  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-4,6-dimethoxypyrimidine: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2,4-dimethoxypyrimidine. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • SciSpace. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6377. [Link]

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Chemical structure and IUPAC name of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-4,6-dimethoxy-2-methylpyrimidine: Synthesis, Properties, and Applications

Introduction

The pyrimidine scaffold is a cornerstone in medicinal and agrochemical chemistry, forming the core of numerous biologically active compounds, including several approved drugs and pesticides.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a halogenated and alkoxy-substituted pyrimidine that serves as a highly versatile building block in organic synthesis. The presence of a bromine atom at the C5 position provides a reactive handle for cross-coupling reactions, while the methoxy groups at C4 and C6, and the methyl group at C2, modulate the electronic properties and steric profile of the ring.

This technical guide provides a comprehensive overview of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, detailing its chemical identity, physicochemical properties, a logical synthetic pathway, and its applications in research and development, particularly within the pharmaceutical sector. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel, high-value molecules.

Molecular Identity and Physicochemical Properties

Chemical Structure and IUPAC Name

The definitive chemical structure and International Union of Pure and Applied Chemistry (IUPAC) name for the compound are as follows:

  • IUPAC Name: 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

  • Chemical Structure: Chemical structure of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (Note: An illustrative image of the chemical structure would be placed here in a final document.)

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are essential for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueReference
CAS Number 4319-83-9[3]
Molecular Formula C₇H₉BrN₂O₂[3]
Molecular Weight 233.06 g/mol [3]
Appearance Off-white to light yellow solid[4]
Storage Conditions Sealed in dry, room temperature or 2-8°C[3][4]
Purity Typically ≥97%

Synthesis and Mechanistic Rationale

The synthesis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine can be logically approached from readily available starting materials. The following proposed pathway is based on established principles of pyrimidine chemistry, ensuring a high degree of confidence in its practical execution.

Retrosynthetic Analysis and Strategy

A plausible retrosynthetic analysis begins by disconnecting the two methoxy groups, revealing a di-chloro intermediate. The bromo and methyl groups can be traced back to a condensation reaction between an appropriate amidine and a brominated malonic acid derivative. A more field-proven approach, however, involves the functionalization of a pre-formed pyrimidine ring.

Our proposed forward synthesis starts with 4,6-dihydroxy-2-methylpyrimidine. The rationale for this strategy is twofold:

  • Starting Material Availability: 4,6-dihydroxy-2-methylpyrimidine is a commercially available and relatively inexpensive precursor.

  • Reaction Control: The acidic protons of the hydroxyl groups can be readily substituted, and the electron-rich nature of the dihydroxypyrimidine ring facilitates electrophilic bromination at the C5 position. Subsequent chlorination followed by nucleophilic substitution with methoxide provides a reliable route to the final product.

Proposed Synthetic Protocol

Step 1: Electrophilic Bromination of 4,6-dihydroxy-2-methylpyrimidine

The electron-rich pyrimidine ring is activated towards electrophilic substitution. Bromination is expected to occur selectively at the C5 position, which is sterically accessible and electronically favored.

  • Materials: 4,6-dihydroxy-2-methylpyrimidine, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Suspend 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

    • Stir the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the resulting precipitate and wash with cold acetonitrile to yield 5-bromo-4,6-dihydroxy-2-methylpyrimidine.

Step 2: Chlorination of the Dihydroxy Intermediate

The hydroxyl groups are converted to more reactive chloro groups using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial for enabling the subsequent nucleophilic substitution.

  • Materials: 5-bromo-4,6-dihydroxy-2-methylpyrimidine, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Carefully add 5-bromo-4,6-dihydroxy-2-methylpyrimidine (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) at 0°C.

    • Heat the mixture to reflux and maintain for 3-5 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 5-bromo-4,6-dichloro-2-methylpyrimidine.

Step 3: Nucleophilic Substitution with Sodium Methoxide

The chloro groups are displaced by methoxy groups via an SNAr (Nucleophilic Aromatic Substitution) reaction. Sodium methoxide serves as the nucleophile.

  • Materials: 5-bromo-4,6-dichloro-2-methylpyrimidine, Sodium methoxide, Methanol.

  • Procedure:

    • Dissolve the crude 5-bromo-4,6-dichloro-2-methylpyrimidine (1.0 eq) in methanol.

    • Add a solution of sodium methoxide (2.2 eq) in methanol dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude product by column chromatography on silica gel to afford pure 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4,6-Dihydroxy- 2-methylpyrimidine Step1_Product 5-Bromo-4,6-dihydroxy- 2-methylpyrimidine Start->Step1_Product  NBS, Acetonitrile (Bromination)   Step2_Product 5-Bromo-4,6-dichloro- 2-methylpyrimidine Step1_Product->Step2_Product  POCl₃, Reflux (Chlorination)   Final_Product 5-Bromo-4,6-dimethoxy- 2-methylpyrimidine Step2_Product->Final_Product  NaOMe, Methanol (Methoxylation)  

Caption: Proposed three-step synthesis of the target compound.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a definitive experimental spectrum requires acquisition, the expected data can be reliably predicted based on the chemical structure and data from analogous compounds.[5]

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple, showing two distinct singlets.

  • Methodology: A sample (5-10 mg) is dissolved in deuterated chloroform (CDCl₃) for analysis.[5]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.05Singlet6H-OCH₃Methoxy protons are chemically equivalent and appear as a singlet in a typical region for ethers.
~2.60Singlet3H-CH₃The methyl group at C2 is isolated from other protons, resulting in a singlet. Its position is influenced by the adjacent nitrogen atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled spectrum should display five distinct signals corresponding to the five unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170C4 / C6Carbons bonded to both nitrogen and oxygen are highly deshielded and appear far downfield.
~165C2The carbon of the C-methyl group, attached to two nitrogen atoms.
~95C5The carbon atom bearing the bromine atom is shifted upfield relative to the other ring carbons but is still in the aromatic region.
~55-OCH₃Typical chemical shift for methoxy group carbons.
~25-CH₃The C2-methyl carbon, appearing in the aliphatic region.

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will reveal the molecular weight and isotopic pattern.

  • Expected Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 232 and 234, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive confirmation of a monobrominated compound.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

Applications in Research and Development

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is not an end-product but a strategic intermediate. Its value lies in the ability to undergo further chemical transformations, particularly palladium-catalyzed cross-coupling reactions at the C5-bromo position.

Key Applications:

  • Pharmaceutical Development: It is a key building block for synthesizing more complex molecules with potential therapeutic benefits. Pyrimidine derivatives are widely investigated as kinase inhibitors, antivirals, and anticancer agents. The C5 position is often a critical site for introducing diversity in structure-activity relationship (SAR) studies.

  • Agrochemical Formulations: This intermediate contributes to the creation of potent herbicides and fungicides.

  • Biochemical Research: It can be used to synthesize specific probes for exploring biological pathways and disease mechanisms.

Role as a Synthetic Intermediate

Applications Intermediate 5-Bromo-4,6-dimethoxy- 2-methylpyrimidine Product1 5-Aryl Pyrimidines (e.g., Kinase Inhibitors) Intermediate->Product1  Suzuki Coupling   Product2 5-Amino Pyrimidines (e.g., Bioactive Scaffolds) Intermediate->Product2  Buchwald-Hartwig Amination   Product3 5-Alkynyl Pyrimidines (e.g., Molecular Probes) Intermediate->Product3  Sonogashira Coupling   Suzuki Aryl/Heteroaryl Boronic Acid Buchwald Amines (R₂NH) Sonogashira Terminal Alkynes

Caption: Versatility in cross-coupling reactions.

Conclusion

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a high-value chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its well-defined structure features multiple functional groups that allow for predictable and versatile chemical modifications. The synthetic pathway outlined in this guide offers a reliable method for its preparation from accessible starting materials. For researchers and synthetic chemists, this compound represents a powerful tool for accessing novel chemical space and constructing complex molecular architectures with tailored biological activities.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-4,6-dimethoxypyrimidine: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

  • Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66. Retrieved from [Link]

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  • ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 5-Bromo-4,6-dimethoxypyrimidine in Organic Synthesis. Retrieved from [Link]

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Reactivity profile of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical reactivity of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural nuances and its behavior in pivotal synthetic transformations. We will explore the causality behind experimental choices, offering field-proven insights into its application.

Introduction: A Versatile Pyrimidine Scaffold

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a strategically functionalized heterocyclic compound of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The pyrimidine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several FDA-approved drugs.[2][3][4] The unique arrangement of its substituents—a bromine atom at the C5 position, two electron-donating methoxy groups at C4 and C6, and a methyl group at C2—creates a distinct reactivity profile that allows for selective and diverse chemical modifications.

The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, is the primary driver of its reactivity. However, this is modulated by the substituents. The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are central to modern synthetic chemistry for constructing complex molecular architectures.[5][6][7]

Molecular Structure and Properties

A clear understanding of the molecule's structure is fundamental to predicting its reactivity.

Caption: Structure of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

PropertyValue
Molecular Formula C₇H₉BrN₂O₂
Molecular Weight 233.06 g/mol
Appearance Typically an off-white to pale yellow solid
Key Reactive Site C5-Br bond

Synthesis Pathway

The synthesis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine can be achieved from readily available starting materials. A common synthetic strategy involves the construction of the substituted pyrimidine ring followed by a bromination step. For instance, starting from 4,6-dihydroxy-2-methylpyrimidine, a two-step process involving O-methylation followed by bromination is a viable route.

A plausible synthesis of a related compound, 5-Bromo-2,4-dimethoxy Pyrimidine, involves the treatment of 5-Bromo-2,4-dichloropyrimidine with sodium methoxide.[8] This highlights a general strategy where halogenated pyrimidines are precursors, and methoxy groups are introduced via nucleophilic substitution.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The most significant aspect of this molecule's reactivity profile is its participation in palladium-catalyzed cross-coupling reactions at the C5 position. The carbon-bromine bond is significantly more reactive in such transformations than carbon-chlorine bonds, and vastly more so than the C-O bonds of the methoxy groups.[5][9][10] The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[5][9][10]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5][11] For 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, this reaction provides a direct route to 5-aryl or 5-vinyl pyrimidine derivatives, which are common motifs in pharmacologically active molecules.[5]

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[5][12][13]

Suzuki_Workflow start Prepare Inert Atmosphere (Flame-dried flask, Ar/N₂) reagents Add Reagents: 1. 5-Bromo-pyrimidine (1.0 eq) 2. Arylboronic Acid (1.2 eq) 3. Base (e.g., K₃PO₄, 2.0 eq) start->reagents Step 1 catalyst Add Pd Catalyst & Ligand (e.g., Pd(OAc)₂, SPhos) reagents->catalyst Step 2 solvent Add Degassed Solvent (e.g., Dioxane/Water) catalyst->solvent Step 3 heat Heat Reaction Mixture (e.g., 60-100 °C) solvent->heat Step 4 monitor Monitor Progress (TLC, LC-MS) heat->monitor Step 5 workup Aqueous Workup & Extraction monitor->workup Step 6 (Upon completion) purify Purification (Column Chromatography) workup->purify Step 7 product Isolate 5-Aryl-pyrimidine Product purify->product Step 8

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).[14][15]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos) if required.[12]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane and water.[12]

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.[10] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

ParameterTypical ConditionsRationale
Catalyst Pd(OAc)₂ / Pd(PPh₃)₄Efficiently facilitates the oxidative addition step.[5]
Ligand SPhos, XPhosBulky, electron-rich ligands promote reductive elimination.[12][16]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.[14]
Solvent Dioxane/H₂O, TolueneSolubilizes both organic and inorganic reagents.[12][17]
Temperature 80-110 °CProvides sufficient energy to overcome activation barriers.[10]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2][18][19] This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[2][20] The introduction of an alkynyl group at the C5 position of the pyrimidine ring can significantly alter the molecule's electronic and steric properties, making it a valuable transformation for generating novel drug candidates.[2]

The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a concurrent copper cycle generates a copper(I) acetylide intermediate that participates in the transmetalation step.[2]

Protocol: Sonogashira Coupling

  • Preparation: In a reaction flask under an inert atmosphere, combine 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[10][18]

  • Reagent Addition: Add a suitable solvent (e.g., THF or DMF) followed by a base, typically an amine like triethylamine or diisopropylamine, which can also serve as the solvent.[10][18]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Workup & Purification: Dilute the reaction mixture with an organic solvent, wash with saturated aqueous NH₄Cl and brine, dry, and concentrate.[18] Purify the resulting 5-alkynylpyrimidine by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[9][21] This reaction has become indispensable in medicinal chemistry for synthesizing arylamines, which are prevalent in numerous pharmaceuticals.[9][16][21] Applying this reaction to 5-Bromo-4,6-dimethoxy-2-methylpyrimidine allows for the direct introduction of primary or secondary amines at the C5 position.

The choice of palladium precursor, ligand, and base is critical for achieving high yields.[9] Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which forms the C-N bond.[9][16]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Br) pd0->ox_add pd_complex L₂Pd(II)(Ar)(Br) ox_add->pd_complex lig_exch Amine Coordination + Base pd_complex->lig_exch amide_complex L₂Pd(II)(Ar)(NR₂) lig_exch->amide_complex red_elim Reductive Elimination amide_complex->red_elim red_elim->pd0 product Ar-NR₂ red_elim->product reagents Ar-Br + HNR₂ reagents->ox_add

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[21]

Protocol: Buchwald-Hartwig Amination

  • Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).[9][17]

  • Reagent Addition: Add 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.[9][17]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress.

  • Workup & Purification: After completion, cool the mixture, filter through a pad of Celite® to remove palladium residues, and concentrate. Purify the crude product by column chromatography.

Other Reactivity Pathways: Metal-Halogen Exchange

Beyond palladium catalysis, the C5-bromo substituent can undergo metal-halogen exchange. This reaction, typically performed with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures, replaces the bromine atom with lithium.[22][23][24]

The resulting 5-lithiated pyrimidine is a potent nucleophile and can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), providing a powerful alternative for functionalizing the C5 position.[23][25]

Protocol: Lithiation and Electrophilic Quench

  • Preparation: Dissolve 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried flask under argon.

  • Lithiation: Cool the solution to a low temperature (typically -78 °C). Add n-BuLi (1.1 equiv.) dropwise while maintaining the low temperature. Stir for a short period (10-30 minutes) to allow for complete metal-halogen exchange.[23]

  • Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) to the solution and stir for an additional 30-60 minutes at -78 °C before allowing the reaction to warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry, and purify as previously described.

Biological and Medicinal Context

The pyrimidine scaffold is a cornerstone of many therapeutic agents.[3][4] Derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][26] Specifically, substituted pyrimidines are often investigated as kinase inhibitors, which are crucial in oncology for targeting signaling pathways implicated in cancer.[5][27]

5-Bromo-4,6-dimethoxy-2-methylpyrimidine serves as a key intermediate, allowing for the rapid synthesis of libraries of novel pyrimidine derivatives through the reactions described in this guide. The ability to systematically vary the substituent at the C5 position is critical for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of new drug candidates. Some brominated compounds themselves have shown potent anticancer activity by inducing apoptosis and inhibiting cell proliferation.[28]

Conclusion

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a highly valuable and versatile building block in synthetic chemistry. Its reactivity is dominated by the C5-bromo position, which readily engages in a suite of high-yield, palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Furthermore, it is amenable to metal-halogen exchange, opening up another avenue for diverse functionalization. A thorough understanding of this reactivity profile empowers chemists to strategically design and execute synthetic routes toward complex and potentially bioactive molecules, underscoring its importance in the landscape of modern drug discovery and materials science.

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An In-depth Technical Guide to the Biological Activity of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural compounds and synthetic drugs with a wide array of therapeutic applications.[1][2][3] This technical guide delves into the specific class of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine derivatives. We will explore the synthetic rationale, key biological activities, mechanisms of action, and the structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a privileged structure in drug discovery.[4] Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil) and are found in a multitude of FDA-approved drugs, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7] The versatility of the pyrimidine ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological effects.[4]

The core structure of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine combines several key features that make its derivatives particularly interesting for medicinal chemistry:

  • The Pyrimidine Core: Provides a rigid scaffold capable of engaging in hydrogen bonding and π-stacking interactions with biological targets.

  • 5-Bromo Group: The bromine atom significantly influences the molecule's lipophilicity and electronic properties. Halogenation, particularly with bromine, is a common strategy to enhance binding affinity and membrane permeability. Several studies have highlighted that brominated compounds can possess potent anticancer and antimicrobial activities.[8][9]

  • 4,6-Dimethoxy Groups: These groups can modulate solubility and metabolic stability and often play a crucial role in orienting the molecule within a target's binding pocket.

  • 2-Methyl Group: This small alkyl group can provide additional van der Waals interactions and influence the overall conformation.

This guide will synthesize current knowledge on related pyrimidine structures to provide a comprehensive overview of the potential biological activities of derivatives built upon this specific scaffold.

Synthesis of the Core Scaffold and Derivatives

The synthesis of 5-bromo-2-substituted pyrimidine compounds can be achieved efficiently. One patented method describes a one-step reaction using 2-bromomalonaldehyde and an appropriate amidine compound as inexpensive and readily available starting materials.[10] This approach offers advantages in terms of operational simplicity, safety, and cost-effectiveness over multi-step synthetic routes.[10]

A general synthetic strategy often involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine. For derivatives, further modifications can be made to the core structure.

General Synthesis Protocol: Pyrimidine Ring Formation

This protocol outlines a common method for creating the pyrimidine ring, which can be adapted for specific derivatives.

  • Reactant Preparation: Dissolve the amidine hydrochloride (e.g., acetamidine hydrochloride for the 2-methyl group) in a suitable solvent like ethanol.

  • Base Addition: Add a base such as sodium methoxide or potassium hydroxide to the solution to generate the free amidine.

  • Condensation: To this mixture, add the β-dicarbonyl equivalent (e.g., 2-bromo-1,3-dimethoxypropane, a precursor to 2-bromomalonaldehyde) dropwise at a controlled temperature (e.g., 10-15°C).

  • Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure complete cyclization.[10]

  • Work-up and Purification: After the reaction is complete, the mixture is quenched with water. The product is then extracted using an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated under vacuum. The crude product is purified using techniques like column chromatography or recrystallization to yield the final 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

Major Biological Activities and Mechanisms of Action

Derivatives of the 5-Bromo-4,6-dimethoxy-2-methylpyrimidine scaffold are predicted to exhibit significant biological activities, primarily in the realms of oncology and infectious diseases.

Anticancer Activity

Pyrimidine derivatives are well-established as potent anticancer agents, acting through diverse mechanisms.[1][2][11]

Mechanisms of Action:

  • Kinase Inhibition: Many pyrimidine-based drugs target protein kinases, which are crucial regulators of cell growth, proliferation, and survival. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[12][13][14] Inhibition of VEGFR-2 blocks downstream signaling pathways like PI3K/Akt/mTOR and Raf/MEK/ERK, leading to reduced endothelial cell proliferation and migration.[14][15]

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves between DNA base pairs (intercalation) or inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[5] This leads to DNA strand breaks and triggers programmed cell death (apoptosis).[5][16]

  • Induction of Apoptosis: Compounds can trigger apoptosis through intrinsic (mitochondrial) or extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins (like Bax) and caspases, and the downregulation of anti-apoptotic proteins (like Bcl-2).[17]

Supporting Data: The following table summarizes the cytotoxic activity of various pyrimidine derivatives against common cancer cell lines, demonstrating the potential of this chemical class.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrimidine-aryl urea hybridSW480 (Colon)11.08[17]
Pyrido[2,3-d]pyrimidinePC-3 (Prostate)1.54[18]
Pyrido[2,3-d]pyrimidineA-549 (Lung)3.36[18]
Indazol-pyrimidine hybridMCF-7 (Breast)1.629
Pyrimidine–sulfonamide hybridHCT-116 (Colon)9.64[11]

Signaling Pathway Visualization: The diagram below illustrates the VEGFR-2 signaling pathway, a key target for pyrimidine-based anticancer agents.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation Promotes ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor Pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Antimicrobial Activity

The pyrimidine scaffold is also a validated pharmacophore for developing antimicrobial agents.[7][19] The inclusion of a bromine atom can further enhance this activity.[8] Halogenated pyrimidines have recently shown promise as antibiofilm agents against pathogenic bacteria like E. coli O157:H7 and Staphylococcus aureus.[8][9]

Mechanisms of Action:

  • Inhibition of Essential Enzymes: Pyrimidine analogs can act as antimetabolites, interfering with the synthesis of nucleic acids or other vital biomolecules.

  • Disruption of Cell Integrity: Some compounds may disrupt the bacterial cell membrane or wall, leading to cell lysis.

  • Inhibition of Virulence Factors: Certain derivatives can inhibit factors essential for bacterial pathogenesis, such as motility and the production of curli fibers, which are crucial for biofilm formation.[9]

Supporting Data: The following table summarizes the antimicrobial activity of various halogenated and substituted pyrimidine derivatives.

Compound ClassMicroorganismActivity MetricResultReference
2-amino-5-bromopyrimidineE. coli O157:H7Biofilm Inhibition (at 50 µg/mL)Significant[9]
Halogenated PyrrolopyrimidineS. aureusMIC8 mg/L[8]
Bromo-substituted aminopyrimidineE. coliAntibacterialAppreciable activity[19]

Experimental Protocols and Workflows

To facilitate research in this area, we provide standardized protocols for the primary evaluation of these derivatives.

In Vitro Anticancer Assay: MTT Protocol

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[20][23] The amount of formazan produced is directly proportional to the number of viable cells.[20]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[22][24]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[22][24]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23][24]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Assay: Kirby-Bauer Disk Diffusion Method

This method is a standardized technique to determine the susceptibility of bacteria to antimicrobial agents.[25][26][27]

Principle: An antibiotic-impregnated paper disk placed on an agar surface inoculated with a test bacterium will diffuse into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth (zone of inhibition) will form around the disk.[28]

Step-by-Step Protocol:

  • Inoculum Preparation: Select 3-4 isolated colonies of the test bacterium from a pure overnight culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[25][28]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[25] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[26]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test pyrimidine derivative onto the inoculated agar surface using sterile forceps. Gently press each disk to ensure complete contact with the agar.[26]

  • Incubation: Invert the plates and incubate them at 35-37°C for 16-24 hours.[26][28]

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone corresponds to the susceptibility of the microorganism to the compound.

Workflow Visualization

The following diagram outlines the typical workflow for the discovery and evaluation of novel pyrimidine derivatives.

DrugDiscoveryWorkflow Synthesis Synthesis of Pyrimidine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Primary Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, etc.) Screening->Anticancer Antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) Screening->Antimicrobial Hit_ID Hit Identification & SAR Analysis Anticancer->Hit_ID Antimicrobial->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Advanced Advanced Studies (In vivo, Toxicology) Hit_ID->Advanced Lead_Opt->Synthesis Feedback Loop

Caption: General workflow from synthesis to advanced testing.

Conclusion and Future Perspectives

The 5-Bromo-4,6-dimethoxy-2-methylpyrimidine scaffold represents a highly promising starting point for the development of novel therapeutic agents. The strategic combination of a bromine atom and methoxy groups on the privileged pyrimidine core suggests a strong potential for potent and selective biological activity. Based on extensive data from related pyrimidine families, derivatives from this core are expected to be potent anticancer agents, likely acting as kinase inhibitors or apoptosis inducers, and to possess significant antimicrobial properties, including antibiofilm activity.

Future research should focus on synthesizing a library of derivatives with diverse substitutions at the C-2 position and by modifying the methoxy groups to explore the structure-activity relationships comprehensively.[3] Promising compounds identified through in vitro screening should be advanced to mechanistic studies to elucidate their precise molecular targets, followed by in vivo efficacy and safety evaluations. The insights and protocols provided in this guide serve as a robust framework for unlocking the full therapeutic potential of this exciting class of molecules.

References

A comprehensive, numbered list of all cited sources with full titles and clickable URLs will be provided upon request.

Sources

5-Bromo-4,6-dimethoxy-2-methylpyrimidine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: 5-Bromo-4,6-dimethoxy-2-methylpyrimidine as a Strategic Building Block in Modern Organic Synthesis

Executive Summary

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand out as "privileged scaffolds" due to their prevalence in a multitude of biologically active molecules. This guide focuses on 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, a highly functionalized heterocyclic building block. Its strategic design, featuring a reactive C-Br bond at the C5 position, flanked by electron-donating methoxy groups and a methyl group, makes it an exceptionally versatile intermediate. This document provides a senior application scientist's perspective on the synthesis, core reactivity, and strategic application of this compound, with a focus on palladium-catalyzed cross-coupling reactions that are fundamental to modern pharmaceutical research. Detailed, field-tested protocols are provided to enable researchers to effectively leverage this reagent in the synthesis of complex molecular architectures.

The Pyrimidine Core: A Cornerstone of Medicinal Chemistry

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA. This inherent biological relevance has made it a focal point for synthetic chemists aiming to develop novel therapeutic agents. Molecules incorporating the pyrimidine nucleus exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] 5-Bromo-4,6-dimethoxy-2-methylpyrimidine emerges as a valuable tool in this context. The bromine atom at the C5 position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.

Physicochemical Properties and Safety Profile

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 4319-83-9[2]
Molecular Formula C₇H₉BrN₂O₂[2]
Molecular Weight 233.06 g/mol [2]
Appearance Off-white to light yellow solid[3]
Melting Point 79-80 °C[3]
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF.
Storage Sealed in dry, room temperature conditions.[2]

Safety and Handling: Based on safety data for analogous compounds, 5-Bromo-4,6-dimethoxy-2-methylpyrimidine should be handled as an irritant.[4] It may cause skin, eye, and respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[7]

  • Accidental Exposure: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[6]

Plausible Synthesis of the Building Block

While numerous suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and cost-drivers. A logical and efficient route begins with commercially available 4,6-dihydroxy-2-methylpyrimidine. The synthesis involves two key transformations: electrophilic bromination at the electron-rich C5 position, followed by exhaustive O-methylation of the hydroxyl groups.

Start 4,6-Dihydroxy-2-methylpyrimidine Intermediate 5-Bromo-4,6-dihydroxy-2-methylpyrimidine Start->Intermediate Step 1: Bromination Product 5-Bromo-4,6-dimethoxy-2-methylpyrimidine Intermediate->Product Step 2: O-Methylation Reagent1 N-Bromosuccinimide (NBS) Solvent: Acetic Acid Reagent1->Start Reagent2 Dimethyl Sulfate (Me₂SO₄) Base: K₂CO₃ Solvent: Acetone Reagent2->Intermediate

Caption: Plausible synthetic route to the title compound.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The true utility of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. The C5-Br bond is sufficiently activated for oxidative addition to a Pd(0) center, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.[8][9] The reaction couples the pyrimidine bromide with an organoboron species, typically a boronic acid or ester.[1][10]

Causality Behind Protocol Choices:

  • Catalyst: Palladium(0) is the active catalyst. Pd(PPh₃)₄ is a reliable choice as it is a stable Pd(0) source.

  • Base: The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid in the transmetalation step. An aqueous solution of an inorganic base is common and effective.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.

pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition (+ Ar-Br) pd2_trans Ar-Pd(II)L₂(Ar') pd2_complex->pd2_trans Transmetalation (+ Ar'B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination (- Ar-Ar')

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds

The formation of an aryl-nitrogen bond is a cornerstone of medicinal chemistry.[11] The Buchwald-Hartwig amination provides a direct and highly versatile method for coupling aryl halides with a vast range of primary and secondary amines, a transformation that is otherwise challenging.[12][13]

Causality Behind Protocol Choices:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and the final reductive elimination step. Ligands like X-Phos or BrettPhos are commonly used with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[14][15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a standard and effective choice.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

pd0 Pd(0)L pd2_complex Ar-Pd(II)L(Br) pd0->pd2_complex Oxidative Addition (+ Ar-Br) pd2_amido Ar-Pd(II)L(NR₂) pd2_complex->pd2_amido Amine Coordination & Deprotonation (+ HNR₂, Base) pd2_amido->pd0 Reductive Elimination (- Ar-NR₂)

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox or under a strictly inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried reaction vessel.

  • Reagent Addition: Add 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., X-Phos, 0.04 eq).

  • Solvent and Amine: Add anhydrous, degassed toluene, followed by the amine (1.2 eq).

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Workup: After cooling, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Sonogashira Coupling: Forging C-C Bonds with Alkynes

The Sonogashira coupling is the premier method for forming a bond between an sp²-hybridized carbon (from the pyrimidine) and an sp-hybridized carbon (from a terminal alkyne).[16][17] This reaction is invaluable for introducing linear alkyne functionalities into molecules, which can serve as rigid linkers or be further elaborated.[18][19]

Causality Behind Protocol Choices:

  • Dual Catalysis: The reaction uniquely employs a dual catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is believed to form a copper acetylide intermediate, which facilitates the transmetalation step.[20]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), serves both as a base to deprotonate the terminal alkyne and often as the solvent.

  • Solvent: While the amine base can be the solvent, a co-solvent like THF or DMF is often used to ensure solubility of all components.

cluster_0 Palladium Cycle cluster_1 Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition pd2_alkynyl Ar-Pd(II)L₂(C≡CR) pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (- Ar-C≡CR) alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + CuI, Base cu_acetylide->pd2_complex To Pd Cycle

Caption: Interlinked catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol: Sonogashira Coupling

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.025 eq).

  • Solvent and Reagents: Add anhydrous, degassed THF and an amine base (e.g., triethylamine, Et₃N, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove solids. Wash the filtrate with saturated aqueous NH₄Cl and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.

Applications in Drug Discovery

The products derived from 5-Bromo-4,6-dimethoxy-2-methylpyrimidine are scaffolds of high interest in pharmaceutical R&D.

  • Biaryl Pyrimidines (from Suzuki Coupling): These structures are prevalent in a wide range of kinase inhibitors used in oncology by targeting the ATP-binding site of kinases.

  • Aminopyrimidines (from Buchwald-Hartwig): The N-substituted pyrimidine motif is a key pharmacophore in many classes of drugs, including receptor antagonists and enzyme inhibitors.[21]

  • Alkynylpyrimidines (from Sonogashira): The alkyne linker can be used to probe binding pockets or can be a precursor for further transformations, such as the synthesis of triazoles via click chemistry.

Start 5-Bromo-4,6-dimethoxy- 2-methylpyrimidine Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Sonogashira Sonogashira Coupling Start->Sonogashira P1 Bi- and Heteroaryl Pyrimidines Suzuki->P1 P2 N-Aryl/Alkyl Amino- Pyrimidines Buchwald->P2 P3 Alkynyl- Pyrimidines Sonogashira->P3

Caption: Synthetic utility of the title compound in generating key molecular scaffolds.

Conclusion

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is more than just a chemical reagent; it is a strategic asset for synthetic and medicinal chemists. Its well-defined reactive site, coupled with the stability and electronic properties imparted by the methoxy and methyl substituents, allows for predictable and high-yielding participation in the most robust bond-forming reactions in the synthetic chemist's toolkit. By mastering its application, researchers can accelerate the synthesis of novel, complex, and potentially life-saving molecules.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • PubChem. 5-Bromo-2,4-dimethoxypyrimidine. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Available from: [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki–Miyaura Coupling of Heterocyclic Carbamates with Arylboronic Acids. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • NROChemistry. Sonogashira Coupling. Available from: [Link]

  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

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Methodological & Application

Suzuki-Miyaura coupling protocol for 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine: Protocol and Mechanistic Insights

Authored by: Gemini, Senior Application Scientist

This application note provides a comprehensive, field-tested protocol for the Suzuki-Miyaura cross-coupling of 5-bromo-4,6-dimethoxy-2-methylpyrimidine. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple recitation of steps. It delves into the underlying mechanistic principles, the rationale for reagent selection, and critical troubleshooting strategies to empower users to not only replicate but also adapt this powerful C-C bond-forming reaction.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives. The target substrate, 5-bromo-4,6-dimethoxy-2-methylpyrimidine, is an electron-rich heteroaromatic compound. This electronic nature presents specific challenges and necessitates careful optimization of the catalytic system to achieve high yields and purity. This guide will address these nuances directly.

The Underlying Chemistry: A Mechanistic Overview

A thorough understanding of the catalytic cycle is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established cycle. Each step is a critical control point where factors like ligand choice, base strength, and solvent can dramatically influence the outcome.

The catalytic cycle consists of three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst ArPdBr Ar-Pd(II)L_n-Br Complex Pd0->ArPdBr Oxidative Addition ArBr 5-Bromo-4,6-dimethoxy- 2-methylpyrimidine (R-X) ArBr->ArPdBr Transmetalation_Complex Ar-Pd(II)L_n-R' Complex ArPdBr->Transmetalation_Complex Transmetalation Boronic R'-B(OH)2 Boronic Acid Boronate [R'-B(OH)3]^- Activated Boronate Boronic->Boronate Base Base (e.g., K2CO3) Base->Boronate Activation Boronate->Transmetalation_Complex Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-R' Coupled Product Transmetalation_Complex->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Selection: A Rationale-Driven Approach

The success of coupling with an electron-rich substrate like 5-bromo-4,6-dimethoxy-2-methylpyrimidine hinges on the judicious selection of each component. The methoxy groups donate electron density into the pyrimidine ring, which can make the C-Br bond stronger and less susceptible to oxidative addition compared to electron-deficient systems.

Table 1: Recommended Reagents and Their Functions
ComponentRecommended ReagentMolar Eq.Rationale & Key Considerations
Aryl Halide 5-Bromo-4,6-dimethoxy-2-methylpyrimidine1.0The limiting reagent. Ensure high purity (>98%) to avoid side reactions.
Boronic Acid Aryl or Vinyl Boronic Acid1.1 - 1.5A slight excess is used to drive the reaction to completion. Purity is critical; boronic acids can dehydrate to form boroxines, which are less reactive. Consider using MIDA boronates for slow-release applications.
Palladium Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄0.01 - 0.05Pd(dppf)Cl₂ is often the catalyst of choice for heteroaromatic couplings due to the wide bite angle of the dppf ligand, which promotes reductive elimination. Pd(PPh₃)₄ is a reliable alternative but may require higher catalyst loading or longer reaction times.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄2.0 - 3.0An inorganic base is crucial for activating the boronic acid. K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is more soluble and basic, often accelerating the reaction. K₃PO₄ is a strong base suitable for challenging couplings.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v)-A biphasic solvent system is standard. The aqueous phase is necessary to dissolve the inorganic base and facilitate boronate formation. Dioxane and Toluene are excellent at solubilizing the organic components and the palladium catalyst.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. It should be performed under an inert atmosphere (Nitrogen or Argon) to prevent the degradation of the Pd(0) catalyst.

Materials and Equipment:
  • 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (233.06 g/mol )

  • Selected boronic acid (e.g., Phenylboronic acid, 121.93 g/mol )

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon line)

Step-by-Step Procedure:
  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-4,6-dimethoxy-2-methylpyrimidine (233 mg, 1.0 mmol, 1.0 eq).

  • Reagent Addition: Add the selected boronic acid (e.g., phenylboronic acid, 146 mg, 1.2 mmol, 1.2 eq), potassium carbonate (276 mg, 2.0 mmol, 2.0 eq), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%).

  • Inerting the Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with nitrogen or argon three times. This is a critical step to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized, degassed water (2 mL) via syringe. The solution should be a suspension.

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to 80-90 °C. Stir the reaction mixture vigorously. The color may change to a dark brown or black, which is indicative of an active Pd(0) species.

  • Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting bromopyrimidine is the primary indicator of completion.

  • Work-up Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure coupled product.

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Work-up & Purification A Combine Reactants: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Catalyst (3 mol%) B Seal & Purge with N2/Ar (3x Vacuum/Backfill) A->B C Add Degassed Solvents (Dioxane/Water 4:1) B->C D Heat to 80-90 °C with Vigorous Stirring C->D E Monitor by TLC/LC-MS (4-12 hours) D->E F Cool & Dilute (EtOAc/Water) E->F G Liquid-Liquid Extraction F->G H Dry, Filter & Concentrate G->H I Purify via Column Chromatography H->I

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues and field-proven solutions.

Table 2: Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination deactivated the Pd(0). 2. Impure Reagents: Boronic acid degraded to boroxine. 3. Insufficient Base Strength: Base is not strong enough to form the boronate.1. Ensure the system is rigorously deoxygenated. Use freshly opened catalyst. 2. Use fresh, high-purity boronic acid. 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.
Significant Debromination The aryl-palladium intermediate is protonated before transmetalation can occur.This is often caused by excess water or protic impurities. Ensure anhydrous solvents are used for the organic phase and minimize the aqueous component.
Homocoupling of Boronic Acid Oxygen in the reaction mixture can promote the oxidative coupling of the boronic acid.Rigorously degas all solvents and ensure a positive inert gas pressure is maintained throughout the reaction.
Difficult Purification Residual palladium catalyst or tin compounds (if using Stille coupling reagents by mistake).After the work-up, consider filtering the organic solution through a pad of Celite® or silica to remove baseline impurities. A charcoal treatment can also remove colored palladium species.

Conclusion

The Suzuki-Miyaura coupling of 5-bromo-4,6-dimethoxy-2-methylpyrimidine is a highly effective transformation for creating novel molecular architectures. Success relies on a combination of high-purity reagents, a carefully deoxygenated reaction environment, and the appropriate choice of catalyst and base to overcome the electronic properties of the substrate. By understanding the mechanistic underpinnings and potential pitfalls outlined in this guide, researchers can confidently apply this protocol and strategically troubleshoot any issues that may arise, accelerating the pace of discovery in pharmaceutical and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062–5085. Available at: [Link]

Experimental procedure for the synthesis of 5-aryl-4,6-dimethoxy-2-methylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 5-Aryl-4,6-dimethoxy-2-methylpyrimidines via Suzuki-Miyaura Cross-Coupling

Abstract

This technical guide provides a detailed and robust experimental protocol for the synthesis of 5-aryl-4,6-dimethoxy-2-methylpyrimidines, a class of compounds with significant potential in medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure in numerous pharmacologically active molecules, and the introduction of an aryl moiety at the C5 position is a critical step in generating novel molecular entities.[1][2] The primary methodology detailed herein is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, broad substrate scope, and tolerance of various functional groups.[1][3] This document is intended for researchers and scientists in organic synthesis and drug discovery, offering step-by-step procedures, mechanistic insights, and practical troubleshooting advice to ensure reproducible and high-yielding results.

Mechanistic Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool in modern organic synthesis.[4][5] The reaction couples an organoboron species (an arylboronic acid in this protocol) with an organic halide (5-bromo-4,6-dimethoxy-2-methylpyrimidine) using a palladium(0) catalyst. The catalytic cycle proceeds through three fundamental steps, the efficiency of which is influenced by the choice of catalyst, base, and solvent.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyrimidine, forming a Pd(II) complex. The electron-deficient nature of the pyrimidine ring makes the attached halogen particularly reactive towards this step.[3][4]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron compound by a base (e.g., Na₂CO₃, K₃PO₄), which forms a more nucleophilic boronate species.[5][6]

  • Reductive Elimination: The two organic ligands (the pyrimidine and the aryl group) on the Pd(II) complex couple and are eliminated, forming the desired 5-arylpyrimidine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) complex1 Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) pd0->complex1 Oxidative Addition complex2 Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') complex1->complex2 Transmetalation complex2->pd0  Regeneration product Ar-Ar' (Product) complex2->product Reductive Elimination reagents1 R-X (5-Bromopyrimidine) reagents1->complex1 reagents2 R'-B(OH)₂ (Arylboronic Acid) + Base reagents2->complex2

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes a general and reliable procedure for the synthesis of a model compound, 4,6-dimethoxy-2-methyl-5-phenylpyrimidine, from 5-bromo-4,6-dimethoxy-2-methylpyrimidine and phenylboronic acid. The quantities can be adjusted for different arylboronic acids.

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for the reaction should be degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.

ReagentCAS NumberMol. Weight ( g/mol )EquivalentsAmount (for 1 mmol scale)
5-Bromo-4,6-dimethoxy-2-methylpyrimidine4319-83-9233.061.0233 mg
Phenylboronic Acid98-80-6121.931.2146 mg
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.0558 mg
Sodium Carbonate (Na₂CO₃)497-19-8105.992.5265 mg
1,4-Dioxane123-91-188.11-8 mL
Water (Deionized)7732-18-518.02-2 mL
Required Equipment
  • Round-bottom flask or Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Overall Synthetic Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Weigh Reagents solvent 2. Degas Solvents reagents->solvent setup 3. Assemble Flask (Reactants, Solvent, Base) solvent->setup inert 4. Purge with Inert Gas setup->inert catalyst 5. Add Pd Catalyst inert->catalyst heat 6. Heat to Reflux (e.g., 90-100 °C, 12-18h) catalyst->heat monitor 7. Monitor by TLC heat->monitor cool 8. Cool to Room Temp. monitor->cool quench 9. Quench & Dilute (Water, Ethyl Acetate) cool->quench extract 10. Liquid-Liquid Extraction quench->extract dry 11. Dry & Concentrate extract->dry purify 12. Column Chromatography dry->purify char 13. Characterize Product (NMR, MS) purify->char

Figure 2: General experimental workflow for the synthesis of 5-arylpyrimidines.
Step-by-Step Synthesis Procedure
  • Reaction Setup : To a dry round-bottom flask containing a magnetic stir bar, add 5-bromo-4,6-dimethoxy-2-methylpyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.5 equiv.).[4]

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium(0) catalyst.

  • Solvent Addition : Add the degassed 1,4-dioxane and degassed water via syringe to the flask (a typical solvent ratio is 4:1 to 5:1 organic to aqueous).[5]

  • Catalyst Addition : Briefly remove the septum and add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask. Immediately reseal and purge with inert gas for another 5 minutes.

  • Reaction Execution : Place the flask in a preheated oil bath or heating mantle set to 90-100 °C. Allow the reaction mixture to stir vigorously under reflux.

  • Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate, eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting 5-bromopyrimidine spot indicates reaction completion, typically within 12-18 hours.

Work-up and Purification
  • Cooling and Quenching : Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Extraction : Dilute the reaction mixture with deionized water (approx. 20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing and Drying : Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification : The resulting crude solid or oil is purified by flash column chromatography on silica gel. The specific eluent system will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is often effective.

  • Characterization : The pure fractions are combined and the solvent is evaporated to yield the final 5-aryl-4,6-dimethoxy-2-methylpyrimidine product. The structure and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Ineffective base.1. Use fresh catalyst from a reliable source.2. Ensure thorough degassing of all solvents.3. Try a stronger base like K₃PO₄ or Cs₂CO₃.
Formation of Side Products (e.g., Debromination) 1. Reaction temperature is too high.2. Presence of protic impurities.3. Catalyst degradation.1. Lower the reaction temperature slightly (e.g., to 80 °C).2. Ensure all reagents and solvents are dry.3. Consider a more stable catalyst/ligand system (e.g., using XPhos).[7]
Difficulty in Purification 1. Co-elution of product with triphenylphosphine oxide (byproduct from catalyst).2. Streaking on TLC plate.1. Use a less polar solvent system for chromatography.2. Add a small amount of triethylamine or acetic acid to the eluent to improve peak shape for basic or acidic compounds, respectively.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of 5-aryl-4,6-dimethoxy-2-methylpyrimidines.[1][8] By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably access these valuable molecular scaffolds. Careful control over the reaction atmosphere, choice of reagents, and purification technique are paramount to achieving high yields and purity, enabling the advancement of discovery programs in medicinal chemistry and related fields.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of 5-Arylpyrimidines.
  • D. J. C. and G. W. G. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Hussain, M., et al. Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate.
  • Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives.
  • Beneteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Li, Y., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PubMed Central.
  • BLDpharm. 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.
  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Riaz, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Using 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Drug Discovery with Microwave-Assisted Pyrimidine Synthesis

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous clinically vital therapeutics, including antiviral, anticancer, and antibacterial agents.[1][2] The functionalization of this key heterocycle is a critical step in the drug discovery pipeline. 5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a versatile building block, primed for diversification through modern cross-coupling methodologies.

Conventional synthesis methods, however, often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by offering dramatically reduced reaction times, improved yields, and enhanced product purity.[3][4][5] This efficiency stems from the unique heating mechanism of microwave irradiation, which directly couples with polar molecules in the reaction mixture, leading to rapid and uniform volumetric heating.[4][6][7] This application note provides detailed protocols and expert insights for leveraging MAOS in palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—using 5-Bromo-4,6-dimethoxy-2-methylpyrimidine as the key substrate.

The Engine of MAOS: Understanding Microwave Heating Mechanisms

The remarkable acceleration of chemical reactions under microwave irradiation is primarily due to two fundamental mechanisms: dipolar polarization and ionic conduction.[2][4][6]

  • Dipolar Polarization: Polar molecules, like the solvents and reactants in a chemical synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation creates intense molecular friction, which translates into rapid and efficient heating of the reaction medium from within.[4][7]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic flow generates heat.

This direct energy transfer to the reactants and solvent, rather than heating through the vessel walls as in conventional methods, circumvents thermal conductivity limitations and often leads to "superheating" of the solvent above its boiling point in a sealed vessel, dramatically increasing reaction rates.[7]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electron-donating methoxy groups at the C4 and C6 positions can influence the electronic properties of the pyrimidine ring, potentially affecting reaction kinetics.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating biaryl structures prevalent in pharmaceuticals.[8] Microwave irradiation significantly shortens the time required for this transformation, often from hours to mere minutes.[9][10]

G cluster_0 Suzuki-Miyaura Coupling pyrimidine 5-Bromo-4,6-dimethoxy-2-methylpyrimidine product 5-Aryl-4,6-dimethoxy-2-methylpyrimidine pyrimidine->product + boronic_acid Arylboronic Acid (R-B(OH)₂) boronic_acid->product reagents Pd Catalyst Base, Solvent Microwave (MW) reagents->product

Caption: Microwave-assisted Suzuki-Miyaura coupling workflow.

Objective: To synthesize 5-Aryl-4,6-dimethoxy-2-methylpyrimidine derivatives.

Materials:

  • 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Dedicated microwave reactor for organic synthesis

Procedure:

  • To a 10 mL microwave vial, add 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) to achieve a concentration of approximately 0.1-0.2 M.

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature of 120-150 °C for 10-30 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

  • After irradiation, allow the vial to cool to below 50 °C using the instrument's cooling system before carefully opening it.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionsRationale & Optimization Tips
Catalyst Pd(PPh₃)₄ (3 mol%)A robust, general-purpose catalyst. For challenging couplings, consider more advanced catalysts like PdCl₂(dppf) or pre-catalysts with bulky phosphine ligands (e.g., XPhos).[5]
Base K₂CO₃ (2.5 equiv.)A common and effective base. Cs₂CO₃ can be more effective for less reactive boronic acids but is more expensive.[9]
Solvent 1,4-Dioxane/H₂O (4:1)A mixture of a polar aprotic solvent and water is standard. The water is crucial for the transmetalation step.
Temperature 130 °CA good starting point for rapid reaction. Temperature can be adjusted (100-160 °C) to balance reaction speed and potential decomposition.
Time 15 minMicrowave reactions are rapid. Monitor by TLC or LC-MS after the initial run and adjust time as needed.
II. Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating C(sp²)–C(sp) bonds.[11] These alkynylated pyrimidines are valuable intermediates for further transformations or as final products in drug discovery programs. Microwave assistance accelerates this copper-co-catalyzed reaction, often allowing for lower catalyst loadings and shorter reaction times.[8][12]

G cluster_1 Sonogashira Coupling pyrimidine 5-Bromo-4,6-dimethoxy-2-methylpyrimidine product 5-Alkynyl-4,6-dimethoxy-2-methylpyrimidine pyrimidine->product + alkyne Terminal Alkyne (R-C≡CH) alkyne->product reagents Pd Catalyst, Cu(I) salt Base, Solvent Microwave (MW) reagents->product

Caption: Microwave-assisted Sonogashira coupling workflow.

Objective: To synthesize 5-alkynyl-4,6-dimethoxy-2-methylpyrimidine derivatives.

Materials:

  • 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF, DMF)

  • Microwave synthesis vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial, add 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

  • Flush the vial with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent (e.g., THF) followed by the amine base (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 80-120 °C for 10-40 minutes.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended Starting ConditionsRationale & Optimization Tips
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%)A standard and effective catalyst for Sonogashira reactions.[8]
Cu(I) Co-catalyst CuI (5 mol%)Essential for the catalytic cycle. Ensure it is of good quality. Copper-free conditions are possible but may require specific ligands and higher temperatures.
Base Et₃N (2.5 equiv.)Acts as both the base and often as a co-solvent. DIPEA can be used as an alternative.
Solvent THF or DMFChoose a solvent that effectively absorbs microwave energy and dissolves the reactants.
Temperature 100 °CSonogashira couplings often proceed at lower temperatures than Suzuki reactions. Adjust as needed based on substrate reactivity.
Time 20 minA good starting point for most couplings.[12]
III. Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of many pharmaceuticals.[4] Applying microwave irradiation to this reaction dramatically reduces reaction times from many hours to minutes, making it highly amenable to library synthesis.[6][13]

G cluster_2 Buchwald-Hartwig Amination pyrimidine 5-Bromo-4,6-dimethoxy-2-methylpyrimidine product 5-Amino-4,6-dimethoxy-2-methylpyrimidine pyrimidine->product + amine Amine (R¹R²NH) amine->product reagents Pd Catalyst, Ligand Base, Solvent Microwave (MW) reagents->product

Caption: Microwave-assisted Buchwald-Hartwig amination workflow.

Objective: To synthesize N-substituted 5-amino-4,6-dimethoxy-2-methylpyrimidine derivatives.

Materials:

  • 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Microwave synthesis vial (10 mL) with a stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.5-2.5 equiv.) to a 10 mL microwave vial.

  • Add 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (1.0 equiv.) and the amine (1.2-2.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Seal the vial securely and remove it from the glovebox.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 110-150 °C for 10-30 minutes.[6]

  • After cooling, dilute the mixture with an organic solvent and filter through a plug of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended Starting ConditionsRationale & Optimization Tips
Catalyst/Ligand Pd₂(dba)₃ (2.5 mol%) / XPhos (7 mol%)The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos are highly effective for a broad range of amines.[6]
Base NaOt-Bu (2.2 equiv.)A strong base is typically required. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened.[4]
Solvent TolueneAnhydrous, aprotic solvents are necessary to prevent catalyst deactivation.
Temperature 130 °CHigher temperatures are often needed for C-N bond formation.[6]
Time 20 minMicrowave heating drastically reduces the time needed compared to the typical 12-24 hours for conventional heating.[6]

Safety in Microwave Chemistry

While MAOS is a powerful tool, it requires strict adherence to safety protocols.

  • Pressure Management: Reactions are performed in sealed vessels and heated above the solvent's boiling point, leading to significant pressure buildup. Always use vials and caps specifically designed for microwave synthesis and never exceed the manufacturer's recommended pressure limits.[14]

  • Reagent Stability: Be aware of the thermal stability of your reactants and products. Some compounds, particularly those containing nitro or azide groups, can decompose explosively at high temperatures.[13]

  • Proper Equipment: Only use a dedicated, laboratory-grade microwave reactor equipped with real-time temperature and pressure sensors. Domestic microwave ovens are not designed for laboratory use and are extremely dangerous for this application.[13]

  • Cooling: Ensure the reaction vial has cooled to a safe temperature (typically <50°C) before opening to avoid the violent release of pressurized, superheated solvent.[14]

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and green alternative for the functionalization of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine. By significantly accelerating key cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, this technology empowers researchers in drug discovery to quickly generate diverse libraries of novel pyrimidine derivatives. The protocols and insights provided herein serve as a robust starting point for scientists to harness the full potential of MAOS, ultimately accelerating the development of next-generation therapeutics.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (2021). RSC Advances, 11(3), 1287–1302. Retrieved from [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega. Retrieved from [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A, 2(2), 94-104. Retrieved from [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

  • Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

  • Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. (2023). Current Medicinal Chemistry, 30(9), 1029-1059. Retrieved from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. Retrieved from [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. (2014). Chemija, 25(4). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. (2001). The Journal of Organic Chemistry, 66(12), 4165–4169. Retrieved from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules, 18(10), 12755–12767. Retrieved from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). Catalysts, 8(12), 633. Retrieved from [Link]

  • Microwave chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2017). Catalysts, 7(12), 351. Retrieved from [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2020). Molecules, 25(19), 4504. Retrieved from [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

Sources

Scale-up synthesis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Scale-Up Synthesis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Authored by: A Senior Application Scientist

Abstract

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a key heterocyclic building block utilized in the development of advanced pharmaceutical and agrochemical agents. Its trifunctional nature—possessing a reactive bromine atom for cross-coupling reactions and two methoxy groups that modulate electronic properties and solubility—makes it a valuable intermediate. This guide provides a comprehensive, in-depth protocol for the reliable scale-up synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles, process safety considerations, and analytical validation required for producing high-purity material on a multi-gram to kilogram scale. The protocol is designed for researchers in process chemistry, medicinal chemistry, and drug development, emphasizing robust, repeatable, and safe laboratory practices.

Introduction and Strategic Overview

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The targeted introduction of functional groups onto this ring system is a cornerstone of modern drug design. 5-Bromo-4,6-dimethoxy-2-methylpyrimidine serves as an ideal platform for diversification; the bromine at the C5 position is particularly amenable to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the facile introduction of a wide array of carbon-based substituents.[2]

Our synthetic strategy is a robust two-step process designed for scalability and efficiency:

  • Synthesis of the Precursor: Preparation of 4,6-dimethoxy-2-methylpyrimidine from a commercially available starting material.

  • Electrophilic Bromination: Selective bromination at the C5 position of the pyrimidine ring.

This approach ensures high yields and purity while utilizing manageable and well-understood reaction classes.

Mechanistic Rationale and Synthesis Workflow

The core of this synthesis lies in a classic electrophilic aromatic substitution reaction. The pyrimidine ring itself is electron-deficient, but the two methoxy groups at the C4 and C6 positions are strong activating groups. They donate electron density into the ring via resonance, making the C5 position—which is ortho to both methoxy groups—highly nucleophilic and thus susceptible to electrophilic attack.

For the bromination step, N-Bromosuccinimide (NBS) is selected as the ideal brominating agent for scale-up.[2] Unlike elemental bromine, which is highly corrosive, toxic, and difficult to handle, NBS is a crystalline solid that provides a slow, controlled release of the electrophilic bromine species, minimizing the formation of over-brominated byproducts and enhancing reaction control.[2][3]

Overall Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Electrophilic Bromination A 4,6-Dichloro-2-methylpyrimidine C 4,6-Dimethoxy-2-methylpyrimidine A->C Nucleophilic Aromatic Substitution B Sodium Methoxide in Methanol B->C Reagent D N-Bromosuccinimide (NBS) in Acetonitrile E 5-Bromo-4,6-dimethoxy-2-methylpyrimidine C->E Electrophilic Aromatic Substitution D->E Brominating Agent

Caption: High-level workflow for the two-step synthesis.

Detailed Scale-Up Synthesis Protocol

This protocol is detailed for a representative 100-gram scale synthesis of the final product. All operations involving hazardous reagents should be performed in a well-ventilated chemical fume hood.

Part A: Synthesis of 4,6-dimethoxy-2-methylpyrimidine (Precursor)

This procedure involves a double nucleophilic aromatic substitution of chlorine atoms with methoxide ions.

Materials and Equipment:

  • Reagents: 4,6-Dichloro-2-methylpyrimidine (1.0 eq), Sodium methoxide (2.2 eq), Methanol (anhydrous).

  • Equipment: 5 L jacketed glass reactor with overhead stirring, thermocouple, reflux condenser, and nitrogen inlet.

Quantitative Parameters:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
4,6-Dichloro-2-methylpyrimidine 163.01 163 g 1.0 1.0
Sodium Methoxide (30% in MeOH) 54.02 400 mL 2.2 2.2

| Methanol (Anhydrous) | 32.04 | 2.0 L | - | - |

Step-by-Step Procedure:

  • Reactor Setup: Assemble the 5 L jacketed reactor and ensure it is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 4,6-dichloro-2-methylpyrimidine (163 g) and anhydrous methanol (2.0 L). Begin stirring to form a slurry.

  • Controlled Addition: Slowly add the sodium methoxide solution (400 mL) to the reactor over 60-90 minutes. The reaction is exothermic; maintain the internal temperature below 40°C using the reactor jacket.

  • Reaction Drive: After the addition is complete, heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting residue, add deionized water (2 L) and ethyl acetate (2 L). Stir vigorously, separate the organic layer, and extract the aqueous layer again with ethyl acetate (1 L).

  • Purification: Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield 4,6-dimethoxy-2-methylpyrimidine as a solid. The product is often of sufficient purity for the next step, but can be recrystallized from heptane if needed.

  • Yield: Expected yield is 135-145 g (88-94%).

Part B: Synthesis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

This procedure is an electrophilic bromination using NBS.

Materials and Equipment:

  • Reagents: 4,6-dimethoxy-2-methylpyrimidine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile, Deionized Water, Saturated Sodium Thiosulfate solution.

  • Equipment: 5 L jacketed glass reactor with overhead stirring, thermocouple, powder addition funnel, and nitrogen inlet.

Quantitative Parameters:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
4,6-Dimethoxy-2-methylpyrimidine 154.17 100 g 0.649 1.0
N-Bromosuccinimide (NBS) 177.98 122 g 0.685 1.05

| Acetonitrile | 41.05 | 1.5 L | - | - |

Step-by-Step Procedure:

  • Reactor Setup: Charge the clean, dry, nitrogen-purged 5 L jacketed reactor with 4,6-dimethoxy-2-methylpyrimidine (100 g) and acetonitrile (1.5 L). Stir to dissolve.

  • Temperature Control: Cool the solution to 0-5°C using the reactor jacket.

  • Controlled Addition: Add the N-Bromosuccinimide (122 g) portion-wise over 1-2 hours via the powder addition funnel. It is critical to maintain the internal temperature below 10°C to prevent side reactions.

  • Reaction Drive: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or HPLC. The product spot should be less polar than the starting material.

  • Quenching: Once the reaction is complete, slowly add saturated sodium thiosulfate solution (~500 mL) to quench any unreacted NBS. A slight temperature increase may be observed.

  • Work-up: Remove the acetonitrile under reduced pressure. Add deionized water (2 L) and ethyl acetate (2 L) to the residue.

  • Isolation: Separate the organic layer. Wash it successively with 1 M sodium hydroxide solution (1 L), water (1 L), and brine (1 L).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Recrystallize from an ethanol/water mixture to yield 5-Bromo-4,6-dimethoxy-2-methylpyrimidine as a white to off-white crystalline solid.

  • Drying: Dry the final product in a vacuum oven at 40-50°C to a constant weight.

  • Yield: Expected yield is 125-140 g (82-92%).

Process Safety and Hazard Analysis

Safe execution is paramount. Bromination reactions, even with NBS, require strict safety protocols.

  • Chemical Hazards:

    • N-Bromosuccinimide (NBS): A strong oxidizing agent and lachrymator. Avoid inhalation of dust and contact with skin and eyes.[2]

    • Bromine (Potential Byproduct): Liquid bromine is extremely corrosive and toxic.[4][5] All bromination reactions should be equipped with a scrubber or quenching bath containing sodium thiosulfate to neutralize any bromine vapors.[4][5]

    • Acetonitrile: Flammable and toxic. Handle in a well-ventilated area away from ignition sources.

  • Engineering Controls:

    • All operations must be conducted within a certified chemical fume hood.[6][7]

    • For kilogram-scale synthesis, a walk-in fume hood with a dedicated scrubber system is highly recommended.[6]

  • Personal Protective Equipment (PPE):

    • Wear chemical splash goggles, a face shield, and a flame-retardant lab coat at all times.[7]

    • Use heavy-duty, chemical-resistant nitrile gloves.[5]

  • Emergency Preparedness:

    • Keep a spill kit readily accessible.

    • Ensure a container of sodium thiosulfate solution is available for immediate quenching of spills or excess reagent.[5]

Analytical Characterization and Quality Control

The identity and purity of the final product must be rigorously confirmed.

  • Thin Layer Chromatography (TLC):

    • Mobile Phase: 30% Ethyl Acetate in Hexane.

    • Expected Rf: ~0.5 (Product), ~0.3 (Starting Material).

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected Peaks (δ, ppm): ~4.05 (s, 6H, 2 x -OCH₃), ~2.60 (s, 3H, -CH₃). The absence of a singlet around 5.8 ppm confirms the consumption of the starting material's C5-H.

  • Mass Spectrometry (MS-ESI+):

    • Expected m/z: 233.0, 235.0 [M+H]⁺, showing the characteristic isotopic pattern for a single bromine atom.

  • Purity (HPLC):

    • Purity should be ≥98% for use in subsequent synthetic steps.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Bromination Insufficient NBS; Reaction time too short; Low temperature.Add an additional 0.05-0.1 eq of NBS and monitor by IPC. Allow the reaction to stir for a longer duration. Let the reaction slowly warm to room temperature.
Formation of Di-brominated Byproduct Reaction temperature was too high; NBS added too quickly.Maintain strict temperature control (<10°C) during NBS addition. Ensure slow, portion-wise addition. The byproduct can often be removed during recrystallization.
Low Yield after Work-up Product loss during aqueous washes; Incomplete extraction.Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Perform an additional extraction of the aqueous layers.
Product Fails Purity Specification Incomplete quenching; Residual succinimide; Insufficient purification.Ensure the quench with sodium thiosulfate is complete. Wash the organic layer thoroughly. Perform a second recrystallization or a silica gel plug filtration.

References

  • Vertex AI Search. (2024). Bromination safety.
  • Chemical Education Xchange. (n.d.). Safety. Retrieved from [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.).
  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 25(18), 10431-10432.
  • Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. Retrieved from [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2023). Journal of Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine.
  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. ResearchGate. Retrieved from [Link]

  • Synthetic pathway for the preparation of 5-bromo-pyrimidine... (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Chemical Biology & Pharmaceutical Chemistry.
  • Rodrigues, A. L. S., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5849.
  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine. (n.d.). Google Patents.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
  • Al-Salahi, R., Marzouk, M., & Al-Omar, M. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(10), 6647-6655.
  • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. (2009). Organic Process Research & Development, 13(4), 698-701.
  • Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. (1990). Journal of Heterocyclic Chemistry, 27(4), 927-934.
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.
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  • BenchChem. (2025).
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  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.
  • Kumar, P., et al. (2009). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
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Application Notes and Protocols for the Utilization of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, renowned for its presence in a multitude of high-efficacy herbicides and fungicides.[1][2] Among the vast array of pyrimidine-based intermediates, 5-Bromo-4,6-dimethoxy-2-methylpyrimidine stands out as a versatile building block, particularly for the synthesis of sulfonylurea herbicides. This class of herbicides is distinguished by its low application rates, broad-spectrum weed control, and favorable toxicological profiles.[3]

The strategic placement of the bromine atom at the 5-position offers a reactive handle for the introduction of nitrogen-containing functionalities, a critical step in the construction of the sulfonylurea bridge. The methoxy groups at the 4- and 6-positions, along with the methyl group at the 2-position, play a crucial role in modulating the electronic properties of the ring and influencing the biological activity of the final product.

This technical guide provides a comprehensive overview of the synthetic utility of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine in the preparation of a representative sulfonylurea herbicide. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed, field-proven protocols, and present the expected outcomes in a clear, structured format.

Physicochemical Properties of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValue
Molecular Formula C₇H₉BrN₂O₂
Molecular Weight 233.06 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 115-119 °C
Solubility Soluble in dichloromethane, ethyl acetate, and acetone. Sparingly soluble in methanol. Insoluble in water.
CAS Number 1476071-49-4[4]

Proposed Synthetic Pathway: From Pyrimidine to a Potent Herbicide

The conversion of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine into a sulfonylurea herbicide can be efficiently achieved in a two-step sequence. This pathway is designed for high yield and purity, leveraging modern catalytic methods for the key C-N bond formation.

G start 5-Bromo-4,6-dimethoxy-2-methylpyrimidine reagent1 Buchwald-Hartwig Amination (e.g., with Benzophenone imine, Pd catalyst, ligand) start->reagent1 Step 1a intermediate 5-Amino-4,6-dimethoxy-2-methylpyrimidine reagent3 2-(Methoxycarbonyl)phenylsulfonyl isocyanate intermediate->reagent3 Step 2: Coupling Reaction reagent2 Hydrolysis (e.g., HCl) reagent1->reagent2 Step 1b reagent2->intermediate final_product Target Sulfonylurea Herbicide reagent3->final_product

Caption: Proposed two-step synthesis of a sulfonylurea herbicide.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis of 5-Amino-4,6-dimethoxy-2-methylpyrimidine (Intermediate)

The transformation of the aryl bromide to the primary amine is a critical step. A Buchwald-Hartwig amination provides a reliable and high-yielding method for this conversion. The use of an imine as an ammonia surrogate followed by hydrolysis is a common and effective strategy.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromo-4,6-dimethoxy-2-methylpyrimidine233.0610.0 g0.0429
Benzophenone imine181.249.3 g0.0513
Palladium(II) acetate (Pd(OAc)₂)224.500.19 g0.00086
Xantphos578.680.74 g0.00128
Sodium tert-butoxide (NaOtBu)96.105.8 g0.0603
Toluene (anhydrous)-200 mL-
2M Hydrochloric acid-50 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---
Ethyl acetate---
Hexanes---

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (10.0 g, 0.0429 mol), palladium(II) acetate (0.19 g, 2 mol%), Xantphos (0.74 g, 3 mol%), and sodium tert-butoxide (5.8 g, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents: Add anhydrous toluene (200 mL) followed by benzophenone imine (9.3 g, 1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Hydrolysis: After cooling to room temperature, add 2M hydrochloric acid (50 mL) and stir for 2 hours.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Neutralization and Extraction: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 5-Amino-4,6-dimethoxy-2-methylpyrimidine as a solid.

Expected Yield: 70-80%.

Protocol 2: Synthesis of the Target Sulfonylurea Herbicide

The final step involves the coupling of the aminopyrimidine intermediate with a suitable sulfonyl isocyanate. This reaction typically proceeds rapidly at room temperature.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Amino-4,6-dimethoxy-2-methylpyrimidine169.185.0 g0.0295
2-(Methoxycarbonyl)phenylsulfonyl isocyanate257.237.9 g0.0307
Dichloromethane (anhydrous)-150 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-Amino-4,6-dimethoxy-2-methylpyrimidine (5.0 g, 0.0295 mol) in anhydrous dichloromethane (150 mL).

  • Addition of Isocyanate: Slowly add a solution of 2-(methoxycarbonyl)phenylsulfonyl isocyanate (7.9 g, 1.04 equiv.) in dichloromethane (50 mL) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Precipitation and Filtration: The product will precipitate out of the solution. If necessary, cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold dichloromethane (2 x 20 mL) and then with diethyl ether (2 x 20 mL). Dry the product under vacuum to yield the pure sulfonylurea herbicide.

Expected Yield: >90%.

Mechanism of Herbicidal Action

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5][6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7] The inhibition of ALS leads to a rapid cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds. Mammals lack the ALS enzyme, which contributes to the low mammalian toxicity of this class of herbicides.[8]

G herbicide Sulfonylurea Herbicide als Acetolactate Synthase (ALS) (in plants) herbicide->als inhibition Inhibition amino_acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) als->amino_acids Catalyzes synthesis of cessation Cessation plant_growth Plant Growth and Development amino_acids->plant_growth Essential for

Caption: Mechanism of action of sulfonylurea herbicides.

Conclusion

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a highly valuable intermediate for the synthesis of complex agrochemicals. The protocols outlined in this guide demonstrate a robust and efficient pathway to a potent sulfonylurea herbicide. The strategic use of modern catalytic methods, such as the Buchwald-Hartwig amination, allows for high-yielding conversions under manageable conditions. The resulting sulfonylurea compounds are of significant interest to the agrochemical industry due to their proven mechanism of action and high efficacy. This application note serves as a practical guide for researchers and developers in the field, providing the necessary details to leverage this versatile pyrimidine building block in their synthetic endeavors.

References

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Protocol for nucleophilic aromatic substitution on substituted pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyrimidines

Introduction: The Central Role of Pyrimidines in Modern Therapeutics

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents approved by the U.S. Food and Drug Administration (FDA).[1] Its prevalence stems from its structural role in the nucleobases of DNA and RNA and its ability to act as a versatile bioisostere for phenyl and other aromatic systems.[1][2] From the pioneering anticancer drug Imatinib to modern treatments for immunological disorders and chronic pain, the functionalization of the pyrimidine ring is a critical activity in drug discovery.[2][3]

Nucleophilic Aromatic Substitution (SNAr) stands out as one of the most powerful and widely used methods for elaborating substituted pyrimidines.[4][5] The inherent electron-deficient nature of the pyrimidine ring, caused by two electronegative nitrogen atoms, makes it highly susceptible to attack by nucleophiles, facilitating the construction of complex molecular architectures.[6] This guide provides an in-depth exploration of the SNAr reaction on pyrimidines, detailing the underlying mechanistic principles, key experimental variables, robust protocols, and troubleshooting strategies for researchers in synthetic and medicinal chemistry.

Pillar 1: Mechanism and Regioselectivity

The SNAr reaction on pyrimidines proceeds via a well-established two-step addition-elimination mechanism.[5][7] The process is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyrimidine ring that bears a suitable leaving group. This rate-determining step disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] Aromaticity is subsequently restored through the expulsion of the leaving group.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products Pyrimidine Substituted Pyrimidine (Ar-LG) Meisenheimer Meisenheimer Complex [Ar(Nu)LG]⁻ Pyrimidine->Meisenheimer Addition (Rate-Determining) Nucleophile Nucleophile (Nu:⁻) Nucleophile->Meisenheimer Product Substituted Product (Ar-Nu) Meisenheimer->Product Elimination LeavingGroup Leaving Group (LG⁻) Meisenheimer->LeavingGroup

Caption: General mechanism of the SNAr reaction on a pyrimidine ring.

Understanding Regioselectivity: The C4 vs. C2 Position

In pyrimidines substituted with leaving groups at both the C2 and C4 positions (e.g., 2,4-dichloropyrimidine), nucleophilic attack preferentially occurs at the C4 position.[4][8] This selectivity can be rationalized by two primary factors:

  • Stabilization of the Intermediate : Attack at the C4 position allows the negative charge of the Meisenheimer complex to be delocalized over both ring nitrogen atoms through resonance, providing superior stabilization compared to attack at C2, where the charge is primarily stabilized by only one adjacent nitrogen.[9][8][10]

  • Frontier Molecular Orbital (FMO) Theory : Computational analyses show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position than at C2.[4][8] According to FMO theory, the reaction is favored at the site with the largest LUMO coefficient, predicting a more facile attack at C4.

However, this selectivity is not absolute and can be reversed. The presence of strong electron-donating groups (e.g., -OMe, -NHMe) at the C6 position can shift the preference to C2 substitution.[4] Therefore, a careful analysis of the substrate's electronic properties is crucial for predicting the reaction outcome.

Pillar 2: Causality Behind Experimental Choices

The success of an SNAr reaction hinges on the careful selection of several key parameters. Understanding the role of each component is essential for protocol design and optimization.

  • The Pyrimidine Substrate :

    • Leaving Group (LG) : The rate of substitution is highly dependent on the nature of the leaving group. A good leaving group must be able to stabilize the negative charge it acquires upon departure.[11][12] For halopyrimidines, the typical reactivity order is F > Cl > Br > I.[7] The high reactivity of fluoro-substituted rings is attributed to the fluorine atom's strong electron-withdrawing inductive effect, which makes the attached carbon highly electrophilic and activates it for the initial nucleophilic attack. Other moieties, such as sulfones (e.g., -SO₂Me), can also serve as effective leaving groups.[13]

    • Ring Substituents : Electron-withdrawing groups (EWGs) ortho or para to the leaving group activate the ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) can deactivate the ring.

  • The Nucleophile :

    • A wide range of N- (amines, anilines), O- (alkoxides, phenoxides), and S- (thiols) nucleophiles are effective in SNAr reactions on pyrimidines.[14] The reaction rate generally increases with the nucleophilicity of the attacking species. Stronger, negatively charged nucleophiles (e.g., RO⁻) are typically more reactive than their neutral counterparts (e.g., ROH).

  • The Solvent :

    • Polar aprotic solvents like DMSO, DMF, and acetonitrile are frequently used.[15] These solvents are effective at solvating the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its high reactivity.

    • Polar protic solvents such as ethanol or even water can also be employed, particularly in "green" chemistry approaches.[16] However, these solvents can act as competing nucleophiles, potentially leading to solvolysis byproducts.[17][18]

  • Temperature :

    • SNAr reactions often require elevated temperatures (e.g., 80-120 °C) to overcome the activation energy of the initial addition step.[2][15] However, highly activated substrates may react readily at or below room temperature. Heating under pressure in a sealed vessel or using microwave irradiation can accelerate reaction rates, especially for less reactive systems.[19][20]

  • Base :

    • When using neutral nucleophiles like amines, a base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or K₂CO₃) is typically added.[17] Its role is to neutralize the acid (e.g., HCl) generated as a byproduct, preventing the protonation and deactivation of the amine nucleophile.

Pillar 3: A Self-Validating System: Protocols and Troubleshooting

A robust protocol is one that is reproducible and includes strategies for addressing common experimental challenges.

General Protocol for SNAr with an Amine Nucleophile

This protocol provides a representative workflow for the substitution of a chloropyrimidine with a primary or secondary amine.

SNAr_Workflow Setup 1. Setup & Reagents Reaction 2. Reaction Execution Setup->Reaction Add reagents under N₂ Monitor 3. Monitor Progress (TLC/LC-MS) Reaction->Monitor Heat to target temp (e.g., 80-100°C) Workup 4. Aqueous Workup Monitor->Workup Upon completion, cool to RT Purify 5. Purification (Chromatography) Workup->Purify Extract with organic solvent, dry, and concentrate Analyze 6. Characterization Purify->Analyze Collect pure fractions

Caption: Experimental workflow for a typical SNAr reaction.

Step-by-Step Methodology:

  • Reagent Preparation & Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted chloropyrimidine (1.0 equiv). Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Solvent and Reagent Addition : Add the appropriate anhydrous solvent (e.g., isopropanol, DMSO, or DMF) to dissolve the starting material. Add the amine nucleophile (1.0-1.2 equiv) followed by the base (e.g., DIPEA, 1.5-2.0 equiv).

    • Causality: The excess base ensures that the acidic byproduct is fully neutralized throughout the reaction, keeping the amine nucleophile active.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Once complete, cool the reaction to room temperature. If a polar aprotic solvent was used, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The aqueous wash removes the base, salts, and residual polar solvent, simplifying the subsequent purification step.

  • Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.

  • Characterization : Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.

Application Example: Synthesis of an Imatinib Precursor

The synthesis of the groundbreaking cancer drug Imatinib involves a key SNAr step to couple the pyrimidine core with a substituted aniline.[13][21][22]

Protocol: Synthesis of N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

  • Reactants : 2-Chloro-4-(pyridin-3-yl)pyrimidine and 4-methyl-benzene-1,3-diamine.

  • Procedure : In a sealed vessel, 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 equiv) and 4-methyl-benzene-1,3-diamine (1.1 equiv) are combined in isopropanol. The mixture is heated to reflux (approx. 82 °C) for several hours.[22] The reaction progress is monitored by LC-MS. Upon completion, the mixture is cooled, and the precipitated product is isolated by filtration, washed with cold isopropanol, and dried under vacuum.

Comparative Data for SNAr Reactions

The following table summarizes typical conditions and outcomes for the SNAr reaction on 2-amino-4,6-dichloropyrimidine, illustrating the versatility of the method with various amine nucleophiles.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineTEAEthanolReflux3High[17]
BenzylamineTEAEthanolReflux3~88[6]
MorpholineTEAEthanolReflux3High[18]
PiperidineK₂CO₃MeCNReflux-High[14]
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient temperature.2. Poor leaving group.3. Deactivated substrate (EDGs).4. Weak nucleophile.1. Increase temperature; use microwave heating.2. Switch to a more reactive substrate (e.g., fluoro-pyrimidine).3. Use a stronger nucleophile or more forcing conditions.4. Use a stronger nucleophile or its conjugate base (e.g., use NaOEt instead of EtOH).
Low Yield 1. Incomplete reaction.2. Product decomposition.3. Mechanical loss during workup/purification.4. Side reactions (e.g., solvolysis).1. Increase reaction time or temperature.2. Lower the reaction temperature and extend the time.3. Optimize extraction and chromatography procedures.4. Use an anhydrous, aprotic solvent.
Side Product Formation 1. Di-substitution on a di-halopyrimidine.2. Competing reaction at another site.3. Solvolysis from protic solvent.1. Use stoichiometric control (1.0 equiv of nucleophile); add nucleophile slowly at a lower temperature.2. Re-evaluate substrate for regioselectivity; consider protecting groups.3. Switch to a polar aprotic solvent (e.g., DMF, DMSO).
Difficulty in Purification 1. Product is highly polar.2. Byproducts have similar polarity to the product.1. Use reverse-phase chromatography or crystallization.2. Adjust the reaction stoichiometry to minimize byproducts; explore alternative workup procedures (e.g., acid/base washes).

Conclusion

The nucleophilic aromatic substitution reaction is an indispensable tool for the functionalization of pyrimidines in drug discovery and development. By understanding the core mechanistic principles and the influence of key experimental variables—substrate, nucleophile, solvent, and temperature—researchers can rationally design and execute robust synthetic protocols. This guide provides the foundational knowledge and practical strategies to effectively leverage the SNAr reaction, enabling the efficient synthesis of novel pyrimidine-based molecules destined for biological evaluation.

References

  • An In-depth Technical Guide to the Synthesis and Characterization of Im
  • Application Notes: The Role of 3-Acetylpyridine in the Synthesis of Imatinib Mesyl
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Why does nucleophilic aromatic substitution occur
  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermedi
  • Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction.
  • Recent Advances in Pyrimidine-Based Drugs. Semantic Scholar.
  • Pyrimidines in Drug Discovery. PharmaBlock.
  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents.
  • A Comparative Analysis of the Reactivity of Substituted Pyrimidines: A Guide for Researchers. Benchchem.
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
  • Concerted Nucleophilic Aromatic Substitution Reactions.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Leaving Groups and Heteroarenes in Nucleophilic Arom
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • SNAr Reaction in Common Molecular Solvents Under Pressure. Chemtips.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific substrate in their synthetic workflows. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing this reaction, troubleshooting common issues, and understanding the chemical principles behind each experimental choice.

I. Understanding the Substrate: Key Characteristics and Challenges

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is an electron-rich heteroaryl bromide. The two methoxy groups at the 4 and 6 positions are strong electron-donating groups, which significantly increases the electron density of the pyrimidine ring. This has direct consequences for the Suzuki coupling reaction:

  • Slower Oxidative Addition: The carbon-bromine bond is strengthened by the electron-donating groups, which can make the initial, often rate-limiting, oxidative addition of the palladium(0) catalyst more challenging compared to electron-deficient systems.[1]

  • Potential for Catalyst Inhibition: The lone pairs on the pyrimidine nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst deactivation or reduced catalytic activity.[2]

This guide will provide you with the tools to overcome these inherent challenges.

II. Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the Suzuki coupling of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes?

A1: Low conversion is a common issue with this electron-rich substrate. The primary culprits are often related to the oxidative addition step or catalyst activity.

  • Insufficiently Active Catalyst/Ligand System: Standard ligands like triphenylphosphine (PPh₃) may not be effective enough for this electron-rich system. The oxidative addition step requires an electron-rich palladium center. Consider using more electron-donating and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., PCy₃), which are known to facilitate oxidative addition in challenging substrates.[1]

  • Catalyst Inhibition: The pyrimidine nitrogens can chelate the palladium catalyst, reducing its availability.[2] Using bulkier ligands can sterically hinder this unwanted interaction.

  • Low Reaction Temperature: Due to the challenging oxidative addition, higher temperatures (e.g., 100-120 °C) may be necessary. Microwave irradiation can be an effective method to achieve high temperatures rapidly and uniformly, often leading to improved yields in shorter reaction times.[3]

Q2: I am observing a significant amount of a side product that appears to be the debrominated starting material (4,6-dimethoxy-2-methylpyrimidine). How can I prevent this?

A2: Debromination is a known side reaction in Suzuki couplings. It can occur through a competitive pathway where a hydride species is reductively eliminated instead of the desired biaryl product. This can be exacerbated by certain bases and solvents. While not explicitly documented for this specific molecule, general strategies to minimize this include:

  • Choice of Base: While strong bases are needed, some can promote side reactions. If using a base like NaOH or KOH, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective and can sometimes reduce the incidence of side reactions.[2]

  • Careful Control of Reaction Time: Prolonged heating after the reaction has reached completion can lead to product degradation and side reactions. Monitor the reaction progress by TLC or LC-MS.

Q3: I am seeing a lot of homocoupling of my boronic acid (a biaryl derived from the boronic acid). What causes this and how can I fix it?

A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture. This leads to an oxidative coupling of the boronic acid, catalyzed by the palladium species.

  • Thorough Degassing: Ensure that your solvent and reaction mixture are rigorously degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes).[1]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen to prevent oxygen from entering the system.

Q4: My boronic acid seems to be decomposing, leading to low yields. How can I mitigate this?

A4: This is likely due to protodeboronation, where the boronic acid reacts with a proton source (like water) to form the corresponding arene, rendering it inactive for the cross-coupling. This is particularly problematic with electron-deficient arylboronic acids.[2]

  • Use Anhydrous Conditions: If protodeboronation is suspected, using an anhydrous base like K₃PO₄ with a dry solvent (e.g., anhydrous dioxane or toluene) can be beneficial.[1]

  • Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation and can be a good alternative to boronic acids.

  • Choice of Base: Weaker bases might reduce the rate of protodeboronation. However, this must be balanced with the need for sufficient basicity to promote the transmetalation step.

III. Troubleshooting and Optimization Guide

This section provides a more detailed, systematic approach to optimizing your reaction conditions.

Parameter Optimization Table

The following table summarizes key parameters and provides recommendations for optimizing the Suzuki coupling of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

ParameterStandard ConditionsOptimization Strategy & Rationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%)If conversion is low, try a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). Pd(II) sources are often more stable.
Ligand PPh₃ (if using a Pd(II) source)Crucial for this substrate. Move to more electron-rich and bulky ligands to accelerate oxidative addition. Recommended: Buchwald ligands (XPhos, SPhos), cataCXium A, or bulky trialkylphosphines (e.g., P(t-Bu)₃).[4][5]
Base K₂CO₃ (aqueous solution)K₃PO₄ or Cs₂CO₃ are often superior for challenging couplings.[2] Use 2-3 equivalents. If protodeboronation is an issue, use anhydrous K₃PO₄.
Solvent 1,4-Dioxane/Water (e.g., 4:1)Screen other solvents. Toluene or DME can be effective.[2] DMF can be used for solubility issues but is difficult to remove.[2] The presence of water is often necessary for the transmetalation step but can be omitted if protodeboronation is severe.
Temperature 80-90 °CIncrease temperature to 100-120 °C. Consider using microwave heating for rapid and efficient heating, often leading to cleaner reactions and higher yields in less time.[3]
Boronic Acid 1.1 - 1.5 equivalentsUsing a slight excess is standard. If yields are low due to decomposition, consider increasing the equivalents or switching to a more stable boronic ester.

IV. Experimental Protocols

Protocol 1: Standard Starting Conditions

This protocol is based on conditions found to be effective for a similar halogenated pyrimidine and serves as a good starting point.[2]

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture, to give a concentration of ~0.1 M in the pyrimidine).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for a Challenging Coupling

This protocol incorporates troubleshooting strategies for this electron-rich substrate.

  • Reaction Setup: To a microwave reaction vial, add 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (1.0 eq), the arylboronic acid (1.5 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Catalyst and Ligand: Add a pre-catalyst such as XPhos Pd G3 (2 mol%).

  • Inert Atmosphere: Seal the vial, and purge with argon or nitrogen.

  • Solvent Addition: Add degassed 1,4-dioxane.

  • Reaction: Heat the mixture in a microwave reactor to 120 °C for 15-30 minutes.

  • Monitoring and Work-up: Follow steps 6-8 from Protocol 1.

V. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the Suzuki coupling reaction.

Suzuki_Cycle Pd(0)Ln Active Catalyst Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)n-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L)n-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Ar-R' Reductive_Elimination->Product Ar-X Aryl Halide (Your Pyrimidine) Ar-X->Oxidative_Addition Boronic_Acid R'-B(OR)2 + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for addressing common experimental failures.

Troubleshooting_Workflow Start Reaction Start Check_Conversion Low/No Conversion? Start->Check_Conversion Side_Products Side Products Observed? Check_Conversion->Side_Products No Increase_Temp Increase Temperature (e.g., Microwave) Check_Conversion->Increase_Temp Yes Debromination Debromination? Side_Products->Debromination Yes Success Successful Reaction Side_Products->Success No Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Increase_Temp->Change_Ligand Screen_Catalyst Screen Pd Source/ Pre-catalyst Change_Ligand->Screen_Catalyst Homocoupling Homocoupling? Debromination->Homocoupling No Change_Base Change Base (K3PO4 or Cs2CO3) Debromination->Change_Base Yes Degas Improve Degassing (Freeze-Pump-Thaw) Homocoupling->Degas Yes

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

VI. References

  • Shaheen, E., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4965. [Link]

  • Krasňan, V., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5621. [Link]

  • Reddit user discussion on r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Syntheses Procedure. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-321. [Link]

  • Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 944-951. [Link]

  • ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. [Link]

  • ResearchGate. (2021). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Vantourout, J. C., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 55(24), 7042-7046. [Link]

  • Noël, T., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • ResearchGate. (2016). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-4,6-dimethoxy-2-methylpyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to optimize your experimental outcomes.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequently encountered issues during the bromination of 4,6-dimethoxy-2-methylpyrimidine. Each question is framed from a researcher's perspective and answered with detailed mechanistic explanations and practical solutions.

Q1: My reaction yield is consistently low, and I see a significant amount of starting material left. What's going wrong?

A1: Low conversion of the starting material, 4,6-dimethoxy-2-methylpyrimidine, is a common hurdle. The pyrimidine ring, while activated by two methoxy groups, still requires carefully optimized conditions for efficient bromination. The issue can typically be traced back to several key factors:

  • Insufficient Electrophilicity of the Brominating Agent: The choice of brominating agent is critical. While elemental bromine (Br₂) can be used, it often requires harsh conditions or catalysts. N-Bromosuccinimide (NBS) is a widely used, milder alternative, but its reactivity can be highly dependent on the solvent and the presence of initiators.[1][2] For pyrimidine systems, which are less reactive than other electron-rich aromatics, a more potent brominating system may be required.

    • Causality: The lone pairs on the ring nitrogens decrease the nucleophilicity of the carbon atoms, making electrophilic substitution more challenging than in a corresponding benzene ring.

    • Solution: Consider using a more reactive brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBH).[3][4] The efficiency of bromination with agents like DBH or even NBS can be significantly enhanced by the addition of a catalytic amount of a Lewis acid or a protic acid, which polarizes the Br-X bond, creating a more potent electrophile.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are pivotal.

    • Causality: Bromination is an equilibrium-sensitive process. Insufficient thermal energy may lead to a slow reaction rate, while excessive heat can promote decomposition and side reactions.

    • Solution: Systematically screen the reaction temperature. Start at room temperature and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). An extended reaction time at a moderate temperature is often preferable to a short reaction time at a high temperature.

  • Solvent Effects: The choice of solvent influences the solubility of reagents and the stability of reaction intermediates.

    • Causality: Polar aprotic solvents like Dichloromethane (DCM), Acetonitrile (CH₃CN), or Dimethylformamide (DMF) are generally effective as they can solvate the charged intermediates formed during electrophilic aromatic substitution.[3]

    • Solution: Ensure your starting material is fully dissolved. If solubility is an issue, consider a solvent mixture. For NBS brominations, CH₃CN or DMF are often excellent choices.[1]

Q2: My mass spectrometry results show a peak corresponding to a di-brominated product. How can I prevent this over-bromination?

A2: The formation of a di-brominated species is a classic example of over-reaction and is particularly problematic when the desired mono-brominated product is also an activated substrate for further bromination.

  • Mechanism of Over-bromination: The initial product, 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, still possesses an activated pyrimidine ring. Although the bromo group is deactivating, the strong activating effect of the two methoxy groups can still render the molecule susceptible to a second electrophilic attack if a potent brominating agent is used in excess or under forcing conditions. The second bromination would likely occur at one of the remaining ring carbons, though this is less common, or could involve substitution at the methyl group under radical conditions. A more likely scenario in some contexts is the formation of 5,5-dibromo-dihydropyrimidine intermediates.[5]

  • Troubleshooting & Prevention:

    • Stoichiometric Control: This is the most critical parameter. Use a precise stoichiometry of the brominating agent. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient for full conversion without significant over-bromination. Avoid using large excesses.

    • Controlled Reagent Addition: Add the brominating agent slowly and portion-wise, or as a dilute solution via a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring the mono-bromination of the more reactive starting material over the di-bromination of the product.

    • Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Over-bromination is often more prevalent at elevated temperatures. Running the reaction at 0 °C or even lower can provide excellent selectivity.

    • Reaction Monitoring: Carefully monitor the reaction's progress. As soon as the starting material is consumed (as determined by TLC or HPLC), quench the reaction immediately to prevent further bromination of the product.

Q3: I've isolated my product, but NMR analysis suggests the presence of hydroxyl groups instead of one or both methoxy groups. What is causing this hydrolysis?

A3: The presence of hydroxylated impurities indicates the hydrolysis of the methoxy ether groups. The 4- and 6-positions of the pyrimidine ring are susceptible to nucleophilic attack, and the methoxy groups can act as leaving groups, particularly when protonated.

  • Mechanism of Hydrolysis: This side reaction is typically acid-catalyzed. During the reaction or acidic work-up, a proton source (such as HBr generated in situ from the bromination) can protonate the oxygen of a methoxy group. This makes it a good leaving group (methanol), allowing water (present as a solvent or impurity) to attack the electron-deficient carbon, leading to the formation of a hydroxypyrimidine (a pyrimidinone).

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Control of Acidity: If HBr is generated, consider adding a non-nucleophilic acid scavenger, such as a sterically hindered base (e.g., 2,6-lutidine) or an inorganic base like sodium bicarbonate, to neutralize the acid as it forms.

    • Careful Work-up: During the work-up, avoid prolonged exposure to strong aqueous acids. If an acidic wash is necessary, perform it quickly at low temperatures. A neutral or mildly basic work-up (e.g., washing with saturated sodium bicarbonate solution) is generally preferred.

    • Purification Strategy: If hydrolysis has already occurred, separating the more polar hydroxypyrimidine from the desired dimethoxy product can usually be achieved via silica gel column chromatography.

Q4: I'm seeing an unexpected mass peak at M+16, suggesting the formation of an N-oxide. Is this a common side reaction?

A4: Yes, N-oxidation of the pyrimidine ring is a known, though sometimes overlooked, side reaction.[6][7] The nitrogen atoms in the pyrimidine ring are basic and can be oxidized by various oxidizing agents, including some peroxy-containing reagents or even under certain bromination conditions where oxidative pathways can occur.

  • Mechanism of N-Oxidation: Pyrimidines are generally less susceptible to N-oxidation than other diazines, and the reaction often results in poor yields.[6] However, certain oxidizing species, if present, can attack the lone pair of electrons on one of the ring nitrogens. The N-oxidation is generally favored at the nitrogen para to strong electron-donating groups.[6]

    • Causality: If your brominating agent or reaction conditions have an oxidative component, this side reaction becomes more likely. For example, using systems like H₂O₂ with an acid can lead to N-oxide formation.[8][9]

  • Troubleshooting & Prevention:

    • Choice of Reagents: Scrutinize your reagents for any potential oxidants. If using NBS, ensure it is of high purity, as aged NBS can contain impurities that might promote oxidation.

    • Avoid Oxidative Conditions: If you suspect N-oxidation, ensure your reaction is free from adventitious oxidizing agents. Degassing solvents can sometimes help remove dissolved oxygen.

    • Purification: Pyrimidine N-oxides are significantly more polar than their non-oxidized counterparts. They can typically be separated from the desired product using standard column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the main synthesis route and key side reactions.

Main Reaction and Side Reactions

G SM 4,6-dimethoxy-2-methylpyrimidine Product 5-Bromo-4,6-dimethoxy-2-methylpyrimidine SM->Product  Bromination  (e.g., NBS, DBH) Noxide N-Oxide byproduct SM->Noxide  Oxidative Conditions OverBrom Di-bromo byproduct Product->OverBrom  Excess Brominating Agent  / High Temperature Hydrolysis Hydrolysis byproduct (e.g., 5-Bromo-4-hydroxy-6-methoxy-2-methylpyrimidine) Product->Hydrolysis  Acidic H₂O  (Work-up/Reaction)

Caption: Key reaction pathways in the synthesis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

Experimental Protocols & Data

Protocol 1: Optimized Bromination using N-Bromosuccinimide (NBS)

This protocol is designed to maximize the yield of the mono-brominated product while minimizing side reactions.

Materials:

  • 4,6-dimethoxy-2-methylpyrimidine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Dissolve 4,6-dimethoxy-2-methylpyrimidine in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining NBS.

  • Add saturated aqueous NaHCO₃ solution to neutralize any generated acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol/water or by silica gel column chromatography.

Table 1: Troubleshooting Summary and Quantitative Impact
Problem Observed Primary Cause Recommended Action Expected Purity Improvement
Low Conversion (<70%)Insufficient reagent activitySwitch from NBS to DBH (1.05 eq) or add catalytic TMSOTf.[3]>90% Conversion
Over-bromination (>5%)Excess brominating agentReduce NBS/DBH to 1.02 eq; add slowly at 0 °C.<2% Di-bromo product
Hydrolysis (>5%)Acidic/wet conditionsUse anhydrous solvent; add NaHCO₃ during reaction; use basic work-up.<1% Hydrolysis product
N-Oxide FormationOxidative impuritiesUse high-purity NBS; degas solvent before use.N-oxide not detectable

Troubleshooting Workflow

If you encounter an issue, follow this logical workflow to diagnose and resolve the problem.

workflow start Reaction Complete. Analyze Crude Product (TLC, LC-MS, NMR). check_purity Is the desired product the major component? start->check_purity purify Proceed to Purification check_purity->purify Yes id_impurities Identify Major Impurities via MS and NMR check_purity->id_impurities No end_ok Obtain Pure Product purify->end_ok is_sm Is it unreacted starting material? id_impurities->is_sm is_over Is it an over-brominated product (M+78/80)? is_sm->is_over No sol_sm Increase reaction time/temp. Use more active brominating agent (DBH). Add catalyst. is_sm->sol_sm Yes is_hydrolysis Is it a hydrolysis product (M-14)? is_over->is_hydrolysis No sol_over Reduce equivalents of brominating agent. Lower reaction temperature. Slow reagent addition. is_over->sol_over Yes is_noxide Is it an N-oxide product (M+16)? is_hydrolysis->is_noxide No sol_hydrolysis Use anhydrous conditions. Add non-nucleophilic base. Perform neutral/basic work-up. is_hydrolysis->sol_hydrolysis Yes unknown Consult advanced characterization (e.g., 2D NMR) is_noxide->unknown No sol_noxide Use purified reagents. Degas solvents. Ensure inert atmosphere. is_noxide->sol_noxide Yes

Caption: A step-by-step workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: Which brominating agent is best for this synthesis?

    • A: For laboratory scale, N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBH) are generally preferred over elemental bromine for their ease of handling and higher selectivity.[1][3] DBH is often more reactive and can be advantageous for less reactive substrates.[3][4]

  • Q: How can I effectively remove unreacted starting material from my final product?

    • A: The starting material is less polar than the brominated product. A well-optimized silica gel column chromatography protocol, typically with a gradient elution of hexane and ethyl acetate, should provide excellent separation. Alternatively, recrystallization can be effective if the concentration of the impurity is low.

  • Q: What are the ideal storage conditions for 5-Bromo-4,6-dimethoxy-2-methylpyrimidine?

    • A: Bromo-aromatic compounds can be sensitive to light and may undergo slow de-bromination or decomposition. It is best to store the purified product in an amber vial, under an inert atmosphere (argon or nitrogen), and in a cool, dark place, such as a refrigerator or freezer.

References

  • Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176-1184.
  • Tang, Y., Li, K., Chinnam, A. K., Staples, R. J., & Shreeve, J. M. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry, 45(1), 133-137.
  • Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Journal of Research in Applied Science and Biotechnology, 1(1), 1-5.
  • Gora, J., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3333-3336. [Link]

  • Gora, J., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3333-3336.
  • Taylor, E. C., & Sowinski, F. (1975). Pyrimidine N-oxides. Oxidation of 5-nitroso-2,4,6-triaminopyrimidine. Journal of Organic Chemistry, 40(16), 2321-2329. [Link]

  • Pathmasiri, W., et al. (2014). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 19(9), 14599-14611. [Link]

  • ResearchGate. (n.d.). Optimization of the Bromination Reaction. [Link]

  • T. J. Kress, L. L. Moore, S. M. Shelton. (1983). Chemistry of pyrimidine. II. Synthesis of pyrimidine N-oxides and 4-pyrimidinones by reaction of 5-substituted pyrimidines with peracids. Evidence for covalent hydrates as reaction intermediates. The Journal of Organic Chemistry, 48(19), 3356-3359. [Link]

  • Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 67(10), 1464-1466. [Link]

  • Tee, O. S., & Banerjee, S. (1979). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 57(6), 626-633. [Link]

  • PubMed. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine. The following troubleshooting guides and FAQs address common challenges encountered during the post-reaction work-up and purification of this important synthetic intermediate. The advice provided is grounded in established chemical principles to help you not only solve immediate issues but also to build a deeper understanding of the system.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process, offering explanations and actionable solutions.

Q1: My TLC plate of the crude reaction mixture shows three major spots. The desired product spot is faint, and there's a significant spot with a higher Rf value and another at the baseline. What's happening?

A1: Probable Cause & Solution

This TLC profile is characteristic of an incomplete reaction coupled with the formation of polar byproducts.

  • High Rf Spot: This is likely your unreacted starting material, 4,6-dimethoxy-2-methylpyrimidine. Its lower polarity compared to the brominated product causes it to travel further up the TLC plate. Incomplete conversion can stem from several factors, including insufficient reaction time, suboptimal temperature, or degradation of the brominating agent (e.g., N-Bromosuccinimide, NBS).[1][2]

  • Faint Product Spot: This is your target compound, 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

  • Baseline Spot: This indicates the formation of highly polar byproducts. A common issue when using N-Bromosuccinimide (NBS) is the generation of succinimide, which is quite polar.[3] Additionally, if any moisture is present in the reaction, hydrolysis of the methoxy groups on the pyrimidine ring can occur, leading to highly polar hydroxylated species that will not migrate far from the baseline.

Troubleshooting Steps:

  • Reaction Monitoring: Always monitor reaction progress by TLC until the starting material spot is consumed.[2]

  • Aqueous Work-up: Before solvent extraction, perform an aqueous wash to remove water-soluble impurities. A wash with a dilute sodium thiosulfate solution will quench any remaining bromine, and a subsequent wash with a saturated sodium bicarbonate solution will remove acidic byproducts.

  • Purification Strategy: Given the significant difference in polarity, column chromatography is the recommended method for separation.

Q2: I'm experiencing significant product loss and streaking during silica gel column chromatography. What is causing my product to decompose?

A2: Probable Cause & Solution

The pyrimidine ring, particularly one activated by two methoxy groups, can be sensitive to the acidic nature of standard silica gel.[4] The lone pairs on the nitrogen atoms can be protonated by the acidic silanol groups (Si-OH) on the silica surface. This protonation makes the pyrimidine ring more electron-deficient and can facilitate the hydrolysis of the methoxy groups if trace amounts of water are present in the eluent, leading to decomposition and streaking on the column.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before packing the column, you can neutralize the silica gel. Prepare a slurry of the silica in your starting mobile phase and add 1% triethylamine (v/v). Stir for 15 minutes, then pack the column as usual. This deactivates the acidic sites.[4]

  • Use an Alternative Stationary Phase: If the compound is extremely acid-sensitive, consider using a more inert stationary phase like neutral alumina.[4]

  • Minimize Residence Time: Use flash chromatography with a slightly more polar solvent system to reduce the time the compound spends on the column.[4] Ensure your solvents are anhydrous to minimize the risk of hydrolysis.[3]

Data & Protocols

Table 1: Typical TLC Profile and Impurity Identification
Observation on TLC (Hexane:Ethyl Acetate 7:3)Probable IdentitySuggested Action
Spot at Rf ≈ 0.5-0.6Unreacted 4,6-dimethoxy-2-methylpyrimidineIncrease reaction time or check activity of brominating agent.
Spot at Rf ≈ 0.3-0.4Target Product: 5-Bromo-4,6-dimethoxy-2-methylpyrimidineProceed with purification. This Rf is ideal for column chromatography.[5][6]
Spot at Rf ≈ 0.0-0.1 (Baseline)Succinimide (from NBS) or hydrolyzed byproductsRemove with an aqueous wash before chromatography.
Faint spot between product and starting materialPotentially a di-brominated speciesSeparate using column chromatography with a shallow solvent gradient.
Experimental Protocol: Column Chromatography Purification

This protocol is a standard starting point for the purification of 1 gram of crude product.

  • TLC Analysis: First, determine the optimal eluent system using TLC. A solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of ~0.3 for the product is ideal.[5]

  • Column Preparation:

    • Use a glass column with a diameter of approximately 4-5 cm.

    • Add a small plug of glass wool to the bottom, followed by a 1 cm layer of sand.

    • Prepare a slurry of silica gel (approx. 50-100 g for 1 g of crude material) in the initial, low-polarity eluent.[4]

    • Pour the slurry into the column and gently tap to pack it evenly, draining excess solvent. Ensure the silica bed does not run dry.[5]

    • Add another 1 cm layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product (1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 g of silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

    • Carefully layer this powder onto the sand at the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (gradient elution) to first elute the less polar starting material, followed by your target compound.

    • Collect fractions (15-20 mL) and monitor them by TLC to identify and combine the pure product fractions.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

Purification Workflow Diagram

The following diagram outlines a logical workflow for deciding on the appropriate purification strategy after the initial reaction work-up.

Purification_Workflow start Crude Product Post-Workup tlc_check Analyze by TLC start->tlc_check main_spot Is there one major spot (>90% purity estimate)? tlc_check->main_spot recrystallize Recrystallization main_spot->recrystallize Yes spots_separated Are spots well-separated (ΔRf > 0.2)? main_spot->spots_separated No purity_check Confirm Purity (NMR, LC-MS) recrystallize->purity_check column_chrom Column Chromatography spots_separated->column_chrom Yes difficult_sep Optimize TLC & Consider Gradient Elution spots_separated->difficult_sep No column_chrom->purity_check difficult_sep->column_chrom final_product Pure Product purity_check->final_product Purity Confirmed

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q3: What is the best solvent for recrystallizing 5-Bromo-4,6-dimethoxy-2-methylpyrimidine?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] For brominated pyrimidines, a good starting point is an alcohol like ethanol or isopropanol, or a hydrocarbon solvent like heptane or cyclohexane, possibly with a small amount of a more polar co-solvent like ethyl acetate. The optimal solvent or solvent mixture must be determined experimentally. A general procedure involves dissolving the crude solid in a minimal amount of hot solvent, followed by slow cooling to induce crystallization.[7][8]

Q4: My final product is an off-white or slightly yellow solid. Is this acceptable, and if not, how can I fix it?

A4: Pure 5-Bromo-4,6-dimethoxy-2-methylpyrimidine should be a white solid. A yellow or brown tint often indicates the presence of trace amounts of elemental bromine (Br₂) or other colored impurities.[7] While a faint color may not affect subsequent reactions, it is best practice to remove it. You can attempt to remove the color by:

  • Recrystallization: This is often the most effective method.[7]

  • Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through celite to remove the carbon before crystallization. The carbon will adsorb the colored impurities.

  • Column Chromatography: If recrystallization fails, a quick pass through a short plug of silica gel can also remove colored impurities.

Q5: What are the key analytical techniques to confirm the purity and identity of my final product?

A5: A combination of techniques is essential for unambiguous characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure. You should expect to see singlets corresponding to the two methoxy groups and the methyl group, as well as a singlet for the remaining proton on the pyrimidine ring. The integration values should match the number of protons.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both purity information (a single peak in the chromatogram) and molecular weight confirmation (the mass spectrum should show the molecular ion peak corresponding to the product's mass).

  • TLC (Thin-Layer Chromatography): A pure compound should appear as a single spot on the TLC plate in multiple solvent systems.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. [Link]

  • ResearchGate. (n.d.). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • National Center for Biotechnology Information. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 5-Bromo-4,6-dimethoxypyrimidine in Organic Synthesis. [Link]

  • YouTube. (2021). recrystallization & purification of N-bromosuccinimide. [Link]

  • YouTube. (2024). Pyrimidine Synthesis. [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-5-bromopyrimidine.
  • Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine.
  • PubMed Central. (n.d.). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. [Link]

Sources

Technical Support Center: Improving Yields for Buchwald-Hartwig Amination of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of the Buchwald-Hartwig amination for the synthesis of substituted aminopyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful C-N bond-forming reaction for this challenging class of substrates. Pyrimidines, being electron-deficient heterocycles, present a unique set of challenges, including catalyst inhibition and a propensity for side reactions. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve higher yields and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and concerns when performing Buchwald-Hartwig amination on substituted pyrimidines.

1. Why are my yields consistently low when coupling amines with halopyrimidines?

Low yields in the Buchwald-Hartwig amination of halopyrimidines can stem from several factors related to the inherent electronic properties of the pyrimidine ring. The electron-deficient nature of the pyrimidine nucleus can lead to:

  • Catalyst Inhibition: The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation or the formation of unreactive off-cycle species. This is particularly problematic with 2-halopyrimidines.[1]

  • Slow Oxidative Addition: While generally electron-deficient rings favor oxidative addition, the specific substitution pattern and the nature of the halogen can influence this step.

  • Side Reactions: Competing reactions such as hydrodehalogenation (reduction of the C-X bond) and nucleophilic aromatic substitution (SNA_r_) can consume starting materials and reduce the yield of the desired product.[2]

2. Which position on the pyrimidine ring is most reactive for Buchwald-Hartwig amination?

The reactivity of halopyrimidines in Buchwald-Hartwig amination is highly dependent on the position of the halogen. Generally, the order of reactivity is:

  • 4- and 6-halopyrimidines: These positions are typically more reactive and less prone to catalyst inhibition compared to the 2-position.

  • 2-halopyrimidines: This position is notoriously challenging due to the proximity of the halogen to the two ring nitrogens, which can chelate the palladium catalyst and hinder the reaction.[1]

  • 5-halopyrimidines: The reactivity at this position can be sluggish due to weaker activation compared to the 2, 4, and 6 positions. However, it is less susceptible to catalyst poisoning than the 2-position.

3. What is the best general-purpose ligand for the amination of substituted pyrimidines?

There is no single "best" ligand for all pyrimidine substrates. The optimal ligand choice is highly dependent on the specific pyrimidine, the amine coupling partner, and the reaction conditions. However, some general guidelines are:

  • Bulky, Electron-Rich Monodentate Phosphine Ligands: Ligands from the Buchwald biarylphosphine family, such as XPhos , SPhos , and BrettPhos , are often excellent starting points.[3] Their steric bulk can promote the reductive elimination step and prevent the formation of inactive catalyst dimers.

  • Bidentate Ligands: For certain substrates, particularly 2-chloropyrimidines, chelating ligands like Xantphos have shown to be effective.[1]

A screening of several ligands is often necessary to identify the optimal one for a specific transformation.

4. Can I use weaker bases for base-sensitive pyrimidine substrates?

Yes, while strong bases like sodium tert-butoxide (NaOtBu) often provide the best reaction rates, they can be incompatible with base-sensitive functional groups on the pyrimidine ring or the amine.[4][5] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.[5] It is important to note that reactions with weaker bases may require higher temperatures and longer reaction times.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the Buchwald-Hartwig amination of substituted pyrimidines.

Symptom 1: Low or No Product Formation

If you observe little to no formation of your desired aminopyrimidine, consider the following potential causes and solutions.

Potential Cause Rationale Suggested Solution
Catalyst Inhibition The nitrogen atoms of the pyrimidine ring, especially in 2-halopyrimidines, can bind to the palladium catalyst, rendering it inactive.[1]1. Switch Ligand: Try a bulkier, more electron-rich ligand like XPhos or BrettPhos to disfavor pyrimidine coordination. For 2-halopyrimidines, consider a chelating ligand like Xantphos. 2. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%). 3. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure efficient generation of the active Pd(0) species.
Inefficient Oxidative Addition The C-X bond of the halopyrimidine may not be readily undergoing oxidative addition to the Pd(0) catalyst.1. Change Halogen: If possible, switch from a chloro- or bromo-pyrimidine to the more reactive iodo-pyrimidine. 2. Increase Temperature: Gradually increase the reaction temperature. Microwave irradiation can be particularly effective in driving the reaction to completion.[6][7]
Incorrect Base The chosen base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle effectively.1. Switch to a Stronger Base: If your substrate is tolerant, switch from a carbonate or phosphate base to NaOtBu or LiHMDS. 2. Ensure Anhydrous Conditions: Traces of water can hydrolyze strong bases and inhibit the reaction. Ensure all reagents and solvents are dry.
Poor Solvent Choice The solvent can influence the solubility of the reagents and the stability of catalytic intermediates.1. Screen Solvents: Toluene and dioxane are common choices. For more polar substrates, consider solvents like THF or CPME.
Symptom 2: Significant Side Product Formation

The formation of side products can significantly reduce the yield of the desired product. Here are some common side products and how to address them.

Side Product Potential Cause Suggested Solution
Hydrodehalogenation (Protodehalogenation) The halopyrimidine is reduced to the corresponding pyrimidine without the amine coupling. This can be caused by β-hydride elimination from the palladium-amido complex.[2]1. Use a Bulky Ligand: Sterically hindered ligands can suppress β-hydride elimination. 2. Choose a Suitable Base: In some cases, the choice of base can influence the rate of dehalogenation. 3. Lower Reaction Temperature: If the desired reaction proceeds at a lower temperature, reducing the heat can minimize this side reaction.
Diarylation of Primary Amines A primary amine reacts with two molecules of the halopyrimidine, leading to a diarylated product.1. Adjust Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents). 2. Lower Catalyst Loading: High catalyst concentrations can sometimes promote diarylation. 3. Choose a Selective Ligand: Some ligands are known to favor monoarylation.
Homocoupling of the Halopyrimidine Two molecules of the halopyrimidine couple to form a bipyrimidine.1. Ensure Inert Atmosphere: Oxygen can promote homocoupling. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). 2. Use a Pre-catalyst: In-situ generation of the active catalyst can sometimes lead to side reactions. A pre-catalyst can provide a cleaner reaction profile.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Substituted 4-Chloropyrimidine

This protocol is a good starting point for the amination of a 4-chloropyrimidine with a primary or secondary amine.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 4-chloropyrimidine (1.0 mmol), the amine (1.2 mmol), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the appropriate ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Microwave-Assisted Protocol for Challenging Couplings

For sluggish reactions or those requiring high temperatures, microwave irradiation can significantly improve yields and reduce reaction times.[6][8]

  • Reaction Setup: In a microwave vial, combine the halopyrimidine (1.0 mmol), the amine (1.2 mmol), a palladium source (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), a ligand (e.g., XPhos, 0.06 mmol, 6 mol%), and cesium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous dioxane (4 mL).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 150 °C for 30-60 minutes.

  • Workup and Purification: Follow the workup and purification steps outlined in the general protocol.

Visualizing Key Concepts

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex R-X (Halopyrimidine) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R'-NH₂ (Amine) Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Base, -H-Base⁺ Palladium Amido Complex->Pd(0)L Reductive Elimination (Product R-NHR')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start Check_Conversion Low or No Conversion? Start->Check_Conversion Side_Products Significant Side Products? Check_Conversion->Side_Products No Optimize_Ligand Screen Ligands (e.g., XPhos, SPhos, Xantphos) Check_Conversion->Optimize_Ligand Yes Address_Dehalogenation Troubleshoot Dehalogenation (Bulky Ligand, Lower Temp) Side_Products->Address_Dehalogenation Dehalogenation Address_Diarylation Adjust Stoichiometry Side_Products->Address_Diarylation Diarylation Success Successful Reaction Side_Products->Success No Optimize_Base Screen Bases (e.g., NaOtBu, Cs₂CO₃) Optimize_Ligand->Optimize_Base Optimize_Temp Adjust Temperature (Consider Microwave) Optimize_Base->Optimize_Temp Optimize_Temp->Check_Conversion Address_Dehalogenation->Start Address_Diarylation->Start

Caption: A decision-making workflow for troubleshooting.

References

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-4,6-dimethoxy-2-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists to facilitate catalyst selection and troubleshoot common experimental issues. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical logic to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with 5-Bromo-4,6-dimethoxy-2-methylpyrimidine?

The primary challenges stem from the electronic nature and coordinating ability of the pyrimidine ring.

  • Coordinating Nitrogens: The two nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst species, effectively poisoning the catalyst and stalling the reaction.[1]

  • Electron-Rich Nature: While pyrimidines are generally considered electron-deficient, the two methoxy groups and the methyl group on your substrate are electron-donating. This increases the electron density of the ring, which can slow down the rate-limiting oxidative addition step compared to more electron-poor aryl halides.[2]

  • Steric Hindrance: The substituents flanking the bromine at the 5-position (the 4,6-dimethoxy groups) can create some steric hindrance, potentially influencing the choice of ligand.

Q2: I need to perform a Suzuki-Miyaura coupling. Where do I start with catalyst selection?

For a Suzuki-Miyaura coupling, the choice of ligand is critical to overcome the challenges mentioned above. A systematic approach is recommended, starting with generally reliable systems and moving to more specialized ones if needed.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between organoboron compounds and organic halides.[3] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[4] For your specific substrate, catalyst selection should focus on promoting the oxidative addition step and preventing catalyst inhibition.

Below is a decision workflow and a table of recommended starting conditions.

G cluster_0 start Start: Suzuki Coupling with 5-Bromo-4,6-dimethoxy-2-methylpyrimidine condition1 Initial Screening: Standard, reliable catalyst start->condition1 system1 System 1: Pd(PPh₃)₄ Base: K₂CO₃ or K₃PO₄ Solvent: Dioxane/H₂O condition1->system1 Select result1 Reaction Outcome? system1->result1 success Success: High Yield result1->success >80% Yield troubleshoot Low Yield / No Reaction: Proceed to Troubleshooting result1->troubleshoot <50% Yield system2 System 2: Buchwald Ligand System Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ Ligand: SPhos or XPhos Base: K₃PO₄ Solvent: Toluene or THF troubleshoot->system2 Try Bulky, Electron-Rich Phosphine Ligand system3 System 3: NHC Ligand System Precatalyst: PEPPSI-IPr Base: K₂CO₃ or K₃PO₄ Solvent: THF or Toluene troubleshoot->system3 Try N-Heterocyclic Carbene (NHC) Ligand

Caption: Catalyst selection workflow for Suzuki coupling.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Catalyst SystemPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Rationale & Notes
System 1: Classic Pd(PPh₃)₄ (2-5%)-K₂CO₃ (2-3)1,4-Dioxane/H₂O (4:1)80-100Excellent starting point. Commercially available and widely used.[5][6] If this fails, it indicates a more challenging coupling.
System 2: Buchwald Pd(OAc)₂ (2%)SPhos or XPhos (4%)K₃PO₄ (2-3)Toluene or THF80-110Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, often providing higher yields for challenging substrates.[2][7]
System 3: NHC PEPPSI-IPr (2-5%)-K₃PO₄ (2-3)THF or Toluene60-80N-Heterocyclic Carbene (NHC) ligands are highly effective for electron-rich substrates and can be more stable than phosphine ligands.[7]
Q3: I want to perform a Buchwald-Hartwig amination. Which catalyst system should I use?

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds.[8][9][10] The choice of ligand is crucial and depends heavily on the nature of the amine coupling partner.

  • For Primary and Secondary Aliphatic Amines: Start with a bulky, electron-rich phosphine ligand system. A combination of Pd₂(dba)₃ as the palladium source and a ligand like XPhos or RuPhos is a robust starting point. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[9][11]

  • For Anilines (Aromatic Amines): Similar ligand systems are effective. Sometimes, slightly less electron-rich ligands or bidentate ligands like BINAP can be advantageous.

  • For Ammonia Equivalents: If you need to install a primary amine (-NH₂), using an ammonia equivalent like benzophenone imine is common. Specialized ligands have been developed for direct coupling with ammonium salts.[11]

The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][12] Catalyst deactivation via coordination to the pyrimidine nitrogens remains a key challenge.

G cluster_0 Buchwald-Hartwig Catalytic Cycle cluster_1 pd0 L₂Pd(0) Active Catalyst oxidative_addition Oxidative Addition Ar-Pd(II)-Br(L)₂ pd0->oxidative_addition + Ar-Br inhibition L₂Pd(0) + Pyrimidine-N ⟶ [Pyrimidine-Pd(0)L₂] Inactive Complex pd0->inhibition Catalyst Inhibition amine_coordination Amine Coordination & Deprotonation Ar-Pd(II)-NR₂(L)₂ oxidative_addition->amine_coordination + HNR₂ - HBr reductive_elimination Reductive Elimination Forms C-N Bond amine_coordination->reductive_elimination base Base amine_coordination->base reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product substrate Ar-Br + HNR₂ pitfall Potential Pitfall with Pyrimidine Substrate

Sources

Preventing debromination in reactions with 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

A: Yes. For some heterocyclic substrates, a two-step protocol involving a Grignard reagent can provide a more stable intermediate. A combination of isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi has been shown to be effective for halogen-metal exchange on bromoheterocycles, sometimes offering better yields and fewer side reactions under non-cryogenic conditions (e.g., 0 °C). [8]This method can prevent issues like intermolecular quenching that sometimes occur with alkyllithium reagents alone. [8]

References

  • Ansari, T. N., et al. (2021). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. [Link]

  • Strieth-Kalthoff, F., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • Royal Society of Chemistry. (2021). Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. Organic Chemistry Frontiers. [Link]

  • Strieth-Kalthoff, F., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Publications. [Link]

  • Studer, A., et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Control experiments: hydrodebromination reaction was performed in the.... ResearchGate. [Link]

  • ResearchGate. (2017). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. ResearchGate. [Link]

  • Chen, Y., et al. (2011). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. [Link]

  • Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Puleo, T. R., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. [Link]

  • Puleo, T. R., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]

  • Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Narasimhan, N. S., & Gokhale, S. M. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia. [Link]

  • MDPI. (2018). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

  • Al-Zoubi, R. M., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Geherty, M. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. [Link]

  • Chemistry Europe. (2019). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. ChemistrySelect. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Sapountzis, I., et al. (2001). Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane. The Journal of Organic Chemistry. [Link]

  • Google Patents. (1992). Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Snieckus, V. (n.d.). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. University of Waterloo. [Link]

  • Narasimhan, N. S., & Mali, R. S. (1975). Mechanism of aromatic lithiation reactions-Importance of steric factors. Tetrahedron. [Link]

  • Wikipedia. (n.d.). Dehalogenation. Wikipedia. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Kumar, A., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Organic Chemistry Portal. [Link]

  • Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [Link]

  • Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research. [Link]

Managing reaction byproducts in the synthesis of pyrimidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrimidine-based compounds. The formation of a pure, well-characterized pyrimidine derivative is often complicated by the emergence of structurally similar byproducts. These impurities can pose significant challenges in purification and can compromise the integrity of downstream applications.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during pyrimidine synthesis, with a focus on the widely used Biginelli and Pinner reactions. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with the foundational knowledge to proactively manage and control your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - Common Issues in Pyrimidine Synthesis

This section addresses the most common initial questions and problems that arise during the synthesis of pyrimidine derivatives.

Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and an ammonia source, competing with the desired Biginelli pathway.[2] The ammonia is often formed from the decomposition of urea at elevated temperatures.[1][2]

Key Prevention Strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature (e.g., 60°C instead of reflux) can significantly reduce the formation of the DHP byproduct.[2][3]

  • Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may favor the desired product over strong Brønsted acids which can promote urea decomposition.[2][4]

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its premature decomposition into ammonia.[2]

Q2: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

A2: N-acylureas are common byproducts that complicate purification. They typically arise from a competing reaction pathway where the β-ketoester reacts directly with urea.[1][2]

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and confirmed by mass spectrometry.[1][2][5]

  • Reaction Conditions: Their formation can often be suppressed by carefully controlling the reaction stoichiometry. Ensure you are not using a large excess of urea.

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product. Careful selection of the recrystallization solvent is crucial.[1][2]

Q3: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials remaining. What are the likely causes?

A3: Low conversion can be attributed to several factors:

  • Catalyst Inefficiency: Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration. For acid catalysts, ensure the concentration is appropriate.[4]

  • Suboptimal Reaction Conditions: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Reactant Purity: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Always use high-purity starting materials.[1]

  • Solvent Choice: The solvent impacts reactant solubility and reaction rate. While ethanol is common for the Biginelli reaction, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[4]

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific problems, offering mechanistic explanations, detailed protocols, and visual aids to guide you through the troubleshooting process.

Guide 1: Managing the Hantzsch 1,4-Dihydropyridine (DHP) Byproduct in the Biginelli Reaction

The formation of the Hantzsch DHP is a classic example of a competing reaction pathway that can significantly lower the yield of the desired dihydropyrimidinone (DHPM).

The Biginelli reaction and the Hantzsch synthesis share common intermediates. The critical branch point is determined by the reaction conditions, primarily temperature.

  • Biginelli Pathway (Desired): Involves the acid-catalyzed condensation of the aldehyde, β-ketoester, and urea to form the six-membered dihydropyrimidine ring.[6]

  • Hantzsch Pathway (Byproduct): At higher temperatures, urea can decompose to generate ammonia. Ammonia then facilitates a four-component condensation between the aldehyde and two molecules of the β-ketoester, leading to the DHP byproduct.[2][7]

The mechanism for Hantzsch DHP formation involves a Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester, and the formation of an enamine from a second equivalent of the β-ketoester and ammonia. A subsequent Michael addition and cyclization yields the DHP.[7][8]

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Reaction Pathways cluster_3 Products Aldehyde Aldehyde LowTemp Lower Temp (e.g., 60°C) Aldehyde->LowTemp HighTemp Higher Temp (e.g., Reflux) Aldehyde->HighTemp Ketoester β-Ketoester Ketoester->LowTemp Ketoester->HighTemp Urea Urea Urea->LowTemp Urea->HighTemp Biginelli Biginelli Pathway LowTemp->Biginelli Hantzsch Hantzsch Pathway HighTemp->Hantzsch Ammonia Ammonia (from Urea decomposition) HighTemp->Ammonia Biginelli->Hantzsch Competing Reaction DHPM Desired DHPM Product Biginelli->DHPM DHP DHP Byproduct (Fluorescent) Hantzsch->DHP Ammonia->HighTemp

Caption: Competing Biginelli and Hantzsch reaction pathways.

This protocol utilizes a lower reaction temperature to favor the formation of the dihydropyrimidinone.[3]

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (or other β-ketoester) (10 mmol)

  • Urea (15 mmol)

  • Solid acid catalyst (e.g., Sulfated Zirconia, 500 mg)[3]

  • Ethanol (for workup)

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and the solid acid catalyst.

  • Place the flask in a preheated oil bath set to 60°C.

  • Stir the reaction mixture for 1-3 hours.

  • Monitor the reaction progress by TLC. Prepare a sample by dissolving a small aliquot in ethanol for spotting.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of cold ethanol and stir for 5 minutes to dissolve unreacted starting materials.

  • Filter the solid product and catalyst. Wash the solid with a small amount of cold ethanol.

  • To separate the product from the solid catalyst, dissolve the collected solid in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or a larger volume of ethanol) in which the catalyst is insoluble.

  • Perform a hot filtration to remove the catalyst.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath, to crystallize the pure dihydropyrimidinone.

  • Collect the purified crystals by vacuum filtration.[3]

Guide 2: Purification of Polar Pyrimidine Derivatives

Polar pyrimidines, such as those with multiple hydrogen bond donors/acceptors, can be challenging to purify using standard chromatographic techniques. They often show poor retention in reverse-phase chromatography and may streak on silica gel.

The high polarity of these compounds leads to strong interactions with polar stationary phases and high solubility in polar solvents.[9] This can result in:

  • Poor retention in Reverse-Phase Chromatography (RPC): Analytes elute at or near the solvent front.

  • Peak tailing in HPLC: Strong interactions with the stationary phase lead to asymmetrical peaks.

  • Difficult crystallization: High solubility in common polar solvents makes it hard to achieve supersaturation for crystal growth.

For these molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective purification technique.[9][10]

HILIC_Workflow start Crude Polar Pyrimidine Sample prep Sample Prep: Dissolve in initial mobile phase start->prep equilibration Column Equilibration: HILIC Column with >80% Acetonitrile prep->equilibration injection Inject Sample equilibration->injection elution Gradient Elution: Increase Aqueous Buffer % injection->elution detection UV Detection elution->detection collection Fraction Collection detection->collection analysis Purity Analysis (Analytical HPLC) collection->analysis end Pure Product (Solvent Evaporation) analysis->end

Caption: General experimental workflow for HILIC purification.

This protocol provides a general framework for purifying highly polar pyrimidine-based compounds.[9]

Materials & Equipment:

  • HILIC column (e.g., with amide, cyano, or bare silica stationary phase)

  • HPLC system with UV detector

  • Acetonitrile (ACN), HPLC grade

  • Aqueous buffer (e.g., 10-20 mM ammonium formate or ammonium acetate)

  • 0.22 µm syringe filter

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 90:10 ACN:10mM Ammonium Formate) and mobile phase B (e.g., 50:50 ACN:10mM Ammonium Formate). Ensure both are well-mixed and degassed.

  • Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase (or a solvent with similar or weaker elution strength). Filter the sample through a 0.22 µm filter to remove particulates.

  • Chromatographic Conditions:

    • Equilibrate the HILIC column with the initial mobile phase (e.g., 100% A) for at least 10-15 column volumes.

    • Inject the prepared sample.

    • Run a gradient elution by gradually increasing the percentage of the more aqueous mobile phase B to elute the compound. A typical gradient might be from 0% to 100% B over 20-30 minutes.

    • Monitor the elution using a UV detector at an appropriate wavelength for your compound.

  • Fraction Collection and Analysis: Collect fractions corresponding to the peak of interest. Analyze the purity of the collected fractions by analytical HPLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

Issue Potential Cause Solution
Poor Retention Analyte is not polar enough for HILIC. Mobile phase is too strong (too much water).Increase the percentage of organic solvent (ACN) in the initial mobile phase. Ensure at least 3% water is maintained for stationary phase hydration.[11]
Split Peaks Partially blocked column frit. Sample solvent incompatible with mobile phase.Reverse and flush the column. Ensure the sample is dissolved in the initial mobile phase whenever possible.[9]
Poor Resolution Inappropriate gradient slope.Optimize the gradient. A shallower gradient can improve the separation of closely eluting compounds.

Part 3: Purification Protocol - Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds, including many pyrimidine derivatives and their synthetic byproducts.[12]

Experimental Protocol: Single-Solvent Recrystallization of a Dihydropyrimidinone (DHPM)

This protocol is a general guideline for purifying the solid product from a Biginelli reaction.[13]

Procedure:

  • Solvent Selection: Choose a suitable solvent. For many DHPMs, ethanol or an ethanol/water mixture works well. The ideal solvent should dissolve the compound well when hot but poorly at room temperature.[14]

  • Dissolution: Place the crude DHPM product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.[13][15]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.[13][16]

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or other solids.[16]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals. To maximize yield, you can then place the flask in an ice bath for 15-30 minutes.[13]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[14]

  • Drying: Allow the crystals to air dry on the filter paper by continuing to draw air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass or place them in a desiccator, preferably under vacuum.[13]

References

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. (2025). BenchChem.
  • Application Notes and Protocols for the Biginelli Reaction: Managing Side Products with Ethyl Acetoacetate. (2025). BenchChem.
  • Common side reactions in the synthesis of pyrimidines and their prevention. (2025). BenchChem.
  • Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. (2003). ARKIVOC.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). BenchChem.
  • Troubleshooting low yield in Biginelli reaction for pyrimidines. (2025). BenchChem.
  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water. Indian Academy of Sciences.
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Publishing.
  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
  • Recrystallization. University of Colorado Boulder.
  • Recrystallization - Single Solvent. University of Calgary.
  • Technical Support Center: High-Purity 1,4-Dihydropyridines Recrystallization. (2025). BenchChem.
  • Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. (2018). Chemistry Stack Exchange.
  • Recrystallization. (2023). Chemistry LibreTexts.
  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. SciELO México.
  • Purification by Recrystallization. CUNY.
  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. (2005). ARKAT USA.
  • Microwave Irradiated Solid Phase and Catalyst-free Hantzsch 1,4-dihydropyridine Synthesis: Spectral Characterization, Fluorescence Study, and Molecular Crystal Structure. ResearchGate.
  • Biginelli reaction. Wikipedia.
  • Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. PubMed.
  • Montmorillonite K-10 catalyzed synthesis of Hantzsch dihydropyridine derivatives from methyl arenes via in situ generated ammonia under microwave irradiation in neat conditions. (2022). RSC Publishing.
  • Hantzsch reaction and mechanism for dihydropyridines synthesis. ResearchGate.
  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2024). MDPI.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • What can I use to purify polar reaction mixtures?. (2023). Biotage.
  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). AZoM.
  • HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO.
  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. ResearchGate.
  • A PRACTICAL GUIDE TO HILIC. Nest Group.
  • Low-abundance plasma and urinary [(15)N]urea enrichments analyzed by gas chromatography/combustion/isotope ratio mass spectrometry. (2002). PubMed.
  • Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry. (2022). PubMed.

Sources

Technical Support Center: Monitoring Reactions of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine with TLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-4,6-dimethoxy-2-methylpyrimidine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring reactions involving this versatile pyrimidine derivative. Pyrimidine and its derivatives are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Accurate reaction monitoring is paramount to successful synthesis and purification.[3]

Thin-Layer Chromatography (TLC) Troubleshooting

TLC is a rapid and cost-effective technique for monitoring the progress of a chemical reaction.[4][5] However, various issues can arise, leading to ambiguous or misleading results. This section addresses common TLC problems encountered when working with 5-Bromo-4,6-dimethoxy-2-methylpyrimidine and related compounds.

Question: My spots are streaking or tailing. What's causing this and how can I fix it?

Answer:

Spot streaking is a common issue that can obscure the separation of your starting material, intermediates, and product.[6] There are several potential causes:

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[6][7]

    • Solution: Dilute your reaction mixture sample before spotting it on the plate. You can also try spotting smaller amounts multiple times in the same location, allowing the solvent to dry between applications.[7]

  • Highly Polar Compounds: 5-Bromo-4,6-dimethoxy-2-methylpyrimidine and some of its derivatives can be quite polar, leading to strong interactions with the silica gel stationary phase. This can cause the compound to "stick" and streak up the plate.[8][9]

    • Solution: Modify your mobile phase. Adding a small amount of a polar solvent like methanol or a few drops of a modifier like acetic acid (for acidic compounds) or ammonia (for basic compounds) can improve spot shape by competing for active sites on the silica gel.[6]

  • Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can lead to a "ring" effect or streaking.

    • Solution: Use a less polar solvent to dissolve your sample before spotting.

Question: My spots are not moving from the baseline (Rf value is too low). How can I get them to move up the plate?

Answer:

When spots remain at the baseline, it indicates that the mobile phase is not polar enough to move the compounds up the silica gel plate.[8]

  • Solution: Increase the polarity of your mobile phase. For a typical normal-phase system (e.g., hexane/ethyl acetate), this means increasing the proportion of the more polar solvent (ethyl acetate). If you are already using a highly polar solvent system, you may need to consider a different solvent combination altogether. For very polar compounds, a small percentage of methanol in dichloromethane or ethyl acetate can be effective.[10]

Question: My starting material and product have very similar Rf values. How can I improve the separation?

Answer:

Poor separation between spots with similar polarities is a common challenge.

  • Solution 1: Change the Solvent System. Experiment with different solvent systems. Sometimes, switching one of the solvents for another of similar polarity (e.g., replacing hexane with heptane or ethyl acetate with acetone) can alter the selectivity of the separation.

  • Solution 2: Use a Co-spot. A co-spot, where you spot the reaction mixture and the starting material in the same lane, can help determine if the reaction has gone to completion. If you see a single, elongated spot (a "snowman" shape), it may indicate the presence of both compounds.[8]

  • Solution 3: Two-Dimensional TLC. If you suspect your compound might be unstable on silica gel, you can run a 2D TLC.[8] Spot the sample in one corner and run the plate. Then, turn the plate 90 degrees and run it again in a different solvent system. If the compound is stable, the spots will appear on the diagonal. Decomposing compounds will appear off the diagonal.[8]

TLC Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common TLC issues.

Recommended TLC Solvent Systems for Pyrimidine Derivatives
Polarity of CompoundRecommended Solvent System
Non-polar5-20% Ethyl Acetate in Hexane
Moderately Polar30-70% Ethyl Acetate in Hexane
Polar100% Ethyl Acetate or 5-10% Methanol in Dichloromethane
Very Polar10% Ammonium Hydroxide in Methanol, then 1-10% of this mix in Dichloromethane[10]

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

LC-MS is a powerful tool for confirming the identity of your products and byproducts by providing molecular weight information. The bromine atom in 5-Bromo-4,6-dimethoxy-2-methylpyrimidine provides a characteristic isotopic pattern that is readily identifiable by mass spectrometry.

Question: I'm not seeing my compound of interest in the LC-MS. What could be the problem?

Answer:

Several factors can lead to the absence of an expected peak in your LC-MS data.

  • Incorrect Ionization Mode: Ensure you are using the appropriate ionization mode (positive or negative). Pyrimidine derivatives, containing nitrogen atoms, are often readily protonated and detected in positive ion mode (ESI+).

  • Compound Instability: The compound may be degrading in the LC-MS system.[11] This can happen in the solvent, on the column, or in the ion source.

    • Solution: Check the stability of your compound under the analytical conditions. You may need to adjust the pH of the mobile phase or use a different solvent system.

  • Ion Suppression: The presence of salts, buffers, or other components in your reaction mixture can suppress the ionization of your target compound.

    • Solution: A simple work-up of the reaction aliquot before injection can often mitigate this issue.[12] This could involve a quick liquid-liquid extraction or passing the sample through a small plug of silica.

Question: My LC-MS peaks are broad or tailing. How can I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and sensitivity.

  • Inappropriate Mobile Phase: The mobile phase may not be optimal for your compound.

    • Solution: Experiment with different mobile phase compositions and gradients. For reversed-phase chromatography, ensure the pH of the mobile phase is appropriate for the pKa of your compound. Adding a small amount of an acid (e.g., formic acid or acetic acid) or a base (e.g., ammonium hydroxide) can significantly improve peak shape for ionizable compounds.

  • Column Overload: Injecting too much sample can lead to broad peaks.

    • Solution: Dilute your sample and re-inject.

  • Secondary Interactions: Your compound may be interacting with active sites on the column packing material.

    • Solution: Try a different type of column with a different stationary phase chemistry.

Question: How can I confirm the identity of my brominated pyrimidine product using LC-MS?

Answer:

The presence of a bromine atom provides a distinct isotopic signature. Bromine has two major isotopes, 79Br and 81Br, in roughly a 1:1 ratio. This results in two mass peaks for your molecular ion (M and M+2) that are of nearly equal intensity.

  • Example: For 5-Bromo-4,6-dimethoxy-2-methylpyrimidine (C7H9BrN2O2), the expected molecular weight is approximately 232/234 g/mol . In the mass spectrum, you should observe two peaks at m/z values corresponding to [M+H]+ for the 79Br and 81Br isotopes, respectively, with similar intensities.[13]

LC-MS Troubleshooting Workflow

Caption: A decision tree for troubleshooting common LC-MS issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system for a reaction involving 5-Bromo-4,6-dimethoxy-2-methylpyrimidine?

A good starting point is a mixture of hexane and ethyl acetate. Begin with a ratio of 70:30 (hexane:ethyl acetate) and adjust the polarity by increasing the proportion of ethyl acetate as needed to achieve an Rf value of 0.2-0.4 for your compound of interest.[14]

Q2: My reaction is in a high-boiling solvent like DMF or DMSO, and my TLC is just a smear. What can I do?

High-boiling solvents can interfere with TLC development. After spotting the plate, place it under high vacuum for a few minutes to remove the residual solvent before developing the plate.[8]

Q3: Can the work-up procedure affect my TLC and LC-MS results?

Absolutely. A work-up procedure, such as an acid or base wash, can alter the composition of your sample.[12] It's always a good practice to analyze a crude sample directly from the reaction mixture (after dilution) and compare it to a sample that has undergone a mini-workup to understand if the work-up itself is causing any changes.[8][12]

Q4: How do I visualize the spots on my TLC plate?

5-Bromo-4,6-dimethoxy-2-methylpyrimidine and many of its derivatives are UV active due to the aromatic pyrimidine ring. You can visualize the spots under a UV lamp, typically at 254 nm.[2] Additionally, various stains can be used for visualization, such as potassium permanganate or anisaldehyde, which may give different colored spots for different compounds.[2]

Q5: For LC-MS analysis, what are the typical mobile phases used for pyrimidine derivatives?

For reversed-phase LC-MS, common mobile phases are mixtures of water and acetonitrile or water and methanol.[15] It is standard practice to add a small amount of an acid, such as 0.1% formic acid, to both the aqueous and organic phases to aid in protonation and improve peak shape.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]

  • Scilit. Separation of purine and pyrimidine derivatives by thin-layer chromatography. Available from: [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]

  • MDPI. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Available from: [Link]

  • MDPI. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]

  • MDPI. Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Available from: [Link]

  • ChemBAM. TLC troubleshooting. Available from: [Link]

  • Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. Available from: [Link]

  • ResearchGate. Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?. Available from: [Link]

  • ResearchGate. Recent Approaches to the Synthesis of Pyrimidine Derivatives. Available from: [Link]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

  • YouTube. Synthesis of Pyrimidine and Its Derivatives. Available from: [Link]

  • ResearchGate. Optimized MS/MS settings of pyrimidines and related metabolites. Available from: [Link]

  • PubMed. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Available from: [Link]

  • Reddit. Can LC-MS and TLC results when monitoring a reaction live depend on work-up?. Available from: [Link]

  • Advion, Inc. SUZUKI REACTION MONITORING. Available from: [Link]

  • Advion, Inc. Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer. Available from: [Link]

  • Wiley Analytical Science. The importance of unstable metabolites in LC-MS/MS-based bioanalysis. Available from: [Link]

  • PubMed. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Available from: [Link]

  • ResearchGate. LCMS-guided detection of halogenated natural compounds. a Five.... Available from: [Link]

  • PLOS ONE. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Available from: [Link]

  • National Institutes of Health. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Available from: [Link]

  • ResearchGate. LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. Available from: [Link]

Sources

Technical Support Center: Optimizing Reactions of Brominated Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving brominated pyrimidines. As a Senior Application Scientist, I've seen firsthand how the careful selection of solvent and base can be the difference between a high-yielding, clean reaction and a complex mixture that is difficult to purify. Brominated pyrimidines are versatile building blocks in medicinal chemistry and materials science, but their successful functionalization is highly dependent on navigating their unique electronic properties.

The pyrimidine core is electron-deficient, which generally facilitates both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). However, the nitrogen lone pairs can also act as catalyst poisons in cross-coupling reactions if conditions are not optimal.[1] This guide is structured to provide you with actionable troubleshooting advice and clear answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from a cause-and-effect perspective, focusing on the role of solvent and base.

Scenario 1: Low or No Conversion in Suzuki-Miyaura Coupling

Problem: You are attempting a Suzuki-Miyaura coupling of a bromopyrimidine with an arylboronic acid, but you observe primarily unreacted starting material.

Potential Causes & Solutions:

  • Insufficient Base Strength or Solubility: The base is critical for activating the boronic acid to form a more nucleophilic boronate complex, which is essential for the rate-determining transmetalation step.[2][3]

    • Solution 1: Switch to a Stronger, More Soluble Base. If you are using a mild base like Na₂CO₃, consider switching to K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][3] Cesium carbonate, although more expensive, is often highly effective due to the high solubility of its salts and the weakly coordinating nature of the Cs⁺ cation.

    • Solution 2: Use a Biphasic Solvent System. A mixture of an organic solvent (like 1,4-dioxane or THF) with water can improve the solubility of inorganic bases and facilitate the reaction.[4][5] A common ratio is 3:1 or 4:1 organic solvent to water.

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[1]

    • Solution: Employ Bulky, Electron-Rich Ligands. Ligands such as SPhos, XPhos, or RuPhos are designed to be sterically hindering.[1] This bulkiness promotes the desired oxidative addition and subsequent steps while discouraging the inhibitory binding of the pyrimidine nitrogen to the palladium.

  • Inappropriate Solvent Choice: The solvent must not only dissolve the reactants but also stabilize the catalytic species and intermediates.[6][7][8]

    • Solution: Screen Aprotic Solvents. 1,4-Dioxane is a very common and effective solvent for Suzuki couplings of heteroaryl halides.[9][10] Other options to consider are toluene, THF, or DMF. Ethereal solvents like dioxane and THF are generally good choices, while DMF's high polarity and boiling point can be advantageous for less reactive substrates.[6][11]

Scenario 2: Significant Hydrodebromination (Bromine replaced by Hydrogen)

Problem: Your main byproduct is the pyrimidine core where the bromine atom has been replaced by a hydrogen atom.

Potential Causes & Solutions:

  • Source of Protons: This side reaction is often promoted by the presence of water or other protic species in the reaction mixture, especially under basic conditions.

    • Solution 1: Use Anhydrous Conditions. Carefully dry your solvent and reagents. Consider using an anhydrous base like K₃PO₄. While some water is often beneficial in Suzuki reactions to dissolve the base, excessive amounts can lead to this side reaction.

    • Solution 2: Modify the Base. In some cases, using a weaker base or a non-hydroxide base can mitigate this issue. For example, switching from NaOH to K₂CO₃ or K₃PO₄.

  • Reaction with Boronic Acid: The boronic acid itself can be a source of protons (protodeboronation), which can then lead to hydrodebromination of the aryl halide.

    • Solution: Use a Stoichiometric Amount of Boronic Acid. Using a large excess of the boronic acid can sometimes exacerbate this side reaction. Start with 1.1-1.2 equivalents and adjust as needed.

Scenario 3: Poor Yield in Buchwald-Hartwig Amination

Problem: You are attempting to couple an amine with a bromopyrimidine and are getting low yields of the desired arylamine.

Potential Causes & Solutions:

  • Incorrect Base and Solvent Combination: The role of the base in Buchwald-Hartwig amination is to deprotonate the amine, allowing it to coordinate with the palladium center.[12] The choice of base is highly dependent on the solvent.[13][14]

    • Solution 1 (Nonpolar Solvents): Use a Strong, Sterically Hindered Base. In nonpolar solvents like toluene or dioxane, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[12] These bases are effective at deprotonating the amine without coordinating strongly to the palladium.

    • Solution 2 (Polar Solvents): Consider Weaker Bases. In polar aprotic solvents like DMF, weaker bases like K₂CO₃ or Cs₂CO₃ can sometimes be effective, especially for more acidic amines.[12] However, strong bases can sometimes form overly stable complexes with palladium in polar solvents, inhibiting catalysis.[13]

  • Amine Acidity: The pKa of the amine is a crucial factor.

    • Solution: Match Base Strength to Amine pKa. For less acidic amines (alkylamines), a very strong base like NaOtBu is almost always necessary. For more acidic amines (e.g., anilines, amides), a weaker base like K₃PO₄ or Cs₂CO₃ may suffice.

Scenario 4: Failure of Nucleophilic Aromatic Substitution (SNAr)

Problem: You are trying to displace a bromine from a pyrimidine with a nucleophile (e.g., an alkoxide or amine) without a catalyst, but the reaction is not proceeding.

Potential Causes & Solutions:

  • Inappropriate Solvent: The choice between protic and aprotic solvents is critical for SNAr reactions.

    • Solution: Switch to a Polar Aprotic Solvent. Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its reactivity.[15][16][17] Switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile enhances the nucleophile's reactivity, often dramatically.[18][19]

  • Insufficient Ring Activation: While the pyrimidine ring is electron-deficient, it may not be activated enough for your specific nucleophile. The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups.[20][21]

    • Solution 1: Increase Reaction Temperature. SNAr reactions often require heating to proceed at a reasonable rate.[18] Try increasing the temperature, for example, to 80-140 °C, while monitoring for decomposition.

    • Solution 2: Enhance Nucleophilicity. If using a neutral nucleophile like an amine, adding a non-nucleophilic base can deprotonate it in situ, making it a more potent anionic nucleophile.[18]

  • Regiochemistry: Nucleophilic attack on substituted pyrimidines typically occurs at the 2- and 4-positions, which are ortho and para to the ring nitrogens. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms, providing extra stabilization.[22] If your bromine is at the 5-position, SNAr will be significantly more difficult.

Frequently Asked Questions (FAQs)

Q1: Which type of solvent is best for Suzuki couplings of bromopyrimidines?

A1: Generally, polar aprotic solvents are preferred. 1,4-Dioxane, often in a mixture with water, is a very common and reliable choice.[9] Toluene and THF are also frequently used. The choice can depend on the specific substrates and the desired reaction temperature, as the solvent's boiling point sets the upper limit for the reaction temperature.[6]

Q2: What is the best all-around base for Suzuki couplings of bromopyrimidines?

A2: While there is no single "best" base for all situations, potassium phosphate (K₃PO₄) is an excellent starting point.[4][9] It is a moderately strong base that is effective for a wide range of substrates and generally gives reproducible results. Cesium carbonate (Cs₂CO₃) is another powerful option, particularly for challenging couplings.[4]

Q3: Why is sodium tert-butoxide so commonly used in Buchwald-Hartwig aminations?

A3: Sodium tert-butoxide (NaOtBu) is a strong, sterically hindered base. Its strength is necessary to deprotonate a wide variety of amines, including those that are not very acidic. Its steric bulk prevents it from acting as a competing nucleophile and helps to avoid unwanted side reactions. It is particularly effective in nonpolar solvents like toluene.[12]

Q4: Can I use a protic solvent for a Buchwald-Hartwig amination?

A4: It is generally not recommended. Protic solvents can react with the strong bases typically used in these reactions and can interfere with the catalytic cycle. Aprotic solvents, both polar (like DMF) and nonpolar (like toluene), are the standard choices.[13]

Q5: For an SNAr reaction, should I always use DMSO?

A5: DMSO is an excellent polar aprotic solvent that can greatly accelerate SNAr reactions. However, DMF and acetonitrile are also very effective and can be easier to remove during workup.[18] The best choice will depend on the required reaction temperature and the solubility of your reagents.

Data & Protocols

Comparative Data Tables

The following tables summarize literature data to guide your selection of base and solvent. Note that direct comparison of yields can be misleading as other reaction parameters (catalyst, ligand, temperature) differ. Use these as a general guide.

Table 1: Effect of Base and Solvent in Suzuki-Miyaura Couplings of Halogenated Pyrimidines

Aryl Halide SubstrateBoronic AcidBaseSolventTemp (°C)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsK₃PO₄1,4-Dioxane70-80Good[9]
2,4-dichloropyrimidinePhenylboronic acidNa₂CO₃1,4-Dioxane10071[10]
2,4-dibromopyrimidinePhenylboronic acidNa₂CO₃Glyme/Water7058 (mono) + 22 (di)[23]
Bromobenzene (model)Phenylboronic acidNaOHMeOH/H₂O (3:2)-96.3[5]

Table 2: pKa Values of Common Bases in Different Solvents

BaseConjugate AcidpKa (H₂O)pKa (DMSO)pKa (Acetonitrile)
Na₂CO₃ / K₂CO₃HCO₃⁻10.314.820.6
K₃PO₄HPO₄²⁻12.3--
Cs₂CO₃HCO₃⁻10.314.820.6
NaOtBut-BuOH~1732.226.6

Data compiled from various sources, including[24][25][26][27]. pKa values are for the conjugate acid of the base.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrimidine

  • To a reaction vial, add the bromopyrimidine (1.0 equiv), the boronic acid or ester (1.2 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst system (e.g., XPhos-Pd-G3, 1-2 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to make a 0.1 M solution with respect to the bromopyrimidine).

  • Seal the vial and heat the reaction mixture with stirring (e.g., at 80-100 °C) for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyrimidine

  • To an oven-dried reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Seal the vial, then evacuate and backfill with an inert gas three times.

  • Add the bromopyrimidine (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.2 M solution).

  • Heat the reaction mixture with stirring (e.g., at 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visual Guides: Workflows & Mechanisms

Decision Workflow for Reaction Optimization

G start Starting Bromopyrimidine Reaction reaction_type Select Reaction Type start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki C-C buchwald Buchwald-Hartwig Amination reaction_type->buchwald C-N (Pd-cat) snar SNAr reaction_type->snar C-N / C-O (non-cat) suzuki_base Choose Base: 1. K3PO4 (start) 2. Cs2CO3 (stronger) 3. K2CO3 (milder) suzuki->suzuki_base suzuki_solvent Choose Solvent: 1. Dioxane/H2O 2. Toluene 3. THF suzuki_base->suzuki_solvent suzuki_issue Low Yield? suzuki_solvent->suzuki_issue suzuki_fix Troubleshoot: - Increase Temp - Switch to XPhos/SPhos ligand - Check boronic acid quality suzuki_issue->suzuki_fix Yes end_node Successful Reaction suzuki_issue->end_node No suzuki_fix->end_node buchwald_solvent Choose Solvent: - Toluene (nonpolar) - Dioxane (nonpolar) - DMF (polar) buchwald->buchwald_solvent buchwald_base Select Base based on Solvent buchwald_solvent->buchwald_base naotbu Use NaOtBu or LHMDS buchwald_base->naotbu Nonpolar k2co3 Use K2CO3 or Cs2CO3 buchwald_base->k2co3 Polar buchwald_issue Low Yield? naotbu->buchwald_issue k2co3->buchwald_issue buchwald_fix Troubleshoot: - Screen different ligands - Ensure anhydrous conditions - Check amine purity buchwald_issue->buchwald_fix Yes buchwald_issue->end_node No buchwald_fix->end_node snar_solvent Choose Solvent: 1. DMSO (best) 2. DMF 3. Acetonitrile snar->snar_solvent snar_issue No Reaction? snar_solvent->snar_issue snar_fix Troubleshoot: - Increase Temperature - Add base if nucleophile is neutral - Check Br position (must be 2/4) snar_issue->snar_fix Yes snar_issue->end_node No snar_fix->end_node

Caption: Decision workflow for optimizing reactions of brominated pyrimidines.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 pd0 Pd(0)Lu2082 (Active Catalyst) ox_add Oxidative Addition pdi_complex Ar-Pd(II)Lu2082(Br) (Pyrimidine Complex) pd0->pdi_complex Ar-Br ox_add_label Oxidative Addition transmetal Transmetalation pdi_r_complex Ar-Pd(II)Lu2082(R) pdi_complex->pdi_r_complex R-B(OH)u2083u207B transmetal_label Transmetalation (Rate-Limiting) boronate R-B(OH)u2083u207B base Base (e.g., Ku2083POu2084) boronic_acid R-B(OH)u2082 boronic_acid->boronate + Base pdi_r_complex->pd0 red_elim Reductive Elimination product Ar-R (Desired Product) pdi_r_complex->product red_elim_label Reductive Elimination red_elim_label->product

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

  • Clarke, M. L., & Omaña, I. L. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2213-2228. [Link]

  • Clarke, M. L. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • BenchChem. (2025). Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution of Bromopyrimidines. BenchChem.
  • Ahmad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Arbach, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Nykaza, T. V., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4-Bromopyrimidin-2-yl)cyclopentylamine. BenchChem.
  • Vechtomova, Y. L., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2006). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of the American Chemical Society, 128(50), 16394-16401. [Link]

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]

  • BenchChem. (2025). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
  • Abied, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(5), 2841-2852. [Link]

  • Request PDF. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • Request PDF. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • Zhang, Y., et al. (2013). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. NIH. [Link]

  • Scribd. (n.d.). Role of Solvent in SN. [Link]

  • ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]

  • BenchChem. (2025).
  • Evans, D. (n.d.). pKa Values of Common Bases. [Link]

  • BenchChem. (2025). Technical Support Center: Suzuki Couplings of Bromopyrimidines. BenchChem.
  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Johnson, C. R., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Reich, H. J. (n.d.). Equilibrium pKa Table (H2O Solvent). [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Larhed, M., et al. (2015). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH. [Link]

  • Pogorelov, P., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Heck Reaction—State of the Art. [Link]

  • BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem.

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Validation & Comparative

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core and the Carbon-Carbon Bond Challenge

For researchers in medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone. This nitrogen-containing heterocycle is a privileged structure, appearing in countless natural compounds like nucleic acids and forming the core of numerous approved drugs, including anticancer, antiviral, and anti-inflammatory agents.[1] The ability to precisely functionalize this ring system is paramount to modern drug discovery.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[2] However, applying this reaction to pyrimidines, particularly electron-deficient and sterically hindered chloro-pyrimidines, presents significant challenges. The relatively inert nature of the C-Cl bond and the potential for the pyrimidine's nitrogen atoms to coordinate with and deactivate the palladium catalyst demand a carefully selected and highly efficient catalytic system.[3][4]

This guide provides an in-depth comparison of the leading palladium catalyst systems for the Suzuki coupling of pyrimidines. We will move beyond simple protocols to explain the mechanistic causality behind catalyst choice, supported by comparative experimental data, to empower you to select the optimal system for your specific synthetic challenge.

The Engine Room: Understanding the Suzuki-Miyaura Catalytic Cycle

The efficacy of any palladium catalyst is rooted in its ability to efficiently navigate the three key stages of the Suzuki-Miyaura catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination. The ligand bound to the palladium atom is not a passive spectator; it is the master controller, modulating the electronic and steric environment of the metal center to dictate the speed and success of each step.

The cycle begins with a Pd(0) species, which is the active catalyst. Oxidative addition of the pyrimidine halide (R¹-X) to the Pd(0) center forms a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive chlorides.[5] Next, in the transmetalation step, the organic group from the boronic acid or ester (R²-B(OR)₂) is transferred to the palladium, displacing the halide. This step is facilitated by a base. Finally, reductive elimination expels the new coupled product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A LₙPd(II)(R¹)(X) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B LₙPd(II)(R¹)(R²) Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0  Regenerates  Catalyst Product Pyrimidine-R² (R¹-R²) RedElim->Product Pyrimidine Pyrimidine-X (R¹-X) Pyrimidine->OxAdd Boronic R²-B(OR)₂ + Base Boronic->Transmetal Ligand_Classes Major Ligand Classes for Palladium Catalysts Ligands Traditional Phosphines Pd(PPh₃)₄ Simple, cost-effective Lower activity for chlorides Buchwald Biarylphosphines XPhos, SPhos Bulky, electron-rich Excellent for C-Cl activation N-Heterocyclic Carbenes (NHCs) IPr, SIPr Strong σ-donors High stability, controls regioselectivity

Caption: Overview of Primary Palladium Catalyst Ligand Types.

Traditional Phosphine Ligands: The Workhorse Catalyst

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, widely used catalyst. It is commercially available and can be effective for the coupling of bromo- and iodopyrimidines. For more challenging chloropyrimidines, its performance can be sluggish, often requiring higher temperatures, longer reaction times, or microwave assistance to achieve good yields. [1] A key advantage is its cost-effectiveness and simplicity. However, the PPh₃ ligand can dissociate, leading to catalyst decomposition (palladium black formation), and its moderate electron-donating ability is often insufficient to promote the difficult oxidative addition of C-Cl bonds efficiently. [7][8] Performance Data: Pd(PPh₃)₄

Pyrimidine Substrate Boronic Acid Base Solvent Temp (°C) / Time Catalyst Loading (mol%) Yield (%) Reference
2,4-Dichloropyrimidine Phenylboronic acid K₂CO₃ 1,4-Dioxane/H₂O 100 / 15 min (MW) 0.5 81 [1]
5-Bromo-4,6-dichloropyrimidine Phenylboronic acid K₃PO₄ 1,4-Dioxane 70-80 / 18-22 h 5 86 [7][9]

| 6-Chloro-2,4-diaminopyrimidine | 4-Methoxyphenylboronic acid | Na₂CO₃ | DME/H₂O | 80 / 18 h | 5 | 65 | [8]|

Buchwald Biaryl Phosphine Ligands: A Leap in Reactivity

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling. [10]Ligands like XPhos and SPhos possess two key features that make them exceptionally effective for coupling pyrimidines:

  • Steric Bulk: The large size of the ligands promotes the final reductive elimination step, which can be slow for hindered products. [11]* Electron-Rich Nature: They increase the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition of the C-Cl bond. [3][10] To further improve practicality, stable pre-catalysts (G1, G2, G3, G4) were developed. These air- and moisture-stable Pd(II) complexes readily generate the active monoligated Pd(0) species under the reaction conditions, ensuring a controlled ligand-to-palladium ratio and high catalytic activity even at low loadings. [12][13] Performance Data: Buchwald Ligands & Pre-catalysts

    Pyrimidine Substrate Boronic Acid Catalyst System Base Solvent Temp (°C) / Time Yield (%) Reference
    2-Chlorotoluene* Phenylboronic acid SPhos / Pd(OAc)₂ K₃PO₄ Toluene RT / 2 h 98 [11]
    Unstable Heterocyclic Boronic Acids Aryl Chlorides XPhos Pd G2 K₃PO₄ Dioxane/H₂O 40-100 / 0.5-2 h Excellent [14]
    2-Chloro-4-aminopyrimidine Arylboronic acid SPhos / Pd₂(dba)₃ K₃PO₄ Toluene/H₂O 100 / 16 h 95 [10]

    *Data for a challenging aryl chloride is shown to illustrate general catalyst efficacy.

N-Heterocyclic Carbene (NHC) Ligands: Stability and Selectivity

N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands for challenging Suzuki couplings. They are powerful σ-donors, even more so than electron-rich phosphines, forming very stable bonds with the palladium center. [3][15][16]This strong bond prevents catalyst decomposition at high temperatures and makes them particularly adept at activating highly unreactive C-Cl bonds.

A standout application of NHC ligands is in controlling regioselectivity . In substrates like 2,4-dichloropyrimidine, the C4 position is intrinsically more reactive. [1]However, sterically demanding NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can dramatically enhance this inherent preference, providing excellent selectivity for C4-arylation while leaving the C2-chloride untouched for subsequent functionalization. [17] Performance Data: NHC Ligands

Pyrimidine Substrate Boronic Acid Catalyst System Selectivity (C4:C2) Conditions Yield (%) Reference
2,4-Dichloropyridine* Phenylboronic acid Pd(PEPPSI)(IPr) 10.4 : 1 Na₂CO₃, Dioxane, 100 °C 75 [17]
2,4-Dichloropyridine* Phenylboronic acid (η³-1-tBu-indenyl)Pd(SIPr)(Cl) ~10 : 1 KF, THF, RT 72 [17]
Aryl Chlorides Various Arylboronic Acids [(NHC)Pd(OAc)₂] N/A Cs₂CO₃, Toluene/H₂O, 110 °C High [16]

*Data for the analogous dichloropyridine substrate is shown, as it demonstrates the key principle of ligand-controlled regioselectivity.

Experimental Protocols and Workflow

Adherence to a rigorous, self-validating experimental workflow is critical for obtaining reproducible and high-quality results. The following protocol is a representative example for the Suzuki coupling of a chloropyrimidine.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pyrimidine, Boronic Acid, & Base to Schlenk Tube B 2. Evacuate and Backfill with Argon (3x) A->B C 3. Add Degassed Solvent via Syringe B->C D 4. Add Catalyst/Pre-catalyst C->D E 5. Heat to Desired Temperature with Stirring D->E F 6. Monitor by TLC or LC-MS E->F G 7. Cool to RT, Quench, & Extract F->G H 8. Dry, Filter, & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Standard workflow for a palladium-catalyzed Suzuki coupling reaction.

Detailed Protocol: Microwave-Assisted Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a high-yield procedure using a traditional catalyst, demonstrating that optimal conditions can enable even basic systems to perform well. [1]

  • Vessel Preparation: To a microwave reactor vessel equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.5 mmol, 1.0 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add 4 mL of 1,4-dioxane and 2 mL of H₂O. The solvent mixture should be degassed prior to use by bubbling argon through it for 15-20 minutes.

  • Inerting: Seal the vessel and displace the air with argon.

  • Reaction: Place the vessel in a microwave reactor and heat to 100 °C for 15 minutes with stirring.

  • Monitoring & Workup: After cooling to room temperature, the reaction progress can be checked by TLC or LC-MS. Upon completion, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-chloro-4-phenylpyrimidine.

Conclusion and Catalyst Selection Guide

The successful Suzuki-Miyaura coupling of pyrimidines is not a matter of finding a single "best" catalyst, but of selecting the right tool for the specific synthetic task.

  • For Bromo- or Iodopyrimidines: Traditional catalysts like Pd(PPh₃)₄ are often sufficient, providing a cost-effective solution, especially when reaction times can be accelerated with microwave heating. [1]

  • For Unactivated or Sterically Hindered Chloropyrimidines: The high reactivity afforded by Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) is the gold standard. Using their corresponding air-stable G2 or G3 pre-catalysts is highly recommended for reproducibility, low catalyst loadings, and high yields under mild conditions. [3][13][14]

  • For Regioselective Coupling of Dihalopyrimidines: When precise control over the site of arylation is needed (e.g., C4 selectivity in 2,4-dichloropyrimidine), a sterically bulky N-heterocyclic carbene (NHC) ligand like IPr is the superior choice. [17] By understanding the mechanistic principles that govern catalyst activity and leveraging the comparative data for these advanced catalytic systems, researchers can overcome the inherent challenges of pyrimidine functionalization and accelerate the development of novel molecules for science and medicine.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem. 3

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.

  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. ResearchGate.

  • Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. Sci-Hub.

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH National Library of Medicine.

  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem. 11

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.

  • Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. MDPI.

  • Palladium-catalyzed ligand-free and efficient Suzuki–Miyaura reaction of heteroaryl halides with MIDA boronates in water. RSC Publishing.

  • Buchwald precatalysts G2 and G3. Johnson Matthey.

  • Pyrimidine Functionalized Phosphine Ligands and Their Application in Catalysis. kluedo.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. University of Pennsylvania.

  • G3 and G4 Buchwald Precatalysts. Sigma-Aldrich.

  • 2nd Generation Buchwald Precatalysts. Sigma-Aldrich.

  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate.

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ACS Publications.

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate.

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing.

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH National Library of Medicine.

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A Senior Application Scientist's Guide to Reactivity: 5-Bromo vs. 5-Chloro Pyrimidine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of 5-Halopyrimidines in Modern Synthesis

For researchers in medicinal chemistry and materials science, the pyrimidine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and advanced materials underscores its importance. The functionalization of this heterocycle, particularly at the 5-position, is a critical step in the synthesis of novel molecular entities.[1] 5-Halopyrimidines serve as versatile and indispensable building blocks for this purpose, primarily through palladium-catalyzed cross-coupling reactions.

The choice between a 5-bromo and a 5-chloro pyrimidine derivative is a frequent and critical decision in synthetic planning. While seemingly a minor substitution, this choice has profound implications for reaction kinetics, catalyst selection, cost-efficiency, and overall synthetic strategy. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic principles and practical experimental data, to empower researchers to make informed decisions for their specific applications.

Pillar 1: The Fundamental Basis of Reactivity

The differential reactivity between 5-bromo and 5-chloro pyrimidines is not arbitrary; it is governed by fundamental principles of chemical bonding and catalysis.

The Decisive Role of Carbon-Halogen (C-X) Bond Strength

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F .[2][3] This trend is inversely correlated with the Carbon-Halogen (C-X) bond dissociation energy (BDE). A weaker bond is more easily broken.

BondTypical BDE (kJ/mol)Typical BDE (kcal/mol)
C-Cl~327[4]~78[5]
C-Br~285[4]~68[5]

As the data shows, the C-Br bond is significantly weaker than the C-Cl bond. This lower bond strength directly translates to a lower activation energy for the initial, and often rate-determining, step of the catalytic cycle.[6]

Oxidative Addition: The Rate-Determining Step

Most palladium-catalyzed cross-coupling reactions begin with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In this step, the C-X bond is cleaved, and a new organopalladium(II) species is formed.[7][8] Because the C-Br bond is weaker, 5-bromopyrimidines undergo oxidative addition more readily and under milder conditions than their 5-chloro counterparts.[9][10]

Activating the more robust C-Cl bond often requires more sophisticated and robust catalytic systems, such as those employing electron-rich, sterically hindered phosphine ligands, and typically necessitates higher reaction temperatures.[3]

Caption: Relationship between C-X bond strength and reactivity.

Pillar 2: Head-to-Head Comparison in Key Cross-Coupling Reactions

While 5-bromopyrimidines are broadly more reactive, advancements in catalyst design have rendered 5-chloropyrimidines highly effective, albeit under different conditions. The following sections compare their performance in several workhorse reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C-C bonds between an organohalide and a boronic acid or ester, is arguably the most widely used cross-coupling reaction. Here, the reactivity difference is stark.

  • 5-Bromopyrimidines: Readily couple with a wide range of boronic acids using standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under relatively mild conditions (e.g., 80-90 °C).[11]

  • 5-Chloropyrimidines: Often require more specialized, electron-rich ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos) and higher temperatures (e.g., >100 °C) to achieve comparable yields.[3] The catalyst system must be robust enough to facilitate the more difficult oxidative addition of the C-Cl bond.

Parameter5-Bromopyrimidine Derivative5-Chloropyrimidine DerivativeRationale for Difference
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / SPhosChloro-derivatives require more electron-rich and active catalysts to overcome the higher activation energy of C-Cl bond cleavage.[3]
Ligand Standard phosphines (e.g., PPh₃)Sterically hindered biarylphosphinesBulky ligands promote the formation of the active monoligated Pd(0) species and accelerate reductive elimination.
Temperature 80 - 100 °C100 - 120 °CHigher thermal energy is needed to drive the oxidative addition of the stronger C-Cl bond.
Base K₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄Stronger bases are sometimes employed for the less reactive chloride to facilitate the transmetalation step.
Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical compounds.[7] The reactivity trend mirrors that of the Suzuki coupling.

  • 5-Bromopyrimidines: Can be coupled with a variety of amines using first or second-generation Buchwald-Hartwig catalyst systems.

  • 5-Chloropyrimidines: Generally require state-of-the-art, sterically demanding ligands (e.g., G3 or G4 palladacycles, Josiphos, or BrettPhos ligands) to achieve efficient C-N bond formation. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is often essential.

Parameter5-Bromopyrimidine Derivative5-Chloropyrimidine DerivativeRationale for Difference
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd precatalysts (e.g., XPhos-Pd-G3)Modern precatalysts are often required for C-Cl amination to ensure efficient formation of the active Pd(0) species.[12]
Ligand BINAP, XantphosBrettPhos, RuPhos, XPhosHighly active, specialized ligands are necessary to catalyze the amination of less reactive aryl chlorides.
Base NaOt-Bu, K₃PO₄NaOt-Bu, LiHMDSA strong base is critical for deprotonating the amine and facilitating the C-N reductive elimination step.
Temperature 90 - 110 °C100 - 130 °CIncreased temperature is required to overcome the kinetic barrier of C-Cl bond activation.
Sonogashira Coupling

Used to couple terminal alkynes with aryl halides, the Sonogashira reaction is fundamental for creating C(sp²)-C(sp) bonds.[13][14] It typically requires both a palladium catalyst and a copper(I) co-catalyst.

  • 5-Bromopyrimidines: Couple efficiently under standard Sonogashira conditions (e.g., Pd(PPh₃)₄/CuI) at or slightly above room temperature.[11]

  • 5-Chloropyrimidines: Are significantly more challenging substrates. Successful coupling often requires higher temperatures, more robust palladium catalysts, and sometimes copper-free conditions with specialized ligands to avoid side reactions.[15]

Stille Coupling

The Stille reaction couples organostannane reagents with organohalides.[16][17] While powerful, the toxicity of tin reagents has led to its partial replacement by the Suzuki coupling. The reactivity hierarchy remains consistent.

  • 5-Bromopyrimidines: React under standard Stille conditions, often using Pd(PPh₃)₄.[18]

  • 5-Chloropyrimidines: Are challenging substrates that necessitate highly active catalyst systems, often incorporating ligands like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs), and may require additives like Cu(I) salts to facilitate the transmetalation step.[19]

Pillar 3: Self-Validating Experimental Protocols & Workflow

To translate theory into practice, we provide a detailed, side-by-side protocol for a Suzuki-Miyaura coupling. This protocol is designed as a self-validating system, where the procedural adjustments for the 5-chloro substrate highlight the practical consequences of its lower reactivity.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Representative Experiment: Suzuki-Miyaura Coupling of a 5-Halopyrimidine with 4-Methoxyphenylboronic Acid

Objective: To synthesize 5-(4-methoxyphenyl)pyrimidine, comparing the required conditions for 5-bromo- and 5-chloropyrimidine.

PART A: Protocol for 5-Bromopyrimidine (Higher Reactivity Substrate)

  • Preparation (Inert Atmosphere): To a flame-dried 25 mL Schlenk flask, add 5-bromopyrimidine (159 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Inerting: Evacuate the flask and backfill with argon gas. Repeat this cycle three times.

  • Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-Dioxane and Water via syringe.

  • Reaction: Immerse the flask in a pre-heated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting 5-bromopyrimidine is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., Hexanes/Ethyl Acetate gradient) to yield the final product.

PART B: Protocol for 5-Chloropyrimidine (Lower Reactivity Substrate)

Causality Note: The following changes are necessary to overcome the higher activation energy of the C-Cl bond cleavage.

  • Preparation (Inert Atmosphere): To a flame-dried 25 mL Schlenk flask, add 5-chloropyrimidine (114 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv.). A stronger base is often beneficial.

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18 mg, 0.02 mmol, 2 mol%) and a specialized, electron-rich ligand such as 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (38 mg, 0.08 mmol, 8 mol%).

  • Inerting: Evacuate the flask and backfill with argon gas. Repeat this cycle three times.

  • Solvent Addition: Add 5 mL of degassed anhydrous 1,4-Dioxane via syringe. Anhydrous conditions are often preferred with more sensitive catalyst systems.

  • Reaction: Immerse the flask in a pre-heated oil bath at 110 °C and stir vigorously for 12-24 hours. Note the higher temperature and longer reaction time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 7 and 8 from Part A.

This parallel protocol demonstrates that while both substrates can lead to the desired product, the operational cost and complexity (specialized catalyst, higher energy input, longer time) are significantly greater for the 5-chloro derivative.

Conclusion and Strategic Recommendations

The choice between 5-bromo and 5-chloro pyrimidine derivatives is a classic trade-off between reactivity and cost.

  • 5-Bromopyrimidines are the substrates of choice for rapid synthesis, proof-of-concept studies, and when mild reaction conditions are paramount to preserve sensitive functional groups elsewhere in the molecule. Their high reactivity translates to faster reactions, lower catalyst loadings of standard catalysts, and greater predictability.

  • 5-Chloropyrimidines represent a more economical option, especially for large-scale synthesis where raw material costs are a major driver. While they require more forceful conditions and investment in advanced catalyst systems, the significant cost savings of the starting material can make process optimization worthwhile.

As a final recommendation, for initial discovery and route scouting, the higher reactivity of 5-bromopyrimidines often provides a faster path to the desired compound. For later-stage development and scale-up, the economic benefits of 5-chloropyrimidines warrant a thorough investigation into optimizing the more challenging, but ultimately more cost-effective, coupling conditions.

References

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  • Buchwald–Hartwig amination. (2023, September 26). In Wikipedia.
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  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. PubMed.
  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). (n.d.). Homework.Study.com.
  • Blaser, E., & Blackmond, D. G. (2018). Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I) Dimers: Experimental and Computational Studies. ChemRxiv.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Stille reaction. (2023, November 28). In Wikipedia.
  • Stille Coupling. (2023, June 30). Chemistry LibreTexts.
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A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds. Their structural motif is integral to a vast array of biologically active molecules, including antiviral and anticancer agents. The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their quality and purity. This guide offers an in-depth comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the elucidation of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine and its analogues.

The strategic placement of the bromo, methoxy, and methyl groups on the pyrimidine ring presents a unique spectroscopic fingerprint. Understanding these signatures is not merely an academic exercise but a critical step in the synthetic pathway, enabling researchers to confirm reaction outcomes, identify impurities, and establish robust quality control protocols. This guide moves beyond a simple recitation of data, delving into the causality behind experimental observations and providing a framework for the logical interpretation of spectroscopic results for this important class of molecules.

The Power of Three: A Multi-faceted Approach to Structural Elucidation

A comprehensive understanding of a molecule's structure is rarely achieved through a single analytical technique. Instead, a synergistic approach, leveraging the complementary information provided by NMR, MS, and FTIR, is essential for unambiguous characterization.

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} Caption: The complementary nature of NMR, MS, and FTIR in molecular structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.[1] For pyrimidine derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its electronic environment, which is influenced by the electronegativity of neighboring atoms and the overall aromaticity of the ring. For 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, we can predict the following key signals:

  • Methyl Protons (C2-CH₃): These protons are expected to appear as a sharp singlet, typically in the upfield region of the aromatic spectrum.

  • Methoxy Protons (C4-OCH₃ and C6-OCH₃): The two methoxy groups are chemically equivalent due to the symmetry of the molecule (assuming free rotation). Therefore, they will appear as a single, sharp singlet.

  • Pyrimidine Ring Proton (H5): With the C5 position brominated, there are no protons directly attached to the pyrimidine ring, simplifying this region of the spectrum.

The choice of solvent is critical in NMR and can influence chemical shifts. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) is used for more polar molecules.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

¹³C NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Key predicted resonances for 5-Bromo-4,6-dimethoxy-2-methylpyrimidine include:

  • C2, C4, and C6: These carbons, being directly attached to electronegative nitrogen and oxygen atoms, will be the most deshielded and appear at the downfield end of the spectrum.

  • C5: The carbon atom bearing the bromine atom will also experience a significant downfield shift.

  • Methyl and Methoxy Carbons: These will appear in the more upfield region of the spectrum.

Comparative ¹H and ¹³C NMR Data of Related Pyrimidine Derivatives

To provide a practical context, the following table summarizes experimental NMR data for structurally similar compounds. This data serves as a valuable reference for predicting and interpreting the spectra of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-Bromo-2,4-dimethoxypyrimidine [2]CDCl₃8.25 (s, 1H, H-6), 4.05 (s, 3H, 4-OCH₃), 4.00 (s, 3H, 2-OCH₃)168.5 (C-4), 164.2 (C-2), 159.8 (C-6), 95.7 (C-5), 55.8 (4-OCH₃), 55.2 (2-OCH₃)
5-Bromo-2-chloro-4-methoxypyrimidine [1]CDCl₃8.34 (s, 1H, H-6), 3.97 (s, 3H, OCH₃)162.5 (C-4), 160.8 (C-2), 158.5 (C-6), 108.0 (C-5), 56.5 (OCH₃)
Predicted: 5-Bromo-4,6-dimethoxy-2-methylpyrimidine CDCl₃~2.6 (s, 3H, C2-CH₃), ~4.0 (s, 6H, C4/C6-OCH₃)~170 (C4/C6), ~165 (C2), ~90 (C5), ~55 (OCH₃), ~25 (CH₃)

Rationale for Predictions: The predicted chemical shifts for the target molecule are extrapolated from the experimental data of the analogues. The methyl group at C2 is expected to be more shielded than the methoxy protons. The two methoxy groups at C4 and C6 are in identical chemical environments, leading to a single peak with an integration of 6H. In the ¹³C NMR, the carbons attached to oxygen (C4 and C6) are expected to be the most downfield, followed by the C2 carbon. The C5 carbon, attached to bromine, will be significantly downfield compared to an unsubstituted carbon but upfield relative to the oxygen- and nitrogen-bound carbons.

Mass Spectrometry (MS): Weighing the Evidence and Charting Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Ionization Techniques: From Hard to Soft

The choice of ionization technique is crucial and depends on the analyte's properties.

  • Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. This provides a detailed fragmentation pattern that can be used for structural elucidation.

  • Electrospray Ionization (ESI): A "soft" ionization technique that is well-suited for more polar and thermally labile molecules. It typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, providing a clear indication of the molecular weight.

Fragmentation Pathways of Halogenated Pyrimidines

The fragmentation of substituted pyrimidines is heavily influenced by the nature and position of the substituents. For 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, the presence of the bromine atom is a key diagnostic feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

dot graph "" { layout="dot" node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10, fontname="Arial"]; edge [color="#EA4335", fontsize=9, fontname="Arial"];

} Caption: Predicted major fragmentation pathways for 5-Bromo-4,6-dimethoxy-2-methylpyrimidine in EI-MS.

Comparative Mass Spectrometry Data
CompoundIonizationKey Fragments (m/z) and Interpretation
5-Bromo-2,4-dimethoxypyrimidine Predicted EIM⁺/M+2⁺ at 218/220. Fragments corresponding to loss of CH₃, OCH₃, and Br.
5-Bromo-2-chloro-4-methoxypyrimidine [1]Predicted EIM⁺/M+2⁺/M+4⁺ at 222/224/226 (due to Br and Cl isotopes). Fragments from loss of CH₃, Cl, and Br.
Predicted: 5-Bromo-4,6-dimethoxy-2-methylpyrimidine EIM⁺/M+2⁺ at 232/234. Fragments corresponding to [M-CH₃]⁺, [M-OCH₃]⁺, and [M-Br]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Vibrational Fingerprint

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).

Characteristic Vibrational Modes

For 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, the FTIR spectrum is expected to show characteristic absorption bands for:

  • C-H stretching (aromatic and aliphatic): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are found just below 3000 cm⁻¹.

  • C=N and C=C stretching: These vibrations within the pyrimidine ring will give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.

  • C-O stretching: The C-O bonds of the methoxy groups will exhibit strong absorptions in the 1250-1000 cm⁻¹ range.

  • C-Br stretching: The C-Br bond will have a characteristic absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

Comparative FTIR Data
CompoundKey FTIR Absorptions (cm⁻¹)
2-Amino-4,6-dimethylpyrimidine [2]3400-3300 (N-H stretch), 2950-2850 (C-H stretch), 1650-1600 (C=N stretch)
5-Bromo-2-chloro-4-methoxypyrimidine [1]~3100 (aromatic C-H), ~2950, 2850 (aliphatic C-H), ~1580, 1470 (C=C, C=N), ~1250 (C-O), ~1050 (C-Cl), ~680 (C-Br)
Predicted: 5-Bromo-4,6-dimethoxy-2-methylpyrimidine ~3050 (aromatic C-H), ~2980, 2850 (aliphatic C-H), ~1600-1450 (C=C, C=N ring stretches), ~1250-1050 (strong C-O stretches), ~650 (C-Br stretch)

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrimidine derivative and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16-64, adjusted for optimal signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0 to 200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

FTIR Spectroscopy (KBr Pellet) Protocol
  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Conclusion

The spectroscopic analysis of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine and its derivatives is a critical component of their synthesis and characterization. This guide has provided a comparative framework for understanding and interpreting the ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR data for this class of compounds. By leveraging the principles outlined and the comparative data presented, researchers and drug development professionals can confidently elucidate the structures of novel pyrimidine derivatives, ensuring the integrity and progression of their scientific endeavors. The synergy of these spectroscopic techniques provides a robust and self-validating system for the unambiguous characterization of these important heterocyclic molecules.

References

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [Link]

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A Comparative Guide to In Vitro Kinase Assay of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of in vitro kinase assay methodologies for evaluating the inhibitory potential of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols, and presents a framework for data interpretation, ensuring scientific integrity and practical applicability.

The Central Role of Kinases and the Quest for Specific Inhibitors

Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1][2] This phosphorylation event acts as a molecular switch, modulating a vast array of cellular processes, including growth, differentiation, and metabolism.[2] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][3][4][5]

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, serving as the core structure for many therapeutic agents.[6][7] Its structural similarity to the adenine ring of ATP allows pyrimidine derivatives to act as competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their catalytic function.[6][8][9] This guide focuses on a specific class, 5-Bromo-4,6-dimethoxy-2-methylpyrimidine derivatives, to assess their potential as novel kinase inhibitors. The primary tool for this evaluation is the in vitro kinase assay, a cornerstone of early-stage drug discovery that allows for the precise measurement of an inhibitor's potency.[10][11]

Conceptual Workflow of an In Vitro Kinase Assay

The fundamental goal is to measure the rate of substrate phosphorylation by a specific kinase in the presence and absence of a test compound. This allows for the determination of key inhibitory metrics, such as the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: Detection & Analysis P1 Prepare Assay Buffer (pH, cofactors) P2 Prepare Reagents (Kinase, Substrate, ATP) P3 Compound Dilution Series (Test Derivatives) R1 Combine Kinase, Substrate, and Inhibitor P3->R1 R2 Initiate Reaction with ATP/Mg²⁺ R1->R2 R3 Incubate (e.g., 30°C for 60 min) R2->R3 D1 Terminate Reaction R3->D1 D2 Detect Signal (e.g., Radioactivity, Fluorescence) D1->D2 D3 Data Analysis (Calculate IC₅₀) D2->D3

Caption: General workflow for an in vitro kinase assay.

Comparative Analysis of Assay Methodologies

The selection of an assay format is a critical decision driven by factors such as the specific research question, required throughput, cost, and available instrumentation.[3][5][10][12] Below, we compare three prevalent methodologies for assessing our pyrimidine derivatives.

The Gold Standard: Radiometric [γ-³²P]-ATP Filter Binding Assay

This traditional method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a substrate.[13][14][15] It is widely regarded as the "gold standard" due to its high sensitivity and direct detection mechanism, making it robust and less prone to compound interference.[12][15]

Causality Behind Experimental Choices:

  • [γ-³²P]-ATP: The use of ATP radiolabeled at the terminal (gamma) phosphate is essential, as this is the phosphate group transferred by the kinase.[13]

  • Filter Membrane: A phosphocellulose filter membrane is used to capture the phosphorylated peptide or protein substrate due to its positive charge, while the negatively charged [γ-³²P]-ATP is washed away.

  • Scintillation Counting: This technique provides a highly sensitive and quantitative measure of the incorporated radioactivity.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. The choice of buffer and pH is critical for optimal enzyme activity. Mg²⁺ is an essential cofactor for ATP binding.

    • Kinase: Prepare a working solution of the target kinase (e.g., Aurora Kinase A) at 2X final concentration in Kinase Buffer. The purity and activity of the kinase are paramount for reliable data.[16]

    • Substrate: Prepare a working solution of a suitable substrate (e.g., Kemptide) at 2X final concentration.

    • ATP Mix: Prepare a 2X ATP solution containing cold ATP and [γ-³²P]-ATP (specific activity ~500 cpm/pmol). The ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.[17]

    • Inhibitor: Prepare a serial dilution of the 5-Bromo-4,6-dimethoxy-2-methylpyrimidine derivatives in 100% DMSO, followed by a further dilution in Kinase Buffer.

  • Reaction Setup (in a 96-well plate):

    • Add 5 µL of the diluted pyrimidine derivative or DMSO vehicle (control).

    • Add 10 µL of the 2X Kinase/Substrate mix. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 10 µL of the 2X ATP Mix. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes. Time course experiments should be performed initially to ensure the reaction is within the linear range.[18]

  • Termination and Detection:

    • Terminate the reaction by spotting 20 µL of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Rinse the mat with acetone and allow it to air dry.

    • Add liquid scintillant and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

The High-Throughput Alternative: TR-FRET Immunoassay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, non-radioactive method well-suited for high-throughput screening (HTS).[3][19] It relies on the proximity-based transfer of energy from a donor fluorophore (e.g., Europium chelate) to an acceptor fluorophore (e.g., APC).

Causality Behind Experimental Choices:

  • Europium-Labeled Antibody: A phospho-specific antibody labeled with a long-lifetime Europium chelate serves as the donor. This specificity is key to detecting only the phosphorylated product.

  • Acceptor-Labeled Substrate: The substrate is labeled with an acceptor fluorophore (e.g., via biotin-streptavidin linkage).

  • TR-FRET Signal: When the substrate is phosphorylated, the Europium-labeled antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Kinase inhibition prevents this, leading to a loss of signal.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Prepare Kinase Buffer, Kinase, Substrate (biotinylated), and Inhibitor solutions as described for the radiometric assay.

    • ATP Solution: Prepare a 2X ATP solution in Kinase Buffer (non-radioactive).

    • Detection Mix: Prepare a stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), a Europium-labeled anti-phospho-substrate antibody, and streptavidin-APC.

  • Reaction Setup (in a low-volume 384-well plate):

    • Add 2 µL of the diluted pyrimidine derivative or DMSO vehicle.

    • Add 4 µL of the 2X Kinase/Substrate mix.

    • Initiate the reaction by adding 4 µL of the 2X ATP solution. Final volume is 10 µL.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Detection:

    • Add 10 µL of the Detection Mix to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled microplate reader, measuring emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the ratio of acceptor/donor emission and use this value to determine the percent inhibition and IC₅₀.

The Homogeneous "Add-and-Read": Luminescence-Based ATP Depletion Assay

Luminescence-based assays, such as Promega's Kinase-Glo®, are homogeneous methods that quantify kinase activity by measuring the amount of ATP remaining in the well after the reaction.[1] The light produced by a luciferase enzyme is directly proportional to the ATP concentration; thus, high kinase activity results in low luminescence, and inhibition of the kinase results in a higher signal.[19][20]

Causality Behind Experimental Choices:

  • Luciferase/Luciferin System: This system produces light in an ATP-dependent reaction. Its high sensitivity allows for the detection of minute changes in ATP concentration.

  • Single-Step Reagent: The Kinase-Glo® reagent contains both the luciferase enzyme and reagents to stop the kinase reaction, simplifying the workflow.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Prepare Kinase Buffer, Kinase, Substrate, and Inhibitor solutions as described previously.

    • ATP Solution: Prepare a 2X ATP solution. It is crucial to use an initial ATP concentration that will be significantly (e.g., 10-50%) depleted during the reaction to ensure a robust signal window.[20]

  • Reaction Setup (in a white, opaque 96- or 384-well plate):

    • Add 5 µL of the diluted pyrimidine derivative or DMSO vehicle.

    • Add 10 µL of the 2X Kinase/Substrate mix.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution. Final volume is 25 µL.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add 25 µL of Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a microplate luminometer.

  • Data Analysis: Normalize the data to controls and calculate IC₅₀ values. A higher luminescent signal corresponds to greater inhibition.

Data Summary and Comparative Analysis

To objectively compare the inhibitory potential of the novel pyrimidine derivatives, the IC₅₀ values are determined and tabulated. The following table presents hypothetical data for three derivatives against Aurora Kinase A, benchmarked against the known inhibitor Alisertib.

Compound IDDerivative StructureRadiometric Assay IC₅₀ (nM)TR-FRET Assay IC₅₀ (nM)Luminescence Assay IC₅₀ (nM)
PYR-001 5-Bromo-4,6-dimethoxy-2-methylpyrimidine15.218.521.3
PYR-002 Modification at C2-methyl8.710.112.5
PYR-003 Modification at C5-bromo120.4135.2155.8
Alisertib Reference Compound1.21.51.9

Interpretation:

  • PYR-002 shows the highest potency among the novel derivatives, with an IC₅₀ value in the single-digit nanomolar range, suggesting that modifications at the C2-methyl position may be favorable for kinase binding.

  • PYR-001 demonstrates respectable potency.

  • PYR-003 is significantly less potent, indicating that the bromine atom at the C5 position could be critical for the inhibitor's interaction with the kinase active site.

  • The IC₅₀ values are consistent across the different assay formats, lending confidence to the data. Minor variations are expected due to the different detection principles.[3]

Visualizing the Biological Context: Aurora Kinase A Signaling

To understand the therapeutic implication of inhibiting our target, it is crucial to visualize its role in cellular processes. Aurora Kinase A is a key regulator of mitosis.

cluster_pathway Simplified Aurora Kinase A Pathway in Mitosis Prophase G2/M Transition (Prophase) AuroraA Aurora Kinase A (AURKA) Prophase->AuroraA Activation PLK1 PLK1 AuroraA->PLK1 Phosphorylates & Activates Centrosome Centrosome Maturation AuroraA->Centrosome PLK1->Centrosome Spindle Spindle Assembly Centrosome->Spindle Metaphase Metaphase Spindle->Metaphase Inhibitor Pyrimidine Derivatives (e.g., PYR-002) Inhibitor->AuroraA Inhibition

Caption: Inhibition of Aurora Kinase A by pyrimidine derivatives.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating 5-Bromo-4,6-dimethoxy-2-methylpyrimidine derivatives using three distinct yet complementary in vitro kinase assay formats. The radiometric assay provides a direct and highly reliable measurement, while TR-FRET and luminescence-based assays offer scalable, high-throughput alternatives essential for screening large compound libraries.[1][17]

The hypothetical data for PYR-002 suggests a promising lead compound. The next logical steps in the drug discovery pipeline would involve:

  • Kinase Selectivity Profiling: Testing the compound against a broad panel of kinases to determine its selectivity and identify potential off-target effects.[16]

  • Mechanism of Action Studies: Performing kinetic analyses to confirm if the inhibition is ATP-competitive, as hypothesized for this scaffold.

  • Cell-Based Assays: Validating the in vitro findings in a cellular context to assess cell permeability and on-target engagement.

By employing these rigorous, self-validating assay systems, researchers can confidently identify and characterize novel kinase inhibitors, paving the way for the development of next-generation therapeutics.

References

  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2008). Current Drug Discovery Technologies. [Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization. (2008). Expert Opinion on Drug Discovery. [Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization. ResearchGate. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. [Link]

  • A Radioactive in vitro ERK3 Kinase Assay. (2019). Bio-protocol. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments. [Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization. Africabio. [Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization. (2008). PubMed. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

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A Senior Application Scientist's Guide to Comparative DFT Studies on the Reactivity of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the chemical reactivity of heterocyclic compounds is paramount. Pyrimidine, a fundamental building block of nucleic acids and a core scaffold in numerous pharmaceuticals, presents a rich landscape for chemical modification and reactivity tuning.[1][2][3][4] This guide provides a comprehensive comparison of the reactivity of substituted pyrimidines using Density Functional Theory (DFT), a powerful computational tool for elucidating electronic structure and predicting chemical behavior.[5][6][7] We will delve into the theoretical underpinnings of DFT-based reactivity analysis, present a standardized protocol for such studies, and offer a comparative analysis of pyrimidines bearing both electron-donating and electron-withdrawing substituents.

The Significance of Pyrimidine and the Power of DFT in Reactivity Prediction

The pyrimidine ring system is a cornerstone of medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][8] The reactivity of the pyrimidine ring—its susceptibility to nucleophilic or electrophilic attack—is critically influenced by the nature and position of its substituents.[9][10] Understanding these substituent effects is crucial for the rational design of novel drug candidates with enhanced efficacy and selectivity.

Density Functional Theory has emerged as a go-to computational method for chemists seeking to understand and predict molecular reactivity.[7][11] Unlike more computationally expensive ab initio methods, DFT offers a favorable balance of accuracy and computational cost, making it well-suited for studying relatively large organic molecules.[6][12] By calculating various electronic properties, DFT allows us to quantify and visualize the reactivity of molecules, providing insights that are often difficult to obtain through experimental means alone.[5]

Conceptual DFT: A Framework for Understanding Reactivity

Conceptual DFT provides a powerful theoretical framework for analyzing chemical reactivity.[11][13] It introduces a set of "reactivity descriptors" that are derived from the molecule's electron density. These descriptors allow us to predict how a molecule will interact with other chemical species. Key global reactivity descriptors include:

  • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity).[14][15] A smaller HOMO-LUMO energy gap generally implies higher reactivity.[13]

  • Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential and the electron affinity. Softer molecules are generally more reactive.[5][13]

  • Electronegativity (χ): This is a measure of a molecule's ability to attract electrons. It is the negative of the chemical potential.[5]

  • Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.[13]

In addition to these global descriptors, local reactivity descriptors, such as Fukui functions and the Molecular Electrostatic Potential (MEP) , provide information about the most reactive sites within a molecule.[16][17] The MEP, for instance, maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[5][17][18]

Standardized Protocol for Comparative DFT Studies

To ensure a meaningful comparison of the reactivity of different substituted pyrimidines, it is essential to employ a consistent and well-validated computational protocol. The following step-by-step methodology is recommended for such studies.

  • Structure Preparation:

    • Construct the 3D structures of the parent pyrimidine and its substituted derivatives (e.g., 2-aminopyrimidine, 5-nitropyrimidine) using a molecular builder.

    • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Perform a full geometry optimization of each molecule using DFT. A widely used and reliable functional for organic molecules is B3LYP.[1][12][14]

    • Employ a suitable basis set, such as 6-311+G(d,p), which provides a good balance of accuracy and computational cost for molecules of this size.

    • The optimization should be performed in the gas phase or with a continuum solvation model (e.g., CPCM or SMD) to simulate the effect of a solvent.[19][20]

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Reactivity Descriptors:

    • From the optimized geometry, perform a single-point energy calculation to obtain the final electronic energy and molecular orbitals.

    • Extract the HOMO and LUMO energies.

    • Calculate the global reactivity descriptors (hardness, softness, electronegativity, electrophilicity index) using the appropriate formulas.

    • Generate the Molecular Electrostatic Potential (MEP) map to visualize the charge distribution.

    • Calculate the Fukui functions to identify the most likely sites for nucleophilic and electrophilic attack.

The following diagram illustrates the computational workflow:

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculation cluster_analysis Reactivity Analysis mol_build Build 3D Structure pre_opt Initial Geometry Optimization (Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) pre_opt->geom_opt Optimized Geometry freq_calc Frequency Calculation (Verify Minimum) geom_opt->freq_calc sp_energy Single-Point Energy Calculation freq_calc->sp_energy Verified Minimum react_desc Calculate Reactivity Descriptors (HOMO, LUMO, MEP, etc.) sp_energy->react_desc

Caption: A schematic of the DFT workflow for reactivity analysis.

Comparative Analysis of Substituted Pyrimidines

To illustrate the impact of substituents on the reactivity of the pyrimidine ring, we will compare the parent pyrimidine with two representative derivatives: 2-aminopyrimidine (an electron-donating group) and 5-nitropyrimidine (an electron-withdrawing group).

The following diagram illustrates the logical relationship between substituent type and expected reactivity changes:

Substituent_Effects substituent Substituent Type edg Electron-Donating Group (EDG) (e.g., -NH2) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO2) substituent->ewg increase_nuc Increases Nucleophilicity (Donates electron density to the ring) edg->increase_nuc increase_elec Increases Electrophilicity (Withdraws electron density from the ring) ewg->increase_elec reactivity_change Change in Reactivity increase_nuc->reactivity_change increase_elec->reactivity_change

Caption: Substituent effects on pyrimidine reactivity.

The calculated global reactivity descriptors for pyrimidine, 2-aminopyrimidine, and 5-nitropyrimidine are summarized in the table below. These values are hypothetical and for illustrative purposes but reflect the expected trends.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Hardness (η)Electrophilicity (ω)
Pyrimidine-7.5-0.57.03.52.86
2-Aminopyrimidine-6.8-0.26.63.32.58
5-Nitropyrimidine-8.2-1.56.73.353.62

Analysis of Global Reactivity:

  • 2-Aminopyrimidine: The electron-donating amino group raises the HOMO energy level compared to the parent pyrimidine, making it a better electron donor (more nucleophilic). The HOMO-LUMO gap is slightly smaller, suggesting a marginal increase in overall reactivity. The lower electrophilicity index also indicates it is less likely to act as an electrophile.

  • 5-Nitropyrimidine: The electron-withdrawing nitro group significantly lowers both the HOMO and LUMO energy levels. The lower LUMO energy makes it a much better electron acceptor (more electrophilic). This is further supported by its higher electrophilicity index. The reactivity of 5-nitropyrimidine is therefore predicted to be dominated by its susceptibility to nucleophilic attack.

The MEP provides a visual representation of the charge distribution and is an excellent tool for predicting the sites of electrophilic and nucleophilic attack.

  • Pyrimidine: The MEP of the parent pyrimidine would show negative potential (red regions) around the nitrogen atoms, indicating these are the most likely sites for electrophilic attack (e.g., protonation). The carbon atoms would exhibit a more neutral or slightly positive potential.

  • 2-Aminopyrimidine: The amino group, being electron-donating, increases the negative potential on the pyrimidine ring, particularly at the nitrogen atoms and the carbon atoms ortho and para to the amino group. This enhances the ring's nucleophilicity.

  • 5-Nitropyrimidine: The strongly electron-withdrawing nitro group will create a significant region of positive potential (blue) on the carbon atom to which it is attached and on the adjacent carbon atoms. This makes these positions highly susceptible to nucleophilic attack. The negative potential will be largely localized on the oxygen atoms of the nitro group.

Conclusion: A Predictive Framework for Drug Design

This guide has demonstrated how comparative DFT studies can provide valuable insights into the reactivity of substituted pyrimidines. By systematically evaluating a series of derivatives using a standardized computational protocol, researchers can build a comprehensive understanding of structure-reactivity relationships. This knowledge is invaluable in the field of drug development, where the ability to fine-tune the electronic properties of a lead compound can be the key to enhancing its biological activity and improving its pharmacokinetic profile. The judicious use of DFT as a predictive tool can significantly accelerate the drug discovery process, enabling the rational design of more effective and safer therapeutics.

References

  • DFT Investigations on the Interactions Between Pyrimidine Derivatives and Ag/Au/Cu Metal Clusters: Solvation Effects and Reactivity Analysis. (2023). ResearchGate. [Link]

  • DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (2022). NIH. [Link]

  • DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. (2023). DergiPark. [Link]

  • Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. (n.d.). SciELO México. [Link]

  • A DFT Evaluation of Molecular Reactivity of Volatile Organic Compounds in Support of Chemical Ionization Mass Spectrometry. (n.d.). ChemRxiv. [Link]

  • Computational studies of pyrimidine ring-opening. (n.d.). ResearchGate. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (n.d.). PMC. [Link]

  • Chemical-Reactivity Properties, Drug Likeness, and Bioactivity Scores of Seragamides A–F Anticancer Marine Peptides: Conceptual Density Functional Theory Viewpoint. (n.d.). MDPI. [Link]

  • Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (n.d.). Taylor & Francis Online. [Link]

  • Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. (2024). RSC Publishing. [Link]

  • Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. (n.d.). RSC Publishing. [Link]

  • Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. (n.d.). PubMed. [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (n.d.). PMC. [Link]

  • Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. (2025). ResearchGate. [Link]

  • Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. (2019). Lupine Publishers. [Link]

  • Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. (n.d.). MDPI. [Link]

  • Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources. (n.d.). PubMed Central. [Link]

  • Synthetic chemistry of pyrimidines and fused pyrimidines: A review. (n.d.). Taylor & Francis Online. [Link]

  • Exploring Organic Chemistry with DFT: Radical, Organo-metallic, and Bio-organic Applications. (2025). ResearchGate. [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022). PubMed. [Link]

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  • Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. (n.d.). ACS Publications. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The handling and disposal of specialized chemical reagents like 5-Bromo-4,6-dimethoxy-2-methylpyrimidine demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, ensure the integrity of our research environment, and adhere to environmental regulations.

Hazard Profile and Core Safety Principles

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a halogenated organic compound. Its hazard profile, derived from data on similar brominated pyrimidines, necessitates careful handling to avoid irritation and potential long-term health effects.[1][2][3] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3]

The "Bromo" functional group places this compound into the category of halogenated organic waste .[4] This classification is critical because co-disposal with non-halogenated organic solvents or certain other waste streams can lead to the formation of dioxins and other highly toxic byproducts during incineration.[5] Therefore, the cardinal rule for this and all halogenated reagents is strict waste segregation .

Parameter Guideline Primary Rationale
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]To inform personnel of the immediate health risks upon exposure.
Waste Classification Halogenated Organic Waste[4]To ensure proper segregation and treatment, preventing harmful emissions from incineration.[5]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[2][6]To prevent dangerous chemical reactions in storage or within the waste container.
Primary Exposure Routes Inhalation, skin contact, eye contact, ingestion.[7]To guide the selection of appropriate Personal Protective Equipment (PPE).

Engineering Controls and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the proper safety infrastructure is in place.

  • Engineering Controls : All handling and preparation of waste, including rinsing of contaminated labware, must be performed within a certified chemical fume hood.[7] This is the primary defense against the inhalation of dust or vapors.[3] Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory:

    • Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9]

    • Hand Protection : Use nitrile gloves. Always inspect gloves before use and change them immediately if they become contaminated.[9] For spill cleanup, double-gloving is recommended.[7]

    • Protective Clothing : A long-sleeved laboratory coat is required. For larger quantities or spill cleanup, consider a chemically resistant apron.[9]

    • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.[8]

Step-by-Step Disposal Protocol

This protocol covers the disposal of small quantities of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, contaminated labware, and minor spills.

Part A: Disposal of Unused or Waste Chemical
  • Container Selection : Select a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste." [4] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tightly-fitting lid.[10]

  • Labeling : The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Bromo-4,6-dimethoxy-2-methylpyrimidine"

    • The associated hazards (e.g., "Irritant")

  • Transfer : Carefully transfer the waste chemical into the designated container inside a chemical fume hood. Avoid creating dust.

  • Storage : Keep the waste container closed at all times except when adding waste.[10] Store it in a well-ventilated, designated satellite accumulation area away from incompatible materials.[6]

Part B: Decontamination of Labware
  • Initial Rinse (in Fume Hood) : Rinse the contaminated glassware or equipment with a suitable organic solvent, such as acetone or ethanol. This rinseate is now considered halogenated hazardous waste.

  • Collect Rinseate : Decant the rinseate directly into your designated "Halogenated Organic Waste" container.

  • Secondary Rinse : Perform a second rinse with the same solvent and collect it in the same waste container.

  • Final Wash : After the solvent rinses, the labware can be washed with soap and water as usual.[11]

Part C: Minor Spill Cleanup
  • Evacuate and Ventilate : If a spill occurs, restrict access to the area. Ensure the fume hood is operating to ventilate the area.[9]

  • Don PPE : Wear the appropriate PPE as described in Section 2, including double nitrile gloves.[7]

  • Containment : For a solid spill, gently cover it with an absorbent material to avoid raising dust. For a liquid spill, use absorbent pads to surround and absorb the material.[3][7]

  • Collection : Carefully sweep or wipe up the absorbed material and place it into the "Halogenated Organic Waste" container.[2]

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), then with soap and water. All cleaning materials are considered hazardous waste and must be placed in the same container.

  • Disposal : Dispose of all contaminated materials, including gloves and absorbent pads, in the sealed halogenated waste container.[1]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

G start Waste Generation (5-Bromo-4,6-dimethoxy-2-methylpyrimidine) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused Reagent, Spill Debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated Solvents, Rinseate) waste_type->liquid_waste Liquid empty_container Empty Reagent Container waste_type->empty_container Container collect_solid Collect in 'Halogenated Organic Waste' (Solid) Container solid_waste->collect_solid collect_liquid Collect in 'Halogenated Organic Waste' (Liquid) Container liquid_waste->collect_liquid rinse_container Triple Rinse with Solvent (e.g., Acetone) empty_container->rinse_container final_disposal Arrange for Pickup by Licensed Chemical Waste Disposal Service for Incineration collect_solid->final_disposal collect_liquid->final_disposal collect_rinseate Collect Rinseate in 'Halogenated Organic Waste' Container rinse_container->collect_rinseate dispose_container Deface Label and Dispose of Container as Non-Hazardous Waste rinse_container->dispose_container collect_rinseate->final_disposal

Caption: Decision workflow for proper segregation and disposal.

Emergency Exposure Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][12]

Regulatory Compliance

Disposal of this chemical is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[13][14] As a brominated organic compound, it falls under the category of halogenated organic compounds (HOCs) regulated by the EPA.[15][16] All disposal procedures must comply with local, state, and federal hazardous waste regulations.[17][18] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and final disposal by a licensed hazardous waste contractor.[10]

References

  • Hazardous Waste Segreg
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . EPA. [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

  • PYRIMIDINE 99% MSDS . Loba Chemie. (2019-01-28). [Link]

  • Chemical Process SOP Example . University of Wyoming. [Link]

  • PYRIDINE . Occupational Safety and Health Administration (OSHA). [Link]

  • EPA HAZARDOUS WASTE CODES . [Link]

  • Hazardous Waste - EHSO Manual . Oakland University. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers . Occupational Safety and Health Administration (OSHA). [Link]

  • PYRIMIDINE N-PROPYL IMPURITY MATERIAL SAFETY DATA SHEETS . Cleanchem Laboratories. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . PubMed. [Link]

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Personal protective equipment for handling 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 5-Bromo-4,6-dimethoxy-2-methylpyrimidine

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 5-Bromo-4,6-dimethoxy-2-methylpyrimidine. This document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure, ensuring a self-validating system of protection for researchers, scientists, and drug development professionals.

While specific toxicological data for 5-Bromo-4,6-dimethoxy-2-methylpyrimidine is not extensively published, its chemical structure as a brominated heterocyclic compound necessitates cautious handling. The guidance herein is synthesized from the safety profiles of structurally analogous chemicals and established best practices for laboratory safety.[1][2] Based on data from closely related compounds, this substance should be treated as potentially hazardous. The primary hazards are anticipated to be:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Adherence to the following protocols is mandatory to mitigate these risks and ensure the integrity of your research.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is the cornerstone of safe handling. The following table summarizes the minimum required equipment. Subsequent sections will detail the rationale and proper use for each.

Protection Type Equipment Specifications & Rationale
Eye & Face Protection Safety Goggles & Face ShieldTight-sealing chemical safety goggles are mandatory to protect against dust and potential splashes. A full-face shield must be worn over goggles during procedures with a heightened risk of splashing, such as when handling bulk quantities or during vigorous dissolution.[3][4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide adequate protection for handling the solid compound and for incidental contact. For prolonged handling or when using solvents for dissolution, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[3][5]
Body Protection Laboratory CoatA flame-resistant lab coat must be worn and kept fully buttoned to protect skin and personal clothing from contamination.[3][6] For larger-scale operations, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection Chemical Fume HoodAll procedures involving the handling of solid, powdered 5-Bromo-4,6-dimethoxy-2-methylpyrimidine must be performed within a certified chemical fume hood. This is the primary engineering control to prevent the inhalation of airborne particulates.[3][7] A NIOSH-approved respirator with a particulate filter may be required only if engineering controls are not feasible, a situation that should be avoided.[4][8]

Step-by-Step Operational and Handling Plan

Safe handling is a process, not just a set of equipment. The following workflow integrates PPE use with procedural best practices to create a secure operational environment.

Step 1: Preparation and Area Designation
  • Designate the Workspace: All handling of this compound must occur in a designated area, preferably a chemical fume hood.[7]

  • Assemble Materials: Before bringing the chemical into the workspace, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) is present and clean.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[9]

  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, gloves.

Step 2: Weighing and Transfer (Inside Fume Hood)
  • Containment is Key: Perform all weighing and transfer operations exclusively within the fume hood to contain any dust.[3]

  • Minimize Dust: Handle the solid gently. Use a spatula to carefully transfer the powder to a tared weigh boat or directly into the reaction vessel.

  • Clean as You Go: Immediately after transfer, use a dry wipe to gently clean any residual powder from the spatula and the weighing area. Dispose of the wipe in the designated solid hazardous waste container.

Step 3: Post-Handling and Decontamination
  • Secure the Compound: Tightly seal the primary container of 5-Bromo-4,6-dimethoxy-2-methylpyrimidine and return it to its designated storage location.[7]

  • Workspace Decontamination: Wipe down the entire work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol, if compatible with your experimental materials) to remove any trace contamination.

  • Doff PPE Correctly: Remove PPE in the correct order to prevent cross-contamination: first remove gloves, then the lab coat, and finally the safety goggles.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water after removing your gloves.[10]

Emergency and Spill Response

Preparedness is critical for mitigating the impact of an accidental release.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]

  • Eye Contact: Flush the eyes immediately with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13]

  • Small Solid Spill (in fume hood): Gently sweep the material into a labeled, sealable container for hazardous waste. Avoid creating dust. Clean the area with a wet paper towel (or other appropriate method) and dispose of all cleaning materials as hazardous waste.[14]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Storage and Disposal Plan

Proper logistical management prevents accidents and ensures regulatory compliance.

Storage

Store 5-Bromo-4,6-dimethoxy-2-methylpyrimidine in a tightly closed container in a cool, dry, and well-ventilated area.[7] It should be segregated from incompatible materials such as strong oxidizing agents and strong acids.[11]

Disposal

All waste, including unused chemical and any materials contaminated during handling (e.g., gloves, weigh boats, paper towels), must be disposed of as hazardous chemical waste.[15]

  • Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Never dispose of this chemical down the drain or in regular trash.[11]

  • Follow all local, institutional, and national regulations for hazardous waste disposal.[12][15]

Safe Handling Workflow Diagram

The following diagram illustrates the critical path for safely handling 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, from initial preparation to final cleanup.

G Prep 1. Preparation (Verify fume hood, gather materials) Don_PPE 2. Don PPE (Coat, Goggles, Gloves) Prep->Don_PPE Enter_Hood 3. Work Inside Fume Hood Don_PPE->Enter_Hood Handle_Solid 4. Weigh & Transfer Solid (Minimize dust generation) Enter_Hood->Handle_Solid Procedure 5. Perform Procedure (e.g., Dissolution, Reaction) Handle_Solid->Procedure Decontaminate 6. Decontaminate Workspace & Secure Compound Procedure->Decontaminate Dispose 7. Segregate Hazardous Waste Decontaminate->Dispose Doff_PPE 8. Doff PPE (Gloves, Coat, Goggles) Dispose->Doff_PPE Wash 9. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for handling 5-Bromo-4,6-dimethoxy-2-methylpyrimidine.

References

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Bio-Rad.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Maryland.

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.

  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety.

  • Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.

  • Pyrimidine - Safety Data Sheet. ChemicalBook.

  • Personal protective equipment for handling 2,6-Diphenylpyrimidine-4(1H)-thione. BenchChem.

  • SAFETY DATA SHEET - 5-Bromo-2-methylpyrimidine. Fisher Scientific.

  • Safety Data Sheet - 5-Bromo-2-chloro-4-methoxypyrimidine. MedchemExpress.com.

  • SAFETY DATA SHEET - 4-Pyrimidinamine, 2,6-dimethoxy-. Fisher Scientific.

  • SAFETY DATA SHEET - 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Fisher Scientific.

  • 5-Bromo-4-methoxy-6-methylpyrimidine Safety Information. Sigma-Aldrich.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

  • Chemical Process SOP Example. University of Wyoming.

  • Technical Support Center: Synthesis of Brominated Pyrimidines with Reduced Hazard. BenchChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.